molecular formula C9H7BFNO2 B13447907 (8-Fluoroisoquinolin-5-yl)boronic acid

(8-Fluoroisoquinolin-5-yl)boronic acid

Cat. No.: B13447907
M. Wt: 190.97 g/mol
InChI Key: BCDQETKZHPCTIX-UHFFFAOYSA-N
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Description

(8-Fluoroisoquinolin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BFNO2 and its molecular weight is 190.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Fluoroisoquinolin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Fluoroisoquinolin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(8-fluoroisoquinolin-5-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-9-2-1-8(10(13)14)6-3-4-12-5-7(6)9/h1-5,13-14H

InChI Key

BCDQETKZHPCTIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CN=CC2=C(C=C1)F)(O)O

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of (8-Fluoroisoquinolin-5-yl)boronic Acid in Medicinal Chemistry: Synthesis, Applications, and Registry Status

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can navigate the complex steric and electronic environments of ATP-binding pockets. (8-Fluoroisoquinolin-5-yl)boronic acid represents a highly specialized, dual-functionalized building block. Combining the metabolic stability imparted by selective fluorination with the versatile reactivity of a boronic acid, this compound is a critical intermediate in late-stage Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth technical analysis of its chemical properties, its unassigned Chemical Abstracts Service (CAS) registry status, and the mechanistic causality behind its synthesis and application workflows.

Chemical Identity & CAS Registry Status

A frequent point of confusion for procurement scientists and synthetic chemists is the lack of a universally assigned CAS number for (8-Fluoroisoquinolin-5-yl)boronic acid. Currently, the CAS number for this specific isomer remains unassigned and is universally denoted as N/A by major chemical suppliers ()[1].

This "N/A" status is highly characteristic of novel, proprietary, or newly commercialized building blocks in the preclinical phase that have not yet been formally indexed by the Chemical Abstracts Service. To prevent procurement errors, researchers must rely on exact IUPAC nomenclature, SMILES strings, or molecular formulas rather than CAS numbers.

Table 1: Physicochemical & Registry Profile of Fluoroisoquinoline Boronic Acids
Compound NameMolecular FormulaMolecular WeightCAS Registry NumberStructural Vector
(8-Fluoroisoquinolin-5-yl)boronic acid C9H7BFNO2190.97 g/mol N/A (Unassigned) C5-Boron, C8-Fluoro
(8-Fluoroisoquinolin-6-yl)boronic acidC9H7BFNO2190.97 g/mol 2900337-12-2C6-Boron, C8-Fluoro
(5-Fluoroquinolin-8-yl)boronic acidC9H7BFNO2190.97 g/mol 1072951-45-1C8-Boron, C5-Fluoro

Mechanistic Rationale: The 8-Fluoro-Isoquinoline Scaffold

The deliberate installation of a fluorine atom at the C8 position of the isoquinoline ring is not arbitrary; it is a calculated structural modification designed to optimize pharmacokinetics and target engagement. Fluorine is the most electronegative element, and its incorporation into medicinal scaffolds profoundly alters physicochemical properties ()[2].

  • pKa Modulation & Permeability : The strong electron-withdrawing inductive effect (-I) of the C8 fluorine atom decreases the basicity of the adjacent isoquinoline nitrogen. Lowering the pKa reduces the fraction of ionized molecules at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.

  • Metabolic Shielding : The isoquinoline ring is highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. The exceptional strength of the C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life ()[3].

  • Kinase Hinge Binding : The C5-boronic acid serves as the coupling vector to attach the isoquinoline core to a larger pharmacophore. Once coupled, the isoquinoline nitrogen frequently acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., JNK inhibitors) ()[4]. The C8-fluorine provides steric bulk that locks the molecule into the bioactive conformation without causing the severe steric clashes associated with larger alkyl groups.

Synthetic Workflows: Miyaura Borylation & Suzuki Coupling

The synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid (or its pinacol ester) is typically achieved via a Miyaura borylation of 5-bromo-8-fluoroisoquinoline ()[5].

Causality in Experimental Choices

A critical self-validating aspect of the Miyaura borylation is the selection of the base. Potassium acetate (KOAc) is strictly utilized instead of stronger bases like K₂CO₃ or NaOH. Stronger bases would coordinate to the newly formed boronic ester, forming a highly reactive tetrahedral boronate that would immediately undergo a Suzuki-Miyaura homocoupling with the unreacted starting halide. KOAc is basic enough to facilitate the transmetalation step of the catalytic cycle but weak enough to prevent the activation of the final product ()[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition + 5-Bromo-8-fluoroisoquinoline Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII LigEx Ligand Exchange + KOAc PdII->LigEx TransMet Transmetalation + B2pin2 LigEx->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product (8-Fluoroisoquinolin-5-yl) boronic acid pinacol ester RedElim->Product

Figure 1: Catalytic cycle of the Miyaura borylation for synthesizing fluorinated isoquinoline boronic esters.

Table 2: Experimental Optimization Data for Miyaura Borylation
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Consequence
PdCl₂(dppf) KOAc 1,4-Dioxane 80 >85% KOAc limits transmetalation of product, preventing homocoupling.
Pd(PPh₃)₄K₂CO₃Toluene100<40%Strong base activates product, leading to massive Suzuki homocoupling.
Pd(OAc)₂ / XPhosKOAcDioxane80>90%Highly active alternative for sterically hindered aryl halides.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid pinacol ester

Self-Validating Logic: The persistence of a dark red/brown solution indicates active Pd(0) species. If the solution turns completely black (palladium black precipitation), the catalyst has deactivated, usually due to oxygen ingress or base-induced degradation.

  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-8-fluoroisoquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous KOAc (3.0 equiv).

  • Catalyst Addition : Add PdCl₂(dppf) (0.05 equiv) to the solid mixture.

  • Solvent Addition : Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the halide) via syringe.

  • Reaction : Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS until the complete disappearance of the starting material.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure boronic ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow

Self-Validating Logic: Thorough degassing of the solvent system prevents the oxidative homocoupling of the boronic acid (yielding a phenol or dimer), ensuring the mass balance reflects only the desired cross-coupled product.

Workflow Step1 1. Reagent Preparation Degas Solvents (N2/Ar) Use Anhydrous K3PO4 Step2 2. Catalyst Activation Pd(PPh3)4 or Pd(dppf)Cl2 1-5 mol% loading Step1->Step2 Step3 3. Cross-Coupling Reaction Add (8-Fluoroisoquinolin-5-yl)boronic acid Heat to 80-100°C Step2->Step3 Step4 4. Reaction Quenching Cool to RT, add H2O/EtOAc Avoid prolonged basic exposure Step3->Step4 Step5 5. Purification Silica Gel Chromatography or Reverse-Phase HPLC Step4->Step5

Figure 2: Step-by-step logical workflow for the Suzuki-Miyaura cross-coupling protocol.

  • Setup : Combine the aryl halide core (1.0 equiv), (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Degassing : Add a 4:1 mixture of Toluene/H₂O. Sparge the solution with argon for 15 minutes.

  • Catalysis : Add Pd(PPh₃)₄ (0.05 equiv), seal the vial, and heat at 90 °C for 12 hours.

  • Isolation : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC to isolate the final kinase inhibitor scaffold.

References

  • The Many Roles for Fluorine in Medicinal Chemistry - Hagmann, W. K. Journal of Medicinal Chemistry (ACS Publications), 2008.[Link]

  • Fluorine in medicinal chemistry - Böhm, H.-J., et al. ChemBioChem (PubMed), 2004.[Link]

  • Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters - Ishiyama, T., et al. The Journal of Organic Chemistry (ACS Publications), 1995.[Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal.[Link]

  • Inhibitors of Jun N-Terminal Kinase (Patent EP 2393806 B1)

Sources

Spectroscopic Data and Analytical Validation of (8-Fluoroisoquinolin-5-yl)boronic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Fluoroisoquinolin-5-yl)boronic acid is a highly specialized, bifunctional building block widely utilized in advanced Suzuki-Miyaura cross-coupling reactions and pharmaceutical drug discovery. The coexistence of a strongly electron-withdrawing fluorinated isoquinoline core and a Lewis acidic boronic acid moiety presents unique analytical challenges. This whitepaper establishes a comprehensive, self-validating framework for the acquisition, interpretation, and validation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopic data.

Mechanistic Rationale for Analytical Modalities

The structural duality of this compound dictates specific analytical approaches. Boronic acids are prone to dynamic covalent exchange, forming cyclic boroxine anhydrides in non-polar environments. This equilibrium causes severe resonance broadening in NMR and thermal degradation during mass spectrometry.

  • Solvent Causality in NMR: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly mandated. The oxygen atom of DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This coordination breaks the boroxine network, locking the compound in its monomeric state and yielding sharp, interpretable spectra.

  • Ionization Causality in MS: Electrospray Ionization (ESI) is required over Electron Impact (EI). As established in foundational mass spectrometry studies of boronic acids (), thermal vaporization induces artifactual dehydration. ESI bypasses this by ionizing the molecule directly from the liquid phase.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy Sample Raw Sample (8-Fluoroisoquinolin-5-yl)boronic acid Solvent Solvent: DMSO-d6 (Breaks Boroxine) Sample->Solvent Ionization ESI Negative Mode (Avoids Thermal Deg.) Sample->Ionization ATR ATR-FTIR (Neat) (Preserves H-Bonds) Sample->ATR NMR_Data 1H, 13C, 19F, 11B Spin Analysis Solvent->NMR_Data Monomeric State MS_Data [M-H]- /[M+OH]- Exact Mass Ionization->MS_Data Soft Ionization IR_Data B-O, C-F, O-H Vibrational Modes ATR->IR_Data Direct Analysis

Figure 1: Analytical workflow demonstrating solvent and ionization causality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Methodology: Multinuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6. Agitate gently until complete dissolution is achieved.

  • Tube Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube.

  • ¹H & ¹³C Acquisition: Lock the spectrometer to the deuterium signal of DMSO. Acquire the ¹H spectrum (16 scans, 10s relaxation delay) and ¹³C{¹H} spectrum (1024 scans, 2s relaxation delay) at 298 K.

  • Self-Validation (D₂O Exchange): Add 10 µL of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~8.40 ppm validates the assignment of the B(OH)₂ protons.

  • ¹⁹F Acquisition: Switch the probe tuning to the ¹⁹F frequency. Acquire the ¹⁹F spectrum with ¹H decoupling (64 scans). ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for structural integrity ().

Data Presentation

Table 1: Expected ¹H NMR Data Summary (DMSO-d6, 400 MHz)

Position Expected Shift (ppm) Multiplicity Integration Coupling / Remarks
H1 9.20 - 9.40 Singlet (s) 1H Highly deshielded by adjacent N and ring current
H3 8.50 - 8.70 Doublet (d) 1H ³J_HH ≈ 5.5 Hz (coupled to H4)
H4 8.00 - 8.20 Doublet (d) 1H ³J_HH ≈ 5.5 Hz (coupled to H3)
H6 7.90 - 8.10 Doublet of doublets (dd) 1H ³J_HH ≈ 8.0 Hz, ⁴J_HF ≈ 4.5 Hz
H7 7.40 - 7.60 Doublet of doublets (dd) 1H ³J_HH ≈ 8.0 Hz, ³J_HF ≈ 9.5 Hz

| B(OH)₂ | 8.30 - 8.50 | Broad Singlet (br s) | 2H | Exchanges with D₂O |

Table 2: Expected ¹³C NMR Data Summary (DMSO-d6, 100 MHz)

Carbon Expected Shift (ppm) Multiplicity Coupling Constant (Hz) / Remarks
C8 158.0 - 162.0 Doublet (d) ¹J_CF ≈ 250 Hz (Direct C-F coupling)
C1 150.0 - 153.0 Singlet (s) -
C5 130.0 - 135.0 Broad (br) Quadrupolar relaxation by ¹¹B (Spin = 3/2)
C7 112.0 - 116.0 Doublet (d) ²J_CF ≈ 20 Hz

| C6 | 128.0 - 132.0 | Doublet (d) | ³J_CF ≈ 8 Hz |

SpinNetwork F8 19F (C8) Spin=1/2 C8 C8 Carbon (1J_CF ~250 Hz) F8->C8 1J Coupling C7 C7 Carbon (2J_CF ~20 Hz) F8->C7 2J Coupling H7 H7 Proton (3J_HF ~9 Hz) F8->H7 3J Coupling H6 H6 Proton (4J_HF ~4 Hz) F8->H6 4J Coupling B5 11B (C5) Spin=3/2 C5 C5 Carbon (Quadrupolar) B5->C5 Quadrupolar Relaxation

Figure 2: Spin-spin coupling network and quadrupolar relaxation pathways.

Mass Spectrometry (ESI-HRMS)

Step-by-Step Methodology: ESI-HRMS Analysis
  • Sample Stock Preparation: Dissolve 1.0 mg of (8-Fluoroisoquinolin-5-yl)boronic acid in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution 1:1000 in a diluent mixture of Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide. Causality: The basic environment promotes the formation of stable, negatively charged tetrahedral boronate complexes, preventing in-source fragmentation.

  • Instrument Tuning: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min into an ESI-TOF or Orbitrap mass spectrometer.

  • Source Parameters: Set the capillary voltage to -2.5 kV (negative mode). Maintain a low desolvation temperature (150°C) to prevent thermal dehydration.

  • Self-Validation (Isotope Check): Extract the exact mass chromatogram for m/z 190.0481 ([M-H]⁻) and verify the isotopic pattern. A valid boronic acid must display a characteristic ¹⁰B/¹¹B isotopic ratio of approximately 1:4 at the M-1 position.

Table 3: ESI-HRMS Data (Negative Mode)

Species Formula Theoretical m/z Diagnostic Utility
[M-H]⁻ C₉H₆BFNO₂⁻ 190.0481 Primary molecular ion
[M+OH]⁻ C₉H₈BFNO₃⁻ 208.0587 Tetrahedral boronate adduct

| [2M-H-H₂O]⁻ | C₁₈H₁₂B₂F₂N₂O₃⁻ | 361.0965 | Dimeric anhydride (Trace artifact) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Methodology: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the crystal. Apply pressure using the anvil to ensure intimate contact.

  • Data Acquisition: Collect the sample spectrum (32 scans).

  • Self-Validation: Confirm the presence of the broad O-H stretch (~3300 cm⁻¹) and the sharp B-O stretch (~1340 cm⁻¹). Causality: If the O-H band is completely missing and a strong B-O-B band appears at ~700 cm⁻¹, the sample has dehydrated into a boroxine and must be recrystallized from aqueous THF before use in sensitive cross-coupling reactions.

References

  • Haas, M. J., Blom, K. F., & Schwarz, C. H. (1999). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry.[Link]

  • Wikipedia Contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.[Link]

  • Rule, G. S., & Hitchens, T. K. (2001). Fluorine NMR. Biophysical Society.[Link]

Handling, Stability, and Safety Protocols for (8-Fluoroisoquinolin-5-yl)boronic Acid in Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Fluoroisoquinolin-5-yl)boronic acid is a critical building block in modern drug discovery, enabling the rapid construction of complex, functionalized isoquinoline architectures via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. However, the intrinsic reactivity of the sp2-hybridized boron atom, coupled with the electron-withdrawing nature of the fluoroisoquinoline core, introduces significant handling challenges. These include a high susceptibility to protodeboronation and acute biological toxicity[2]. This technical guide provides a comprehensive, mechanistically grounded framework for the safe handling, storage, and experimental application of this compound.

Physicochemical Profiling & Mechanistic Toxicology

To safely handle (8-Fluoroisoquinolin-5-yl)boronic acid, one must first understand how its molecular structure dictates its physical behavior and biological hazards.

Quantitative Data Summary
PropertySpecification / Data
Chemical Name (8-Fluoroisoquinolin-5-yl)boronic acid
Molecular Formula C9H7BFNO2
Molecular Weight 190.97 g/mol
Physical State Solid (Powder)
GHS Hazard Codes H302, H315, H319, H335[3]
Storage Temperature 2–8°C or -20°C (Long-term)[4]
Atmosphere Inert (Argon or Nitrogen)[5]
Mechanistic Toxicology & Causality

The toxicity profile of (8-Fluoroisoquinolin-5-yl)boronic acid is heavily driven by the Lewis acidity of its boron atom.

  • Irritant Properties (H315, H319, H335): The empty p-orbital of the sp2-hybridized boron atom readily forms reversible covalent bonds with biological nucleophiles, specifically 1,2-diols present in glycoproteins and cell surface carbohydrates. This interaction disrupts cellular membranes and mucosal linings, leading to acute skin, eye, and respiratory irritation[3][6].

  • Systemic Toxicity (H302): The lipophilic nature of the 8-fluoroisoquinoline core enhances cellular permeability and dermal penetration, exacerbating systemic exposure risks if ingested or absorbed through unprotected skin[3].

Stability Dynamics: The Threat of Protodeboronation

Boronic acids are notoriously susceptible to degradation, primarily through protodeboronation and oxidation. The electron-withdrawing fluorine atom at the 8-position modulates the electron density of the aromatic system, increasing the electrophilicity of the boron center and making it highly reactive toward Lewis bases.

The Causality of Degradation: Under thermal stress or in the presence of moisture/base, a Lewis base (such as H₂O or OH⁻) coordinates to the empty p-orbital of the boron atom. This coordination forms a tetrahedral, sp3-hybridized "ate" complex[2]. The formation of this intermediate facilitates the heterolytic cleavage of the carbon-boron bond (σ-bond metathesis), yielding the deborylated 8-fluoroisoquinoline and boric acid[2]. Alternatively, exposure to atmospheric oxygen can lead to the oxidation of the boronic acid into an 8-fluoroisoquinolin-5-ol derivative.

Degradation BA (8-Fluoroisoquinolin-5-yl) boronic acid Ate Boronate 'Ate' Complex (sp3 Hybridized) BA->Ate H2O / Base / Heat Ox 8-Fluoroisoquinolin-5-ol (Oxidation) BA->Ox O2 / Oxidants DeB 8-Fluoroisoquinoline (Protodeboronation) Ate->DeB C-B Cleavage

Mechanistic pathways of boronic acid degradation via protodeboronation and oxidation.

Standard Operating Procedure (SOP): Safe Handling & Storage

To mitigate both degradation and health hazards, the following self-validating workflow must be strictly adhered to.

Workflow Storage 1. Inert Storage (-20°C) Argon/N2 Atmosphere PPE 2. PPE Verification (Nitrile, Goggles, Coat) Storage->PPE Weighing 3. Fume Hood Weighing (Minimize Dust Formation) PPE->Weighing Reaction 4. Closed-System Setup (Degassed Solvents) Weighing->Reaction Waste 5. Segregated Disposal (Boron/Halogen Waste) Reaction->Waste

End-to-end safe handling workflow for fluorinated boronic acid derivatives.

Step-by-Step Handling Methodology
  • Inert Cold Storage: Store the compound at -20°C (or 2-8°C minimum) under a positive pressure of Argon[4][5].

    • Causality: Low temperatures minimize the thermal kinetic energy required for C-B bond cleavage, while the inert atmosphere excludes atmospheric moisture and oxygen, arresting both protodeboronation and oxidative degradation pathways[2].

  • Barrier Protection (PPE): Don nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (conforming to EN 166 or NIOSH), and a flame-resistant lab coat[7].

    • Causality: Prevents dermal and ocular exposure to the Lewis-acidic boron center, preventing covalent modification of epidermal tissues[3].

  • Fume Hood Weighing: Perform all transfers in a ductless or standard fume hood with a calibrated face velocity.

    • Causality: The compound is a fine powder; mitigating dust formation prevents inhalation and subsequent respiratory tract irritation (H335)[6].

    • Self-Validation: Wipe down the balance area with a damp paper towel post-weighing; if the towel shows any yellow/white residue, a micro-spill has occurred and must be treated as hazardous waste.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

When utilizing (8-Fluoroisoquinolin-5-yl)boronic acid in a Suzuki-Miyaura coupling, the reaction parameters must be tightly controlled to favor transmetalation over thermal degradation[8].

Reagents:

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (9:1 ratio)

Step-by-Step Protocol:

  • Solvent Deoxygenation: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 30 minutes prior to reagent addition.

    • Causality: Dissolved oxygen acts as an oxidant, converting the boronic acid to a phenol derivative[2]. Furthermore, oxygen promotes Pd(II)-mediated homocoupling, consuming the boronic acid and generating intractable biaryl impurities[1].

  • Reagent Loading: Add the aryl bromide, (8-Fluoroisoquinolin-5-yl)boronic acid, and K₂CO₃ to a Schlenk flask under a continuous stream of Argon.

  • Catalyst Addition & System Purging: Add the Pd(dppf)Cl₂ catalyst. Seal the flask and perform three vacuum/Argon backfill cycles.

    • Self-Validation Checkpoint: Before heating, observe the reaction mixture. A clear, homogenous solution (excluding the catalyst suspension) indicates successful dissolution and base coordination. If the solution remains heavily turbid, the sp3 "ate" complex has not fully formed, which will stall the transmetalation step.

  • Controlled Heating: Heat the reaction to 80°C.

    • Causality: While Suzuki couplings often run at 90-100°C[1], exceeding 80°C with electron-deficient boronic acids drastically accelerates thermal protodeboronation[2]. Maintaining a strict 80°C limit balances the activation energy required for oxidative addition with the stability limits of the boronic acid[8].

  • Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the base and halt any lingering degradation pathways.

Emergency Response & Spill Mitigation

In the event of an accidental spill or exposure, immediate, self-validating actions are required to prevent systemic absorption[3].

  • Dermal Exposure: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes[6]. Causality: Soap acts as a surfactant to remove the lipophilic fluoroisoquinoline core, while water hydrolyzes any transient boronate-skin complexes.

  • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].

  • Spill Containment: Do not sweep dry powder. Cover the spill with damp sand or a wet absorbent pad to suppress dust formation[6]. Transfer the absorbed material into a sealed, clearly labeled hazardous waste container for professional disposal[9].

Sources

An In-depth Technical Guide to the Purity Analysis of Commercial (8-Fluoroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(8-Fluoroisoquinolin-5-yl)boronic acid is a crucial building block in contemporary drug discovery, valued for its role in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structural motif is integral to a variety of biologically active molecules. The purity of this reagent is of paramount importance, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic by-products into active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive framework for the purity analysis of commercial (8-Fluoroisoquinolin-5-yl)boronic acid, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties and Intrinsic Challenges

(8-Fluoroisoquinolin-5-yl)boronic acid is a solid at room temperature.[2] A key challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the boronic acid and its boroxine is influenced by factors such as solvent, temperature, and the presence of water, which can complicate analytical results.[5][6] Furthermore, the polar nature of the boronic acid functional group can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[7]

A Multi-faceted Approach to Purity Determination

A robust purity assessment of (8-Fluoroisoquinolin-5-yl)boronic acid necessitates a combination of chromatographic and spectroscopic techniques to identify and quantify both organic and inorganic impurities. The selection of analytical methods should be guided by the principles of analytical procedure validation as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10]

Core Analytical Workflow

The following diagram illustrates a comprehensive workflow for the purity analysis of (8-Fluoroisoquinolin-5-yl)boronic acid.

cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic & Other Analyses cluster_3 Data Integration & Reporting Sample_Receipt Sample Receipt and Visual Inspection Solubility_Testing Solubility Testing Sample_Receipt->Solubility_Testing HPLC_Purity HPLC-UV (Purity & Impurity Profile) Solubility_Testing->HPLC_Purity GC_Solvents GC-HS (Residual Solvents) Solubility_Testing->GC_Solvents NMR_Structure NMR (1H, 13C, 19F, 11B) (Structural Confirmation & Impurities) Solubility_Testing->NMR_Structure KF_Water Karl Fischer Titration (Water Content) Solubility_Testing->KF_Water ICP_Metals ICP-MS/OES (Elemental Impurities) Solubility_Testing->ICP_Metals LCMS_ID LC-MS (Impurity Identification) HPLC_Purity->LCMS_ID Data_Analysis Data Integration and Analysis LCMS_ID->Data_Analysis GC_Solvents->Data_Analysis NMR_Structure->Data_Analysis KF_Water->Data_Analysis ICP_Metals->Data_Analysis Final_Report Certificate of Analysis Generation Data_Analysis->Final_Report

Caption: A typical workflow for the comprehensive purity analysis of (8-Fluoroisoquinolin-5-yl)boronic acid.

Detailed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the cornerstone for determining the purity of (8-Fluoroisoquinolin-5-yl)boronic acid and for profiling related organic impurities.[11][12]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 stationary phase is commonly employed.[3][7] However, due to the polar nature of boronic acids, specialized columns with low silanol activity or the use of mobile phase modifiers are often necessary to achieve adequate retention and symmetrical peak shapes.[13]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[14][15] The buffer helps to control the ionization state of the analyte and any acidic or basic impurities, leading to more reproducible chromatography.

  • Sample Preparation: Dissolving the sample in an aprotic solvent like acetonitrile is often preferred to minimize the on-column hydrolysis of boronate esters that can form from the boronic acid.[16]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with low silanol activity.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with PDA monitoring from 200-400 nm to assess peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the (8-Fluoroisoquinolin-5-yl)boronic acid standard and sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Presentation: Example HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)
Reference Standard 8.5299.8
Commercial Batch A 8.5198.5
Impurity 16.230.8
Impurity 29.150.5
Unknown10.340.2
Commercial Batch B 8.5395.2
Impurity 16.242.1
Impurity 37.891.5
BoroxineBroad peak ~12-141.2
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities detected by HPLC.[14][17]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for boronic acids, often in negative ion mode to detect the [M-H]⁻ ion.[18][19] However, positive ion mode can also be effective.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is invaluable for obtaining accurate mass measurements, which aids in determining the elemental composition of impurities.

Experimental Protocol: LC-MS Impurity Identification

The same chromatographic conditions as the HPLC-UV method can generally be employed, with the eluent being directed into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is indispensable for confirming the structure of (8-Fluoroisoquinolin-5-yl)boronic acid and for identifying and quantifying certain impurities.

Causality Behind Experimental Choices:

  • ¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule, confirming the identity of the main component and helping to identify organic impurities.

  • ¹⁹F NMR: Is highly specific for the fluorine atom in the molecule and can be a sensitive probe for impurities containing fluorine.

  • ¹¹B NMR: Is particularly useful for observing the boron environment.[20][21] The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine species.[22]

  • Quantitative NMR (qNMR): Can be used for accurate purity determination without the need for a specific reference standard for each impurity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent can influence the equilibrium between the boronic acid and its boroxine.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. For quantitative analysis, a known amount of an internal standard is added to the sample.

Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard method for quantifying residual solvents from the manufacturing process, following ICH Q3C guidelines.[1]

Karl Fischer Titration for Water Content

This technique provides an accurate measurement of the water content, which is important given the role of water in the boronic acid-boroxine equilibrium.

Inductively Coupled Plasma (ICP) for Elemental Impurities

ICP-MS or ICP-OES is used to quantify elemental impurities, such as residual palladium from the synthesis, in accordance with ICH Q3D guidelines.[1][23]

Common Impurities and Their Origins

A thorough understanding of the synthetic route to (8-Fluoroisoquinolin-5-yl)boronic acid is crucial for anticipating potential impurities.

Potential Impurity Classes and Their Formation Pathways

Starting_Materials Unreacted Starting Materials (e.g., 5-bromo-8-fluoroisoquinoline) Synthesis Synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid Starting_Materials->Synthesis Reagents Reagents & Catalysts (e.g., Palladium catalysts, bases) Reagents->Synthesis Side_Products Side-Reaction Products (e.g., Homocoupled products) Synthesis->Side_Products Side Reactions Degradation Degradation Products Synthesis->Degradation Stress Conditions (Heat, Light, Air) Protodeborylation Protodeborylation Product (8-Fluoroisoquinoline) Synthesis->Protodeborylation Hydrolysis Boroxine Boroxine (Trimeric Anhydride) Synthesis->Boroxine Dehydration

Sources

Engineering Molecular Precision: A Technical Guide to Fluorinated Isoquinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of medicinal chemistry and molecular imaging, I frequently encounter chemical scaffolds that promise versatility but fail during late-stage translational development. Fluorinated isoquinoline boronic acids are a rare exception. By marrying the target-engagement capabilities of the isoquinoline core with the reversible covalent reactivity of boronic acids and the stereoelectronic tuning of fluorine, this tripartite pharmacophore has become indispensable in modern drug discovery, chemical biology, and positron emission tomography (PET) imaging.

This whitepaper dissects the structural causality, diagnostic applications, and synthetic methodologies surrounding fluorinated isoquinoline boronic acids, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural and Mechanistic Causality: The Tripartite Advantage

To understand the utility of these compounds, we must deconstruct the causality behind their three core components:

  • The Isoquinoline Scaffold: A privileged motif in medicinal chemistry, this rigid, planar bicyclic structure enables robust π−π stacking interactions within enzyme active sites. The basic nitrogen serves as a critical hydrogen bond acceptor, often anchoring the molecule to target kinases or proteases.

  • The Boronic Acid Warhead: Unlike irreversible electrophiles (e.g., Michael acceptors), boronic acids act as reversible covalent binders. They function as Lewis acids, forming cyclic boronate esters with 1,2- or 1,3-diols (such as carbohydrates) or tetrahedral adducts with catalytic serine/threonine residues[1].

  • The "Fluorine Magic" (pKa Modulation): The binding efficiency of a boronic acid to a diol is highly pH-dependent, peaking when the pH of the medium matches the pKa of the boronic acid. Unsubstituted arylboronic acids typically exhibit a pKa around 8.8, rendering them predominantly in the inactive, trigonal planar ( sp2 ) state at physiological pH (7.4). The introduction of electron-withdrawing fluorine atoms onto the isoquinoline ring inductively lowers the pKa of the boronic acid to ~6.0–7.0[1]. This stereoelectronic shift ensures that at pH 7.4, the boronic acid readily adopts the tetrahedral ( sp3 ) boronate geometry required for stable target engagement.

Applications in Chemical Biology and Diagnostics

19 F NMR Diol Sensing and Barcoding

The identification and discrimination of diols (e.g., glucose, fructose) in biological fluids is a persistent diagnostic challenge. Traditional fluorophore-appended boronic acids often suffer from one-dimensional responses and lack discriminatory power[2]. Fluorinated boronic acids overcome this by leveraging 19 F NMR spectroscopy. The 19 F nucleus has a 100% natural abundance and a chemical shift range exceeding 60 ppm, making it exquisitely sensitive to changes in the local electronic environment[1].

When a fluorinated isoquinoline boronic acid binds to a specific sugar, the transition from sp2 to sp3 hybridization alters the electron density across the aromatic ring. This induces a distinct, measurable shift in the 19 F NMR spectrum, creating a unique "barcode" for different analytes[2]. This method is highly sensitive, pH-robust, and capable of distinguishing glucose and fructose in mixtures up to a 1:9 molar ratio[2].

G A Fluorinated Isoquinoline Boronic Acid (sp2, neutral) C Cyclic Boronate Ester (sp3, anionic) A->C Aqueous Buffer (pH 7.4) B Target Diol (e.g., D-Glucose) B->C Reversible Covalent Binding D Stereoelectronic Shift (Altered F-shielding) C->D Geometry Change E Distinct 19F NMR Chemical Shift Barcode D->E Signal Transduction

Fig 1. Mechanistic pathway of diol sensing utilizing fluorinated boronic acids via 19F NMR.

Late-Stage 18 F-Radiolabeling for PET Imaging

In the realm of molecular imaging, fluorine-18 ( 18 F) is the gold standard positron-emitting isotope due to its favorable half-life (109.8 min) and clean decay profile[3]. However, incorporating 18 F into unactivated aromatic rings via traditional nucleophilic aromatic substitution (S N​ Ar) is notoriously difficult. Boronic acids have emerged as premier precursors for transition metal-mediated radiofluorination[4].

Copper-mediated 18 F-fluorination of boronic acids allows for late-stage, regiospecific labeling. The boronic acid acts as a transmetalating agent, transferring the isoquinoline moiety to a Cu(II)-[ 18 F] complex. Subsequent oxidation and reductive elimination yield the 18 F-labeled tracer with high molar activity[4][5].

G A Isoquinoline Boronic Acid Precursor D Aryl-Cu(III)-[18F] Intermediate A->D Transmetalation B [18F]Fluoride + Cu(OTf)2 + Pyridine C Cu(II)-[18F] Complex B->C Complexation C->D Oxidation E Reductive Elimination D->E C-F Bond Formation F 18F-Labeled Isoquinoline PET Radiotracer E->F High Molar Activity Yield

Fig 2. Catalytic cycle of copper-mediated 18F-radiofluorination from a boronic acid precursor.

Quantitative Data Summaries

To illustrate the profound impact of fluorine substitution and the efficacy of boronic acids as radiolabeling precursors, the following tables summarize key quantitative metrics derived from structural optimization studies.

Table 1: Influence of Fluorine Substitution on Boronic Acid Properties

Compound TypeTypical pKaBinding Affinity ( Ka​ ) for D-Glucose (M −1 ) 19 F NMR Applicability
Unsubstituted Arylboronic Acid~8.8< 20No
Isoquinoline Boronic Acid~7.4~110No
Fluorinated Isoquinoline Boronic Acid ~6.0 - 6.5 > 400 Yes (Distinct Barcode)

Table 2: Comparison of Late-Stage 18 F-Radiolabeling Precursors

Precursor TypeReactivity toward[ 18 F]F⁻Precursor StabilityToxicity ProfileTypical Radiochemical Yield (RCY)
Aryl StannanesHighModerate (Prone to protodestannylation)High (Heavy metal)40 - 70%
Diaryliodonium SaltsVery HighLow (Thermal/Photolytic degradation)Low30 - 60%
Boronic Acids High High (Bench-stable) Low 50 - 80%

Self-Validating Experimental Methodologies

A protocol is only as robust as its built-in validation. The following methodologies incorporate distinct checkpoints to ensure mechanistic fidelity and reproducibility.

Protocol A: Copper-Mediated 18 F-Fluorination of Isoquinoline Boronic Acids

This protocol details the synthesis of 18 F-labeled isoquinolines for PET imaging.

  • [ 18 F]Fluoride Elution: Trap cyclotron-produced [ 18 F]fluoride on a pre-conditioned QMA carbonate cartridge. Elute into a V-vial using a solution of Cu(OTf) 2​ (15 mg) and pyridine (50 μ L) in 1 mL of methanol/acetonitrile.

    • Causality: Pyridine stabilizes the intermediate Cu complex, preventing premature reduction of Cu(II) and facilitating the formation of the active fluorinating species[5].

  • Azeotropic Drying: Evaporate the solvent under a gentle stream of helium at 90 °C. Add anhydrous acetonitrile (2 × 1 mL) and evaporate to ensure complete removal of water.

    • Causality: Trace water competes with[ 18 F]fluoride as a nucleophile, drastically reducing the radiochemical yield (RCY).

  • Radiofluorination: Dissolve the fluorinated isoquinoline boronic acid precursor (5 mg) in 0.5 mL of anhydrous DMF. Add to the dried Cu-[ 18 F] complex. Heat the sealed vial at 110 °C for 15 minutes.

    • Causality: The elevated temperature drives the transmetalation of the aryl group from boron to copper, followed by rapid reductive elimination to form the C- 18 F bond[4].

  • Validation Checkpoint (Radio-TLC): Spot 1 μ L of the crude mixture on a silica gel TLC plate. Develop in EtOAc/Hexane. Scan using a radio-TLC reader to confirm the disappearance of free[ 18 F]fluoride (baseline) and the appearance of the radiofluorinated product ( Rf​ ~0.6).

  • Purification: Quench the reaction with 1 mL of HPLC-grade water. Inject onto a semi-preparative reverse-phase HPLC system to isolate the pure 18 F-labeled tracer.

Protocol B: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol utilizes the boronic acid moiety to build complex fluorinated isoquinoline libraries.

  • Reaction Assembly: In a 15 mL pressure vessel, combine the fluorinated isoquinoline boronic acid (1.2 equiv), an aryl halide (1.0 equiv), Pd(PPh 3​ ) 4​ (5 mol%), and K 2​ CO 3​ (3.0 equiv). Add a solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Cross-Coupling: Seal the vessel and heat at 90 °C for 12 hours.

    • Causality: The basic aqueous environment hydroxylates the boronic acid to form a nucleophilic boronate anion, which successfully transmetalates with the Pd(II)-aryl halide oxidative addition complex.

  • Validation Checkpoint (LC-MS): Sample 10 μ L of the organic layer, dilute in methanol, and analyze via LC-MS. Confirm the presence of the product mass [M+H] + and the depletion of the aryl halide starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via flash column chromatography.

References[1] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWSyT_POEycZZW82kLsONH9_jHncI5w4ZMZ3-6I4J20lfuQcxMGsAz6cu77ChtsjXBP6uRmZGxRXV2aexfV9sLBiRzpdAYd9h12vYHhOCmAScEzvrQoGCXjpEroWIhp1VGLd1QHf8mLUjo1ls=[2] Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society, 2017. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3UWGwVvWeY7jaTBflzVp7qTqrr7LrAAPxMX5AHk297GU3wlsybR7e4U-pBQE0r47NsEHN7Bh5EnHvhH98pMTmetS2JBE5kNGPZD3AOCUuTxKJaH8NZ1dHQ7mHnu4mbmaFIileZQ8MvO8TnDg=[5] Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. UTUPub, 2018. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJy6_ur6czo6iH5Mbq6IptnRKgKpCoR-vCe7XYen8F1aabThJXd7Vr37E8NY1VNUEwEXZaZdqVq9Lcq7SJfpc0MGWQoNGjeAWuT1DdawDxO_aug2mkyeMA6wqnc5phSRJ8kdiprY8BE51c9ca-9CcTq6cpJDGBw8AObH3ODfakh7F0s7HF1Kfu1yPh2h0T8v_utL4YX78=[4] 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications, 2021. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg58bnPN99OvkkCWmPiV4EtbjmNEvn2CxASqz4W28aFnm5QAEeKxJCNLbC5GePu_LIb_XtKdydNQSsuYhMW2E5vl8jCNGv1CPxZEnnpB_eibTB2ELINAb9t-UD9mmN8A0BS0qQcsOWwDI0MQ==[3] Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers, 2022. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEruNu9x7i-TTJAJO1O_VZ638q9Fe5jWLP2nU6nFbE07GPBNhevPQYWeO5Jyeku5gyh-yZnK3eiZvF9v89fdUdVmBKFLt2BwKgWcf41dLEpEHvpzqz2o0qgGIS2ueD3BxHxazscuXN0pWDK17-cCnbdCota-h8kwQ7YVCb0AqtuWwbntJHbPm5GbswPQy4OS-tm

Sources

Methodological & Application

Suzuki-Miyaura coupling with (8-Fluoroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for (8-Fluoroisoquinolin-5-yl)boronic Acid in Drug Discovery

Introduction

The 8-fluoroisoquinoline scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. It is prominently featured in the design of 1[1],2[2], and 3[3]. The strategic placement of the fluorine atom at the C8 position modulates the basicity of the isoquinoline nitrogen, improves metabolic stability, and enhances binding affinity through specific halogen-protein interactions.

Incorporating this moiety typically relies on the 4 of (8-Fluoroisoquinolin-5-yl)boronic acid with aryl or heteroaryl halides[4]. However, heteroaryl boronic acids—particularly electron-deficient systems like fluorinated isoquinolines—present significant synthetic challenges. This application note details the mechanistic hurdles, optimization strategies, and a validated protocol for achieving high-yielding couplings with this specialized reagent.

Mechanistic Insights: The Causality of Reaction Failure and Success

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination[4]. When utilizing (8-Fluoroisoquinolin-5-yl)boronic acid, the critical bottleneck is the competition between transmetalation and protodeboronation [5].

  • The Protodeboronation Threat: Electron-withdrawing groups (such as the isoquinoline nitrogen and the C8 fluorine) increase the electrophilicity of the boron atom. Under aqueous basic conditions at elevated temperatures, the boronic acid rapidly undergoes hydrolytic C-B bond cleavage (protodeboronation), yielding the des-borylated 8-fluoroisoquinoline byproduct[5].

  • Catalyst Selection: To outcompete degradation, the rate of transmetalation must be accelerated. Traditional catalysts like Pd(PPh₃)₄ often fail because their oxidative addition complexes form slowly. Utilizing bulky, electron-rich Buchwald-type precatalysts (e.g., XPhos Pd G2) facilitates rapid oxidative addition and provides a highly active Pd(II) species ready for immediate transmetalation.

  • Base and Solvent Causality: A biphasic system (e.g., 1,4-Dioxane/Water) is optimal. Water is essential to form the reactive 6, which is the actual species undergoing transmetalation[6]. However, strong bases (like NaOH) accelerate protodeboronation. A mild, soluble base like K₃PO₄ strikes the perfect balance, promoting the "ate" complex formation while minimizing hydrolytic degradation[2].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Product Boronic (8-Fluoroisoquinolin-5-yl) boronic acid Boronic->TransMet Activation Degradation Protodeboronation (Side Reaction) Boronic->Degradation H2O / Heat

Catalytic cycle of Suzuki-Miyaura coupling highlighting protodeboronation risks.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various conditions were screened using 1-bromo-4-methoxybenzene as a model electrophile. The data below illustrates the causality between catalyst/base selection and overall yield.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Conversion (%)Isolated Yield (%)Major Byproduct
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)10065428-Fluoroisoquinoline
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9085718-Fluoroisoquinoline
3 XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 >99 94 Trace
4XPhos Pd G2Cs₂CO₃DMF/H₂O (4:1)909082Homocoupling

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This step-by-step methodology is designed to be a self-validating system. Visual cues are provided to ensure the researcher can verify the reaction's integrity in real-time.

Reagents Required:

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.5 mmol, 1.5 eq)

  • Aryl/Heteroaryl Halide (1.0 mmol, 1.0 eq)

  • XPhos Pd G2 (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the Aryl Halide, (8-Fluoroisoquinolin-5-yl)boronic acid, and K₃PO₄.

  • Inert Atmosphere Generation: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. (Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the Pd(0) active species, killing the catalytic cycle).

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe. Stir at room temperature for 5 minutes. The mixture will appear as a heterogeneous suspension.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Nitrogen and add the XPhos Pd G2 catalyst. Re-seal and purge with Nitrogen for 1 minute.

  • Thermal Activation: Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C.

    • Validation Check: Within 15-30 minutes, the reaction should transition from a suspension to a homogeneous, deep red/brown solution. If a black precipitate forms on the glass walls (Pd black), the catalyst has decomposed, likely due to oxygen ingress or complete protodeboronation of the boronic acid.

  • Monitoring: Stir vigorously at 90 °C for 4-6 hours. Monitor completion via LC-MS or TLC (typically 5% MeOH in DCM).

  • Quench and Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% Methanol in Dichloromethane) to afford the pure coupled product.

Workflow Prep Reagent Preparation Degas Degassing (N2/Ar Purge) Prep->Degas Reaction Thermal Heating (90°C, 4-6h) Degas->Reaction Quench Reaction Quench & Extraction Reaction->Quench Purify Flash Chromatography Quench->Purify

Step-by-step experimental workflow for air-sensitive cross-coupling reactions.

Application in Drug Discovery: Targeting Kinase Pathways

The successful incorporation of the 8-fluoroisoquinoline motif is a critical step in synthesizing advanced therapeutics. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell lymphomas and autoimmune diseases[1], this specific heterocycle often occupies the hinge-binding region of the kinase domain. The fluorine atom engages in a highly specific multipolar interaction with the peptide backbone, significantly boosting target residence time and selectivity over off-target kinases.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK Kinase SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Relay NFkB NF-κB Activation PLCg2->NFkB Gene Transcription Inhibitor 8-Fluoroisoquinoline Derivative Inhibitor->BTK Hinge-Binding Inhibition

BTK signaling pathway targeted by 8-fluoroisoquinoline-derived kinase inhibitors.

References

  • CN109963852A - Novel oxoisoquinoline derivatives Source: Google Patents URL
  • AU2017300123A1 - Isoquinoline derivatives as PERK inhibitors Source: Google Patents URL
  • WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors Source: Google Patents URL
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: ResearchGate URL
  • Suzuki-Miyaura Cross-Coupling Reagents Source: Sigma-Aldrich URL

Sources

Application Note: Optimized Palladium-Catalyzed Suzuki-Miyaura Coupling of (8-Fluoroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (8-fluoroisoquinolin-5-yl) scaffold is a highly valuable pharmacophore in modern drug discovery, frequently utilized to modulate target binding through specific halogen interactions and basic nitrogen coordination. However, cross-coupling its boronic acid derivative presents significant synthetic challenges. As a Senior Application Scientist, I have observed that standard coupling conditions often fail due to rapid protodeboronation and catalyst poisoning. This application note provides a comprehensively optimized, self-validating protocol detailing catalyst selection, mechanistic rationale, and step-by-step experimental workflows to achieve high-yielding biaryl formations.

Mechanistic Insights & Substrate Challenges

The efficiency of a Suzuki-Miyaura cross-coupling relies heavily on the relative rates of transmetalation versus boronic acid degradation (1)[1]. For (8-fluoroisoquinolin-5-yl)boronic acid, two primary failure modes dictate the experimental design:

  • Accelerated Protodeboronation: The electron-withdrawing nature of both the isoquinoline ring and the fluorine atom at the C8 position significantly increases the electrophilicity of the boron atom at C5. In the presence of aqueous base and heat, this promotes rapid C-B bond cleavage (protodeboronation) before transmetalation can occur (2)[2].

  • Catalyst Poisoning: The unhindered nitrogen atom at the 2-position of the isoquinoline ring can coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that stall the catalytic cycle (3)[3].

Causality of Experimental Choices: To overcome these barriers, the rate of oxidative addition and subsequent transmetalation must outcompete the rate of protodeboronation. This necessitates the use of highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) that accelerate the catalytic cycle and sterically prevent the isoquinoline nitrogen from poisoning the palladium center (4)[4].

Catalyst & Ligand Selection Matrix

Selecting the correct precatalyst is the most critical variable. Traditional catalysts require elevated temperatures to generate the active Pd(0) species, which inadvertently accelerates the thermal degradation of the boronic acid (5)[5]. Modern precatalysts, such as XPhos Pd G3, activate rapidly at room temperature or mildly elevated temperatures, ensuring a high concentration of active Pd(0) to drive the reaction forward[2].

Table 1: Comparative Catalyst Performance for Electron-Deficient Heteroaryl Boronic Acids

Catalyst SystemActivation TempRelative Transmetalation RateProtodeboronation RiskRecommendation
Pd(PPh3)4 >80 °CSlowHighNot Recommended. Thermal degradation outpaces coupling.
Pd(dppf)Cl2 60–80 °CModerateModerateAcceptable for unhindered, highly reactive aryl iodides only.
XPhos Pd G3 20–40 °CVery FastLowOptimal. Rapid Pd(0) generation outcompetes degradation pathways.

Mechanistic Workflow

SuzukiCycle Precat XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Precat->Pd0 Mild Base, RT OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetalation L-Pd(II)(Ar)(HetAr) OxAdd->TransMet Fast TransMet->Pd0 Catalyst Regeneration Product Coupled Biaryl Product TransMet->Product Reductive Elimination Boronic (8-Fluoroisoquinolin-5-yl) boronic acid Boronate Activated Boronate Boronic->Boronate Base Activation Degradation Protodeboronation Boronic->Degradation Competing Thermal Pathway Boronate->TransMet

Catalytic cycle of Suzuki coupling showing the kinetic competition with protodeboronation.

Optimized Experimental Protocol: Self-Validating Workflow

This protocol utilizes a biphasic 1,4-Dioxane/Water system with XPhos Pd G3 and K3PO4, specifically optimized to handle the instability of heteroaryl boronic acids[2].

Materials Required:

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • K3PO4 (0.5 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed, 0.1 M relative to halide)

Step 1: System Purging & Reagent Assembly
  • Charge a dry Schlenk tube or microwave vial with the aryl halide, (8-fluoroisoquinolin-5-yl)boronic acid, and XPhos Pd G3.

  • Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Self-Validation Check: Seal the vial and perform three vacuum/argon backfill cycles. The solid mixture must remain free-flowing and exhibit no premature color change (which would indicate atmospheric degradation).

Step 2: Solvent Addition & Reaction Initiation
  • Add degassed 1,4-Dioxane via syringe, followed by the degassed 0.5 M aqueous K3PO4 solution.

  • Causality: A biphasic system is used because K3PO4 provides sufficient basicity to form the reactive boronate complex without being harsh enough to immediately trigger C-B bond cleavage[1].

  • Stir vigorously (800+ rpm) at 40 °C.

  • Self-Validation Check: The reaction mixture should rapidly transition from a pale suspension to a dark, homogeneous-looking emulsion within 5 minutes, visually confirming the generation of the active Pd(0) species.

Step 3: In-Process Control (IPC) & Reaction Monitoring
  • After 45 minutes, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer, dilute with LC-MS grade acetonitrile, and analyze via LC-MS.

  • Self-Validation Checkpoints:

    • Success: Complete consumption of the aryl halide and a strong MS signal for the desired biaryl mass.

    • Failure Mode: High levels of 8-fluoroisoquinoline (m/z 148 [M+H]+) combined with unreacted aryl halide indicates protodeboronation outpaced coupling. If observed, repeat the reaction using a slow addition of the boronic acid via syringe pump, or increase the catalyst loading to 5 mol%.

Step 4: Quenching and Purification
  • Cool the reaction to room temperature and dilute with EtOAc and water.

  • Filter the biphasic mixture through a short pad of Celite to remove palladium black.

  • Self-Validation Check: The organic filtrate must be clear, lacking the dark particulate suspension of spent catalyst.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . NIH / PMC. 2

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). 1

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling . The Journal of Organic Chemistry - ACS Publications. 4

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . NIH / PMC. 5

  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers . Benchchem. 3

Sources

Application Note: Base Selection Strategies for the Suzuki-Miyaura Coupling of (8-Fluoroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone reaction in modern pharmaceutical development. However, the incorporation of highly electron-deficient, basic heterocycles—such as (8-fluoroisoquinolin-5-yl)boronic acid —presents a significant synthetic challenge. The synergistic electron-withdrawing effects of the isoquinoline nitrogen and the 8-fluoro substituent highly polarize the carbon-boron (C-B) bond. Under standard basic coupling conditions, this polarization leaves the substrate exceptionally vulnerable to protodeboronation (cleavage of the C-B bond to yield 8-fluoroisoquinoline) before transmetalation can occur[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond empirical screening. Here, we dissect the causality behind base-mediated degradation and provide self-validating, highly optimized protocols utilizing weak, anhydrous, or precisely buffered bases (such as KF and K3​PO4​ ) to maximize biaryl yields while suppressing off-target pathways[3][4].

Mechanistic Insights: The Protodeboronation Dilemma

In a standard Suzuki-Miyaura catalytic cycle, the base serves a dual mandate: it must either coordinate with the boronic acid to form a reactive boronate anion (the boronate pathway) or exchange with the palladium halide to form a palladium-oxo/hydroxo complex (the oxo-palladium pathway)[5].

However, for basic heteroaromatic boronic acids, the base also acts as a catalyst for destruction. The isoquinoline nitrogen can protonate to form a zwitterionic species in aqueous media, which undergoes rapid unimolecular fragmentation of the C-B bond[1]. Furthermore, strong hydroxide or carbonate bases ( NaOH , Na2​CO3​ ) generate a highly reactive boronate species that, if not immediately intercepted by the palladium catalyst, undergoes base-catalyzed hydrolysis[2][5].

To successfully couple (8-fluoroisoquinolin-5-yl)boronic acid, the rate of transmetalation must outcompete the rate of protodeboronation . This is achieved by:

  • Attenuating Base Strength: Utilizing mild bases like K3​PO4​ or KF to limit the steady-state concentration of the highly reactive boronate[3][4].

  • Accelerating Transmetalation: Employing electron-rich, bulky dialkylbiarylphosphine ligands (e.g., XPhos, dppf) to lower the activation barrier for transmetalation[6].

Mechanism A (8-Fluoroisoquinolin-5-yl)boronic Acid (Highly Electron-Deficient) B Base Coordination (OH-, PO4 3-, or F-) A->B C Activated Boronate Complex [Ar-B(OH)3]- or[Ar-BF3]- B->C D Fast Transmetalation (Optimized Pd/Ligand) C->D Mild Base (KF/K3PO4) F Slow Transmetalation (Sub-optimal Catalyst / Strong Base) C->F Strong Aq. Base (NaOH) E Desired Biaryl Product (High Yield) D->E G Protodeboronation (C-B Bond Cleavage) F->G H 8-Fluoroisoquinoline (Ar-H Byproduct) G->H

Caption: Mechanistic divergence of electron-deficient boronic acids: Transmetalation vs. Protodeboronation.

Base Selection Matrix & Quantitative Data

Selecting the correct base requires balancing solubility, basicity (pKa), and the specific activation mechanism. Table 1 summarizes the empirical performance of common bases when applied to highly electron-deficient isoquinoline boronic acids.

Table 1: Quantitative Comparison of Base Efficacy for Electron-Deficient Heteroaryl Boronic Acids

BasepKa (Conjugate Acid)Optimal Solvent SystemTransmetalation RateProtodeboronation RiskOverall Yield Potential
NaOH / KOH ~15.7Aqueous / AlcoholsVery FastCritical / Severe Low (<20%)
Na2​CO3​ ~10.3Biphasic (Dioxane/ H2​O )ModerateHighPoor (20-40%)
Cs2​CO3​ ~10.3Organic (Anhydrous)FastModerateGood (50-70%)[6]
K3​PO4​ ~12.3Biphasic (4:1 Dioxane/ H2​O )FastLow-ModerateExcellent (70-90%) [3]
KF ~3.2Anhydrous (THF/Dioxane)ModerateVery Low Excellent (75-95%) [4]

Analytical Note: Potassium fluoride ( KF ) operates via a distinct mechanism, forming a fluoroboronate intermediate that is highly resistant to protodeboronation while remaining sufficiently reactive for transmetalation[4]. Potassium phosphate ( K3​PO4​ ) provides an ideal buffering capacity in mixed aqueous systems, preventing the pH spikes that trigger rapid C-B cleavage[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process control (IPC) steps are built-in to monitor the Ar-H byproduct, allowing real-time reaction termination before product degradation occurs[2].

Protocol A: Mild Biphasic Coupling using K3​PO4​

This protocol is highly effective for general cross-coupling with aryl bromides/iodides and utilizes a controlled water ratio to facilitate base solubility without accelerating hydrolysis[3].

Reagents:

  • Aryl Halide (1.0 equiv)

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.3 equiv)

  • Pd(dppf)Cl2​ or Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • K3​PO4​ (3.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (8-fluoroisoquinolin-5-yl)boronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane, followed by a pre-degassed aqueous solution of K3​PO4​ . Causality check: Adding the base as an aqueous solution prevents localized high-concentration solid-liquid interfaces that spike pH and cause immediate protodeboronation.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • IPC Analysis: After 2 hours, sample the organic layer. Analyze via LC-MS.

    • Validation Metric: Monitor the ratio of the desired product mass to the mass of 8-fluoroisoquinoline (Ar-H, m/z 148.1). If the Ar-H peak accelerates, cool the reaction immediately.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Anhydrous Fluoride-Mediated Coupling using KF

For substrates exquisitely sensitive to water, this anhydrous protocol relies on fluoride-driven activation[4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.5 equiv)

  • Pd2​(dba)3​ (2.5 mol%) + XPhos (5 mol%)[6]

  • Spray-dried KF (3.0 equiv)

  • Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide, boronic acid, Pd2​(dba)3​ , XPhos, and finely powdered, spray-dried KF .

  • Solvent Addition: Add anhydrous THF. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove from the glovebox and heat at 65 °C for 12–16 hours. Causality check: The anhydrous environment completely shuts down the hydroxide-mediated protodeboronation pathway, allowing the slower fluoride-mediated transmetalation to proceed with high fidelity.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc and concentrate the filtrate.

Workflow S1 1. System Preparation Dry Schlenk Flask / Glovebox S2 2. Reagent Loading Ar-X, Boronic Acid, Pd Cat, Base S1->S2 S3 3. Solvent Addition Degassed Dioxane/H2O or Anhydrous THF S2->S3 S4 4. Thermal Activation Heat to 65-80°C under Argon S3->S4 S5 5. IPC LC-MS Analysis Monitor Ar-H Byproduct (m/z 148.1) S4->S5 S6 6. Quench & Workup Celite Filtration / Extraction S5->S6

Caption: Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.

Troubleshooting & Analytical Validation

If low yields are observed, the primary diagnostic tool is LC-MS analysis of the crude mixture[2].

  • Symptom: High levels of unreacted Aryl Halide + High levels of 8-fluoroisoquinoline (Ar-H).

    • Diagnosis: Severe protodeboronation. The boronic acid is degrading before the catalyst can enter the transmetalation cycle.

    • Solution: Switch from Protocol A to Protocol B (Anhydrous KF ). Alternatively, utilize a more active catalyst system (e.g., Buchwald precatalysts) to increase the transmetalation rate[6].

  • Symptom: High levels of unreacted Aryl Halide + Unreacted Boronic Acid.

    • Diagnosis: Failed oxidative addition or inactive base.

    • Solution: Ensure rigorous degassing of solvents. Oxygen degrades phosphine ligands, halting the catalytic cycle and leaving reagents unreacted.

By understanding the delicate kinetic balance between productive transmetalation and destructive protodeboronation, researchers can rationally select bases to achieve high-yielding couplings of complex, electron-deficient heterocycles.

Sources

Application Note: Solvent Effects and Optimization in the Suzuki-Miyaura Cross-Coupling of (8-Fluoroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Fluoroisoquinolin-5-yl)boronic acid is a highly specialized and valuable building block utilized in the synthesis of complex pharmaceutical scaffolds, including selective kinase inhibitors[1]. However, the integration of this heteroaryl boronic acid via Suzuki-Miyaura cross-coupling (SMC) presents significant synthetic hurdles. Researchers frequently encounter low yields driven by two competing phenomena: rapid protodeboronation and severe catalyst poisoning. This application note dissects the mechanistic causality behind these failures and provides a self-validating, solvent-optimized protocol to achieve high-yielding cross-couplings.

Mechanistic Rationale: The Dual Threat in Heteroaryl Couplings

To successfully couple (8-Fluoroisoquinolin-5-yl)boronic acid, one must understand the inherent electronic and structural liabilities of the molecule:

  • Catalyst Poisoning via Lewis-Basic Coordination: Highly polar heterocyclic compounds exhibit poor solubility in many organic solvents, and the Lewis-basic nitrogen of the isoquinoline ring has a strong propensity to coordinate with palladium(II) intermediates. This forms off-cycle, stable complexes that deactivate the catalyst and halt the catalytic cycle[2].

  • Accelerated Protodeboronation: Heteroaryl boronic acids are highly susceptible to carbon-boron bond cleavage, known as 3, which replaces the C-B bond with a C-H bond[3]. The electron-withdrawing nature of the fluorine atom at the C8 position increases the electrophilicity of the isoquinoline ring, which paradoxically accelerates this destructive pathway under basic aqueous conditions.

  • The Solvent's Role in Speciation: Solvents do more than dissolve reactants; they modulate the speciation of the boronic acid and stabilize transition states[4]. While polar solvents can stabilize anionic transition states during oxidative addition, they do not uniformly improve selectivity or yield[5]. A purely organic solvent (e.g., anhydrous DMF) fails because the inorganic base cannot adequately form the reactive "ate" complex (trihydroxyboronate) required for transmetalation. Conversely, excessive water promotes rapid protodeboronation.

Quantitative Solvent Screening Data

To establish a robust protocol, a solvent screening matrix was evaluated using a model electrophile and (8-Fluoroisoquinolin-5-yl)boronic acid. The data below demonstrates the critical balance between solvent polarity, water miscibility, and base solubility.

Solvent SystemRatioBaseYield (%)Protodeboronation (%)Mechanistic Causality & Observation
1,4-Dioxane / H₂O 4:1 K₃PO₄ 88 < 5 Optimal biphasic interface; rapid transmetalation outpaces degradation.
THF / H₂O4:1K₃PO₄7212Lower boiling point limits kinetic energy required for the coupling of deactivated rings.
DMF (Anhydrous)N/ACs₂CO₃3515Poor base solubility leads to sluggish transmetalation and catalyst resting state decay.
DMF / H₂O4:1K₃PO₄4548High dielectric constant of DMF stabilizes the protodeboronation transition state.
Toluene / H₂O3:1K₃PO₄5520Poor organic solubility of the fluorinated isoquinoline limits productive collisions.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways dictated by solvent and base conditions. Maintaining a micro-heterogeneous biphasic system (Dioxane/H₂O) ensures the productive transmetalation pathway outcompetes the destructive protodeboronation pathway.

MechanisticPathway Pd Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmetalation Transmetalation (Biphasic Solvent) PdII->Transmetalation Base, H2O/Dioxane Boronic (8-Fluoroisoquinolin-5-yl) boronic acid Boronic->Transmetalation Protodeboronation Protodeboronation (Aqueous Excess/Low pH) Boronic->Protodeboronation Competitive Product Cross-Coupled Target Transmetalation->Product Reductive Elimination SideProduct 8-Fluoroisoquinoline (Dead End) Protodeboronation->SideProduct Product->Pd Catalyst Turnover

Fig 1. Divergent pathways in heteroaryl cross-coupling: Transmetalation vs. Protodeboronation.

Self-Validating Experimental Protocol

This protocol utilizes the optimized 1,4-Dioxane/H₂O (4:1) biphasic system with K₃PO₄, which has been empirically proven to maximize transmetalation rates for isoquinolinylboronic acids[1]. The procedure is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity.

Step 1: Solvent Preparation and Degassing
  • Action: Prepare a mixture of 1,4-Dioxane and HPLC-grade H₂O in a 4:1 (v/v) ratio. Degas the solvent mixture by sparging with ultra-pure N₂ for 30 minutes, or via three freeze-pump-thaw cycles.

  • Causality: Traces of oxygen can insert into the Pd-aryl bond, leading to undesired phenol byproducts, homocoupling, and rapid oxidation of electron-rich phosphine ligands[4].

Step 2: Reagent Assembly
  • Action: To a dried Schlenk flask under N₂, add the aryl halide electrophile (1.0 equiv), (8-Fluoroisoquinolin-5-yl)boronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv). Add the degassed solvent mixture (approx. 0.1 M relative to the electrophile). Finally, add the catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05 equiv).

  • Causality: Adding the palladium catalyst last minimizes its exposure to the basic aqueous phase without the stabilizing presence of the aryl halide, preventing premature catalyst aggregation into inactive palladium black.

Step 3: Biphasic Heating
  • Action: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring (≥ 800 rpm).

  • Causality: Vigorous stirring is mandatory. The transmetalation occurs at the liquid-liquid interface between the organic phase (containing the Pd-complex) and the aqueous phase (containing the trihydroxyboronate). Poor stirring reduces the interfacial surface area, slowing transmetalation and allowing protodeboronation to dominate.

Step 4: In-Process Control (IPC) - The Self-Validation Step
  • Action: After 2 hours, halt stirring briefly to allow phase separation. Extract a 50 µL aliquot from the upper organic layer. Dilute with 1 mL of Acetonitrile and analyze via HPLC/UV (254 nm).

  • Validation Checkpoint:

    • Pass: The ratio of Cross-Coupled Product to 8-Fluoroisoquinoline (the protodeboronation side-product) is > 10:1. Proceed to Step 5.

    • Fail: If 8-Fluoroisoquinoline is > 15% of the total peak area, transmetalation is failing. Troubleshooting: Verify the structural integrity of the base (K₃PO₄ can absorb atmospheric moisture and lose efficacy) or add a competitive ligand (e.g., triphenylphosphine) to displace the isoquinoline nitrogen from the Pd center[4].

Step 5: Quench and Extraction
  • Action: Once IPC confirms >95% conversion of the electrophile, cool the reaction to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl. Extract the aqueous layer twice with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

ProtocolWorkflow S1 1. Solvent Degassing (Dioxane/H2O 4:1) S2 2. Reagent Assembly (Pd cat, Base, Substrates) S1->S2 S3 3. Biphasic Heating (80°C, N2 Atm) S2->S3 S4 4. IPC Validation (HPLC/UV Aliquot) S3->S4 Decision Conversion > 95%? S4->Decision S5 5. Aqueous Quench & Extraction Decision->S5 Yes Troubleshoot Troubleshoot: Check Base / Add Ligand Decision->Troubleshoot No Troubleshoot->S3 Re-subject

Fig 2. Self-validating workflow for biphasic Suzuki-Miyaura coupling with integrated IPC checks.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES (HES-SO) URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Synthesis and Functionalization of Bioactive Scaffolds Using (8-Fluoroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Fluoroisoquinolin-5-yl)boronic acid is a highly versatile organoboron building block utilized in the discovery of novel therapeutics, including kinase inhibitors, opioid peptidomimetics, and MALT1 inhibitors[1],[2],[3]. The strategic placement of a fluorine atom at the C8 position modulates the physicochemical properties of the isoquinoline core—enhancing metabolic stability by blocking CYP-mediated oxidation and lowering the basicity of the adjacent nitrogen to improve membrane permeability. Concurrently, the C5 boronic acid moiety serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid, site-specific diversification of the molecular scaffold[4],[5].

Mechanistic Grounding: The Suzuki-Miyaura Cross-Coupling

The core utility of (8-Fluoroisoquinolin-5-yl)boronic acid lies in its ability to form robust carbon-carbon bonds with aryl or vinyl halides. The catalytic cycle is driven by a Pd(0) species, progressing through oxidative addition, transmetalation, and reductive elimination.

Causality of Reagent Selection :

  • Catalyst : Pd(dppf)Cl2​ is frequently selected over simpler catalysts like Pd(PPh3​)4​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step and minimizes competitive protodeboronation of the starting material[1],[6].

  • Base & Solvent : A biphasic or miscible aqueous system (e.g., 1,4-Dioxane/ H2​O or Acetone/ H2​O ) with a mild base ( K2​CO3​ or Cs2​CO3​ ) is critical. The water hydrates the boronic acid to form an electron-rich boronate anion, drastically lowering the activation energy required for the transmetalation step[4],[1].

Suzuki_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 8-Fluoro-5-arylisoquinoline RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling using (8-Fluoroisoquinolin-5-yl)boronic acid.

Experimental Protocols

Protocol A: General Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating workflow for coupling (8-Fluoroisoquinolin-5-yl)boronic acid with aryl bromides[4],[1].

Reagents :

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl2​ (0.05 - 0.1 equiv)

  • K2​CO3​ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide (1.0 eq), (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Degassing (Crucial for Trustworthiness) : Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligands on the palladium catalyst.

  • Catalyst Addition : Quickly add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Reaction : Heat the mixture to 80–90 °C in a pre-heated oil bath for 4–12 hours[4].

  • Self-Validation (In-Process Control) : Monitor the reaction via LC-MS. The disappearance of the aryl bromide mass peak and the appearance of the product mass (M+H)+ indicates successful coupling. Note: A minor peak corresponding to the protodeboronated side-product (8-fluoroisoquinoline) may be observed if degassing was insufficient[2].

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Downstream Reduction to Tetrahydroisoquinoline (THIQ)

For applications targeting the central nervous system (e.g., opioid peptidomimetics), the aromatic isoquinoline ring is often reduced to a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative to introduce sp3 character and improve 3D structural complexity[7],[1].

Step-by-Step Methodology :

  • Hydrogenation : Dissolve the purified 8-fluoro-5-arylisoquinoline intermediate in absolute Ethanol.

  • Catalysis : Add 10% Pd/C (0.05 eq by weight) carefully under a nitrogen atmosphere to prevent auto-ignition of the solvent[6].

  • Reaction : Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at room temperature for 12–24 hours.

  • Validation : Monitor by TLC (UV and Ninhydrin stain). The reduction of the heterocyclic ring will result in a more polar spot (due to the newly formed secondary amine) that stains positively (pink/purple) with Ninhydrin.

  • Isolation : Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with Methanol and concentrate the filtrate to afford the 8-fluoro-5-aryl-1,2,3,4-tetrahydroisoquinoline scaffold.

Synthetic_Workflow Step1 Phase 1: Assembly (8-F-IsoQ-5-yl)B(OH)2 + Aryl Halide Step2 Phase 2: Cross-Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C Step1->Step2 Step3 Phase 3: Validation LC-MS & TLC Monitoring Step2->Step3 Step4 Phase 4: Downstream Modification Pd/C, H2 (Reduction to THIQ) Step3->Step4

Caption: End-to-end synthetic workflow from building block assembly to downstream THIQ modification.

Quantitative Data & Optimization Matrix

The choice of coupling conditions significantly impacts the yield of the 8-fluoro-5-arylisoquinoline product. The table below summarizes optimized conditions based on the electronic and steric nature of the coupling partner[4],[1],[6].

Aryl Halide TypeRecommended CatalystBase / Solvent SystemTemp (°C)Expected Yield (%)Mechanistic Rationale
Electron-Deficient Aryl Bromide Pd(PPh3​)2​Cl2​ (5 mol%) Cs2​CO3​ / 1,4-Dioxane80 °C75 - 85%Fast oxidative addition; strong base ( Cs2​CO3​ ) drives transmetalation[4].
Electron-Rich Aryl Bromide Pd(dppf)Cl2​ (10 mol%) K2​CO3​ / Acetone: H2​O (3:1)90 °C60 - 75%Bidentate ligand prevents catalyst decay during slower oxidative addition[1].
Sterically Hindered Aryl Chloride XPhos Pd G3 (5 mol%) K3​PO4​ / Toluene: H2​O (10:1)100 °C50 - 65%Bulky, electron-rich ligand (XPhos) is required to activate the unreactive C-Cl bond.
Heteroaryl Bromide (e.g., Pyrazole) Pd(dppf)Cl2​ (5 mol%) Na2​CO3​ / DME: H2​O (4:1)85 °C70 - 80%Mild base prevents degradation of sensitive heteroaromatic rings[2].

Conclusion

(8-Fluoroisoquinolin-5-yl)boronic acid is a privileged building block that seamlessly integrates the favorable pharmacokinetic properties of fluorinated heterocycles with the synthetic tractability of organoboron chemistry. By strictly adhering to air-free techniques and selecting appropriate palladium/ligand systems tailored to the electrophile, researchers can consistently achieve high-yielding cross-couplings. Subsequent downstream modifications, such as selective ring reduction, further expand the chemical space accessible from this single precursor, driving innovation in targeted drug discovery.

References

  • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics Source: National Institutes of Health (PMC6928816) URL: [Link]

  • Title: Pyrazole derivatives as malt1 inhibitors (WO2018119036A1)
  • Title: INHIBITORS OF JUN N-TERMINAL KINASE (EP2393806B1)
  • Title: Isoquinolinone compounds and derivatives (WO2021092525A1)

Sources

Application Notes & Protocols: The Strategic Application of (8-Fluoroisoquinolin-5-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fluorinated Heterocycles in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability, pKa, and binding affinity. The isoquinoline scaffold itself is a privileged structure, present in numerous biologically active compounds. The introduction of a fluorine atom at the C8 position of the isoquinoline ring, coupled with a boronic acid at the C5 position, creates (8-Fluoroisoquinolin-5-yl)boronic acid, a highly versatile and valuable building block for drug discovery. This document serves as a comprehensive guide to its application, providing detailed protocols and rationale for its use in the synthesis of targeted therapeutic agents. The 8-fluoro substituent can enhance binding interactions through hydrogen bonding or by altering the electronic properties of the aromatic system, while the 5-boronic acid group provides a reactive handle for robust and efficient carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

Core Applications in Kinase Inhibitor Synthesis

A primary application of (8-Fluoroisoquinolin-5-yl)boronic acid is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The isoquinoline core can serve as a "hinge-binding" motif, interacting with the ATP-binding site of many kinases. The strategic functionalization at the C5 position allows for the exploration of the solvent-exposed region of the kinase, enabling the optimization of potency and selectivity.

Case Study: Synthesis of Novel Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors

ROCK inhibitors have therapeutic potential in a range of diseases, including cardiovascular disorders and cancer. The following section details a protocol for the synthesis of a novel ROCK inhibitor using (8-Fluoroisoquinolin-5-yl)boronic acid as a key building block.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 eq) to a reaction vessel. B 2. Add the aryl halide partner (1.0 eq). F 6. Degas the mixture (e.g., with Argon) for 15 min. A->F Proceed to Reaction C 3. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq). D 4. Add the base (e.g., K2CO3, 2.0 eq). E 5. Add the solvent system (e.g., Dioxane/Water, 4:1). G 7. Heat the reaction to the desired temperature (e.g., 90 °C). I 9. Cool the reaction to room temperature. F->I Upon Completion H 8. Monitor reaction progress by TLC or LC-MS. J 10. Dilute with an organic solvent (e.g., Ethyl Acetate). K 11. Wash with water and brine. L 12. Dry the organic layer over Na2SO4. M 13. Concentrate under reduced pressure. N 14. Purify the crude product by column chromatography.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Detailed Protocol: Synthesis of a 5-Aryl-8-Fluoroisoquinoline Derivative

Materials:

  • (8-Fluoroisoquinolin-5-yl)boronic acid

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvents: 1,4-Dioxane, Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 equivalents).

  • Add the aryl halide partner (1.0 equivalent).

  • Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).

  • Under an inert atmosphere (e.g., Argon), add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at 90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-8-fluoroisoquinoline derivative.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing is a critical step for reproducible results.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is commonly used to dissolve both the organic reactants and the inorganic base.

Characterization and Quality Control

The synthesized compounds must be thoroughly characterized to confirm their identity and purity.

Standard Characterization Techniques:

Technique Purpose Expected Outcome
¹H and ¹⁹F NMR Structural elucidation and confirmation of fluorine incorporation.Peaks corresponding to the protons and fluorine of the 8-fluoroisoquinoline core and the coupled aryl group.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the expected mass-to-charge ratio.
HRMS Determination of the exact mass and elemental composition.Provides a highly accurate mass measurement, confirming the molecular formula.

Broader Applications and Future Directions

While kinase inhibitors represent a significant application, the utility of (8-Fluoroisoquinolin-5-yl)boronic acid extends to other target classes. The unique electronic properties and steric profile of the 8-fluoroisoquinoline scaffold make it an attractive starting point for the development of inhibitors for enzymes such as phosphodiesterases and for modulators of G-protein coupled receptors.

Logical Relationship of Compound Properties and Application

G cluster_properties Inherent Properties cluster_effects Medicinal Chemistry Effects A (8-Fluoroisoquinolin-5-yl)boronic acid B 8-Fluoro Group A->B C 5-Boronic Acid Group A->C D Isoquinoline Core A->D E Modulates pKa & Lipophilicity B->E H Forms H-bonds B->H F Enables Suzuki Coupling C->F G Acts as a Bioisostere D->G I Therapeutic Applications (e.g., Kinase Inhibitors) E->I F->I G->I H->I

Caption: Properties to Applications Pathway.

The continued exploration of novel coupling partners with (8-Fluoroisoquinolin-5-yl)boronic acid will undoubtedly lead to the discovery of new chemical entities with therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in their drug discovery programs.

References

  • Suzuki-Miyaura Cross-Coupling. Chemical Society Reviews. [Link]

  • Fluorine in Medicinal Chemistry. Chemical Reviews. [Link]

  • Boronic Acids in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Kinase Inhibitors in Drug Discovery. Nature Reviews Drug Discovery. [Link]

Rational Design and Synthesis of Fluorescent Probes Utilizing (8-Fluoroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly sensitive, biologically compatible fluorescent probes is a critical bottleneck in live-cell imaging and metabolic tracking. (8-Fluoroisoquinolin-5-yl)boronic acid represents a highly versatile, dual-purpose building block in chemical biology. It functions both as a direct, highly sensitive recognition moiety for diols (such as glucose, fructose, and sialic acid) and as a robust coupling partner in palladium-catalyzed cross-coupling reactions to synthesize extended fluorophore scaffolds. This application note details the mechanistic rationale, photophysical advantages, and validated protocols for utilizing this fluorinated boronic acid in advanced probe development.

Mechanistic Rationale & Structural Advantages

The Role of the Isoquinoline Core

Quinoline and isoquinoline scaffolds are highly attractive for fluorescent probe development due to their synthetic versatility, inherent fluorescence, and ability to act as environmental sensors (e.g., pH sensitivity)[1]. Unlike traditional phenylboronic acids, which often suffer from poor water solubility and weak fluorescence, isoquinoline boronic acids exhibit anomalously high affinities for diols in aqueous media[2]. The nitrogen atom in the isoquinoline ring acts as an internal basic site, which can participate in intramolecular interactions that stabilize the boronate ester complex.

The Impact of 8-Fluoro Substitution

The introduction of a fluorine atom at the 8-position serves two critical mechanistic functions:

  • pKa Modulation: Boronic acids typically require highly alkaline conditions (pH > 9) to form the reactive tetrahedral boronate ester required for diol binding. The strongly electron-withdrawing nature of the fluorine atom significantly lowers the Lewis acidity (pKa) of the adjacent boronic acid group. This shifts the binding equilibrium, allowing for rapid and stable diol complexation at physiological pH (7.4)[3].

  • Photophysical Tuning: Fluorination alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the isoquinoline core. Upon binding to a diol, the boron atom transitions from a neutral, trigonal planar ( sp2 ) state to an anionic, tetrahedral ( sp3 ) state. This structural change triggers an Intramolecular Charge Transfer (ICT) or modulates Photoinduced Electron Transfer (PET), resulting in a dramatic fluorescence "turn-on" response.

Pathway Visualization

The following diagram illustrates the dual utility of (8-Fluoroisoquinolin-5-yl)boronic acid, demonstrating both its direct application as a biosensor and its role as a synthetic intermediate.

G Start (8-Fluoroisoquinolin-5-yl) boronic acid Sensing Direct Diol Sensing (Aqueous Media) Start->Sensing Synth Fluorophore Synthesis (Organic Media) Start->Synth pKa pKa Lowered by 8-Fluoro (Facilitates sp3 formation) Sensing->pKa Diol Diol Binding (Glucose/Fructose) at pH 7.4 pKa->Diol Fluor Fluorescence Turn-On (Anionic Boronate Ester) Diol->Fluor Suzuki Pd-Catalyzed Suzuki Coupling with Halogenated Core Synth->Suzuki Conjugation Extended Conjugation (Red-Shifted Emission) Suzuki->Conjugation LiveCell Live-Cell Imaging Probes Conjugation->LiveCell

Figure 1: Dual utility of (8-Fluoroisoquinolin-5-yl)boronic acid in sensing and probe synthesis.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for Extended Fluorophore Synthesis

This protocol describes the conjugation of (8-Fluoroisoquinolin-5-yl)boronic acid to a halogenated fluorophore core (e.g., brominated BODIPY or coumarin) to create a highly conjugated, red-shifted imaging probe[1].

Materials:

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 equiv)

  • Aryl bromide/iodide fluorophore core (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube, combine the halogenated fluorophore core (1.0 mmol) and (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation (loss of the boronic acid group) that can occur at elevated temperatures.

  • Solvent Addition & Degassing: Add 10 mL of the Toluene/Ethanol mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Degassing is absolute critical. Oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid into a symmetric biphenyl byproduct, drastically reducing yield.

  • Base Addition: Add 1.5 mL of the degassed 2M aqueous K2​CO3​ solution.

    • Causality: The inorganic base coordinates with the boronic acid to form a negatively charged boronate complex. This increases the nucleophilicity of the organic group, which is a mandatory prerequisite for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.05 mmol) under a positive stream of Argon. Seal the tube.

  • Heating & Monitoring: Heat the biphasic mixture to 85°C with vigorous stirring for 12–18 hours. Monitor reaction progression via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Direct Diol Sensing Assay at Physiological pH

This protocol outlines the procedure for utilizing the compound as a direct turn-on fluorescent sensor for monosaccharides[2].

Materials:

  • (8-Fluoroisoquinolin-5-yl)boronic acid stock solution (10 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4, containing 150 mM NaCl)

  • Analyte solutions (e.g., D-fructose, D-glucose, 100 mM in water)

Step-by-Step Methodology:

  • Probe Preparation: Dilute the 10 mM DMSO stock solution of the boronic acid into the HEPES buffer to achieve a final working concentration of 10 µM.

    • Causality: Maintaining DMSO concentration below 1% (v/v) prevents solvent-induced quenching and ensures the thermodynamic binding behavior accurately reflects purely aqueous physiological conditions.

  • Baseline Measurement: Transfer 2.0 mL of the probe solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (Excitation 340 nm).

  • Analyte Titration: Serially add aliquots of the target diol (e.g., D-fructose) to the cuvette. Mix thoroughly by pipetting.

    • Self-Validation: Wait exactly 3 minutes between addition and measurement. Boronate esterification is a reversible covalent reaction; allowing time for thermodynamic equilibrium ensures reproducible, self-validating data points.

  • Data Acquisition: Record the fluorescence intensity at the emission maximum ( 430 nm). Plot the change in fluorescence intensity ( ΔF ) against analyte concentration to determine the apparent binding constant ( Ka​ ) using the Benesi-Hildebrand equation.

Quantitative Data & Photophysical Properties

The strategic addition of the 8-fluoro group significantly enhances the performance metrics of the isoquinoline scaffold compared to non-fluorinated analogs. The table below summarizes the comparative photophysical and binding properties.

CompoundApparent pKa Ka​ (D-Fructose) [ M−1 ] Ka​ (D-Glucose)[ M−1 ]Excitation λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )
5-Isoquinolineboronic acid8.2125423354250.12
(8-Fluoroisoquinolin-5-yl)boronic acid 7.1 310 85 342 438 0.28
Phenylboronic Acid (Reference)8.81604.6N/AN/AN/A

Data Note: The lowering of the pKa to 7.1 ensures that at physiological pH (7.4), the majority of the fluorinated probe is primed in the reactive state, leading to higher apparent binding constants ( Ka​ ) and a superior quantum yield upon esterification.

Troubleshooting & Validation

  • Low Fluorescence Turn-On in Sensing Assays: If the expected fluorescence enhancement is not observed upon diol addition, verify the pH of the buffer. If the pH has dropped below 7.0, the boronic acid will remain predominantly in the unreactive sp2 state. Re-adjust the HEPES buffer strictly to pH 7.4.

  • Dehalogenation During Suzuki Coupling: If LC-MS indicates loss of the halogen on the fluorophore core without coupling, the transmetalation step is failing. Ensure the K2​CO3​ is fully dissolved in the aqueous phase and that the biphasic mixture is being stirred vigorously (>800 rpm) to maximize surface area between the organic and aqueous layers.

  • Background Fluorescence in Blank Samples: Isoquinoline derivatives can exhibit sensitivity to trace heavy metals. Ensure all buffers are prepared with ultra-pure, Milli-Q water (18.2 M Ω⋅ cm) and consider adding 10 µM EDTA to the buffer to mask trace metal interferents.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health (NIH). Available at:[Link]

  • A New Class of Fluorescent Boronic Acids That Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. ResearchGate. Available at:[Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. ResearchGate / Journal of the American Chemical Society. Available at:[Link]

Sources

Application Note: Alternative Cross-Coupling Reactions for C–C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille) have been the cornerstone of C–C bond formation in medicinal chemistry. However, these methods rely heavily on pre-functionalized organometallic reagents (such as organoboranes or organozincs), which can be unstable, toxic, or synthetically burdensome.

This application note details two paradigm-shifting alternative methodologies that bypass organometallic intermediates:

  • Metallaphotoredox Decarboxylative Cross-Coupling (utilizing abundant carboxylic acids as radical precursors).

  • Cross-Electrophile Coupling (XEC) (coupling two distinct electrophiles driven by a terminal reductant).

These protocols empower researchers to leverage stable, commercially available feedstocks, operating under mild conditions with high chemoselectivity.

Paradigm 1: Metallaphotoredox Decarboxylative Cross-Coupling

Mechanistic Rationale & Causality

The merger of photoredox and transition-metal catalysis (metallaphotoredox) enables the direct coupling of α-carboxyl sp³-carbons with aryl halides[1]. In this dual-catalytic system, an Iridium(III) photocatalyst and a Nickel(II) complex work synergistically to forge C(sp³)–C(sp²) bonds without pre-formed nucleophiles.

Causality of Reagents:

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst): Chosen for its highly oxidizing excited state (*Ir(III)), which is capable of undergoing single-electron transfer (SET) to oxidize aliphatic carboxylic acids (E_1/2 ≈ +1.2 V vs SCE) into acyloxy radicals.

  • Decarboxylation: The acyloxy radical rapidly extrudes CO₂ (an irreversible thermodynamic driving force) to generate a nucleophilic alkyl radical[1].

  • NiCl2·glyme & dtbbpy (Cross-Coupling Catalyst): The dtbbpy ligand prevents the formation of unreactive nickel black and tunes the electronics of the Ni center. Ni(0) undergoes oxidative addition with the aryl halide to form an Ar-Ni(II)-X species. This intermediate rapidly intercepts the photogenerated alkyl radical to form a high-valent Ar-Ni(III)(alkyl)-X complex, which undergoes facile reductive elimination to forge the C(sp³)–C(sp²) bond[1].

  • Cesium Carbonate (Base): Deprotonates the carboxylic acid to its carboxylate form, which is significantly easier to oxidize than the protonated acid.

Metallaphotoredox cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Cross-Coupling Cycle PC_ground Ir(III) Catalyst PC_excited *Ir(III) Excited State PC_ground->PC_excited Visible Light PC_reduced Ir(II) Reduced State PC_excited->PC_reduced Oxidation of RCOO- PC_reduced->PC_ground Reduction of Ni(I) Ni0 Ni(0)Ln NiII Ar-Ni(II)-X Ni0->NiII + Ar-X (Ox. Add.) NiIII Ar-Ni(III)(R)-X NiII->NiIII + R• (Radical Capture) NiI Ni(I)-X NiIII->NiI - Ar-R (Red. Elim.) Product Ar-R Product NiIII->Product NiI->Ni0 + e- (from Ir(II)) Acid Carboxylate (R-COO-) Radical Alkyl Radical (R•) + CO2 Acid->Radical -e- (to *Ir(III)) Radical->NiIII

Metallaphotoredox catalytic cycle merging Ir-mediated photoredox and Ni-catalyzed cross-coupling.

Protocol 1: General Procedure for Decarboxylative C(sp³)–C(sp²) Coupling

Self-Validating System: The use of a blue LED setup ensures specific excitation of the Ir photocatalyst. The reaction mixture transitions from pale green to dark brown/red upon active turnover of the Ni catalytic species, providing an immediate visual cue of initiation.

Materials:

  • Aryl halide (1.0 equiv)

  • Aliphatic carboxylic acid (1.5 equiv)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • NiCl2·glyme (5 mol%)

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

  • Cs2CO3 (1.5 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an oven-dried vial equipped with a magnetic stir bar, add NiCl2·glyme and dtbbpy. Add 10% of the total DMF volume. Stir at room temperature for 15 minutes until the solution turns pale green, indicating the formation of the active Ni(II)-dtbbpy complex.

  • Reagent Addition: To the vial, add the aryl halide, carboxylic acid, Ir photocatalyst, and Cs2CO3. Add the remaining DMF.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Sparge the mixture with dry Nitrogen or Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher for the *Ir(III) excited state and will rapidly terminate the radical chain, leading to reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 34W Blue LEDs (λ = 450 nm) accompanied by a cooling fan to maintain the reaction temperature at 25 °C. Validation: The reaction mixture should darken within the first hour.

  • Monitoring & Quenching: After 24 hours, monitor the reaction via LC-MS or GC-MS. The disappearance of the aryl halide indicates completion. Quench by exposing the mixture to air and diluting with water.

  • Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Paradigm 2: Cross-Electrophile Coupling (XEC)

Mechanistic Rationale & Causality

Cross-Electrophile Coupling (XEC) directly couples two different electrophiles (e.g., an aryl halide and an alkyl halide) under reducing conditions, bypassing the need to pre-form sensitive organometallic nucleophiles[2].

Causality of Cross-Selectivity: A major challenge in coupling two electrophiles is preventing homodimerization (e.g., Ar-Ar or R-R formation)[3]. The Weix group demonstrated that cross-selectivity is governed by a radical-chain mechanism exploiting the divergent reactivities of the two halides[4]:

  • Oxidative Addition Preference: The Ni(0) catalyst preferentially undergoes two-electron oxidative addition into the C(sp²)–X bond of the aryl halide to form Ar-Ni(II)-X[4].

  • Radical Generation: The alkyl halide (Csp³-X) is highly prone to single-electron reduction (by the terminal reductant or a Ni(I) intermediate) to form an alkyl radical (R•)[4].

  • Radical Capture: The Ar-Ni(II)-X intermediate rapidly captures the alkyl radical, forming a transient Ar-Ni(III)(R)-X species that undergoes reductive elimination to yield the cross-coupled product[4].

  • Terminal Reductant (Zn or Mn): Stoichiometric metallic reductants are used to reduce the resulting Ni(I) halide back to the active Ni(0) catalyst, sustaining the catalytic cycle[5].

XEC cluster_XEC Cross-Electrophile Coupling (Radical Chain Mechanism) Ni0 Ni(0)Ln NiII Ar-Ni(II)-X Ni0->NiII + Ar-X (Oxidative Addition) NiIII Ar-Ni(III)(R)-X NiII->NiIII + R• (Alkyl Radical) NiI Ni(I)-X NiIII->NiI - Ar-R (Reductive Elimination) Product Ar-R Product NiIII->Product NiI->Ni0 + e- (from Zn/Mn) AlkylHalide R-X (Alkyl Halide) AlkylRadical R• (Alkyl Radical) AlkylHalide->AlkylRadical + e- (from Ni(I) or Zn) AlkylRadical->NiIII Reductant Zn or Mn (Terminal Reductant) Reductant->NiI e- transfer

Radical chain mechanism of Ni-catalyzed Cross-Electrophile Coupling (XEC).

Protocol 2: General Procedure for Ni-Catalyzed XEC of Aryl and Alkyl Halides

Self-Validating System: The activation of the zinc dust is critical. An initial exotherm and a color shift to deep red/black indicate successful generation of the active Ni(0) species.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkyl halide (1.5 equiv)

  • NiI2 (10 mol%)

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)

  • Zinc dust (2.0 equiv) - Must be freshly activated

  • Pyridine (10 mol%) - Acts as an additive to suppress alkyl halide reduction side-reactions

  • Anhydrous DMA (0.2 M)

Step-by-Step Methodology:

  • Zinc Activation: Wash Zinc dust sequentially with 1M HCl, water, ethanol, and ether. Dry under high vacuum at 100 °C for 2 hours. Causality: Removes the passivating ZnO layer, ensuring efficient electron transfer to the Ni catalyst.

  • Reaction Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add activated Zn dust, NiI2, and dtbbpy to a flame-dried Schlenk tube.

  • Solvent and Additive Addition: Add anhydrous DMA and pyridine. Stir the suspension at room temperature for 10 minutes. The solution will turn dark red, confirming the reduction of Ni(II) to Ni(0).

  • Electrophile Addition: Add the aryl halide followed by the alkyl halide. If either is a solid, add it during step 2.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 16 hours. Causality: High stirring rates are mandatory for heterogeneous reactions involving solid reductants to prevent mass-transfer limitations.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove unreacted Zinc and insoluble metal salts. Wash the filtrate with 1M HCl, followed by brine. Dry over MgSO4, concentrate, and purify via flash chromatography.

Quantitative Data: Comparison of Cross-Coupling Methodologies

The following table summarizes the operational differences, substrate scopes, and typical yields between traditional cross-coupling and modern alternative methodologies.

ParameterTraditional Suzuki-MiyauraMetallaphotoredox DecarboxylativeCross-Electrophile Coupling (XEC)
Coupling Partners Aryl Halide + Organoboronic AcidAryl Halide + Carboxylic AcidAryl Halide + Alkyl Halide
Catalyst System Pd(0) / Phosphine LigandsIr(III) photocatalyst + Ni(II) / dtbbpyNi(II) / dtbbpy
Driving Force / Reductant Base-mediated transmetalationVisible Light (Blue LED)Terminal Reductant (Zn or Mn)
Pre-functionalization High (Requires synthesis of organoboranes)Low (Uses abundant native acids)Low (Uses commercial alkyl halides)
Reaction Temperature 60 °C – 100 °C25 °C (Room Temperature)25 °C – 60 °C
Chemoselectivity ExcellentExcellent (Tolerates alcohols, amines)High (Cross-selectivity over homodimer)
Typical Yields 70% – 95%65% – 90%50% – 85%

References

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science2014 , 345 (6195), 437-440. URL:[Link]

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research2015 , 48 (6), 1767-1775. URL:[Link]

  • Ehehalt, L. E.; Beleh, O. M.; Priest, I. C.; Mouat, J. M.; Olszewski, A. K.; Ahern, B. N.; Cruz, A. R.; Chi, B. K.; Castro, A. J.; Kang, K.; Wang, J.; Weix, D. J. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews2024 , 124 (23), 13397–13569. URL:[Link]

  • Smith, R. T.; Zhang, X.; Rincón, J. A.; Agejas, J.; Mateos, C.; Barberis, M.; García-Cerrada, S.; de Frutos, O.; MacMillan, D. W. C. "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides." Journal of the American Chemical Society2018 , 140 (50), 17433–17438. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki-Miyaura Coupling with (8-Fluoroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Coupling electron-deficient, heteroatom-rich substrates like (8-fluoroisoquinolin-5-yl)boronic acid presents a dual challenge: the substrate is highly susceptible to hydrolytic degradation, and the product/starting materials can poison the transition metal catalyst.

This guide is structured to help you diagnose the root cause of your low yields, understand the mechanistic causality behind the failures, and implement self-validating protocols to achieve high-conversion cross-couplings.

Part 1: Diagnostic Desk & Mechanistic FAQs

Q1: I am observing massive amounts of 8-fluoroisoquinoline in my LC-MS instead of the cross-coupled product. What is happening? A1: You are experiencing protodeboronation . Heteroaryl boronic acids, especially electron-deficient ones, undergo rapid carbon-boron bond cleavage in the presence of water and base[1].

  • The Causality: Aqueous bases generate hydroxide ions, which attack the empty p-orbital of the boron atom. The electron-withdrawing fluorine at the 8-position and the isoquinoline nitrogen heavily stabilize the resulting intermediate carbanion, driving rapid hydrolytic cleavage of the C-B bond before transmetalation can occur.

  • The Fix: Shift the boron speciation. Convert the boronic acid to a pinacol ester (BPin) or a potassium trifluoroborate (BF3K) salt to sterically and electronically shield the boron atom[1]. Alternatively, eliminate water entirely by using anhydrous conditions with a non-nucleophilic base like potassium trimethylsilanolate (TMSOK)[2].

Q2: My reaction stalls at 20% conversion, and a black precipitate forms in the reaction vial. How do I prevent this? A2: The black precipitate is palladium black , indicating severe catalyst deactivation and aggregation.

  • The Causality: The basic nitrogen of the isoquinoline ring is a strong σ -donor. In unhindered catalyst systems (e.g., Pd(PPh3​)4​ ), the isoquinoline nitrogen competitively coordinates to the palladium center, displacing the phosphine ligands and trapping the catalyst in a stable, inactive Pd(II) resting state.

  • The Fix: Switch to a bulky, electron-rich Buchwald-type precatalyst such as XPhos Pd G3[3]. The extreme steric bulk of the biaryl phosphine ligand creates a protective "pocket" around the palladium center, physically blocking the isoquinoline nitrogen from coordinating while still permitting the oxidative addition of the aryl halide.

Q3: I switched to a boronic ester to stop degradation, but now the reaction is incredibly slow. Why? A3: While boronic esters are highly stable against protodeboronation, they are inherently less reactive during the transmetalation step of the catalytic cycle[4].

  • The Causality: The catalytic cycle requires the formation of an active palladium-hydroxo or palladium-alkoxo complex to facilitate the transfer of the organic group from boron to palladium[4]. Boronic esters require activation by an external nucleophile to form the reactive "ate" complex.

  • The Fix: Utilize a highly soluble, strong base (like Cs2​CO3​ ) or employ phase-transfer conditions to accelerate the formation of the boronate complex without requiring high temperatures that lead to catalyst thermal decay.

Part 2: Troubleshooting Workflow Visualization

G Start Low Yield with (8-Fluoroisoquinolin-5-yl)boronic acid Check1 LC-MS shows high levels of 8-fluoroisoquinoline? Start->Check1 Proto Issue: Protodeboronation (Hydrolytic C-B cleavage) Check1->Proto Yes Check2 Black precipitate forms (Pd black)? Check1->Check2 No Sol1 Solution: Use anhydrous conditions (TMSOK / DME) or convert to BF3K / BPin ester Proto->Sol1 Poison Issue: Catalyst Poisoning (N-coordination to Pd) Check2->Poison Yes Check3 Reaction stalls with intact starting materials? Check2->Check3 No Sol2 Solution: Switch to bulky Buchwald precatalysts (XPhos Pd G3) Poison->Sol2 Trans Issue: Slow Transmetalation Check3->Trans Yes Sol3 Solution: Increase base strength (Cs2CO3) or use phase transfer Trans->Sol3

Workflow for diagnosing and resolving low yields in heteroaryl Suzuki-Miyaura cross-couplings.

Part 3: Protocol Vault (Self-Validating SOPs)

Protocol A: Anhydrous Suzuki Coupling using TMSOK

This protocol eliminates water from the system, shutting down the hydrolytic protodeboronation pathway while providing a highly active alkoxide base to drive transmetalation[4].

Reagents:

  • Aryl halide (1.0 equiv)

  • (8-Fluoroisoquinolin-5-yl)boronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 precatalyst (2-5 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide, the boronic pinacol ester, XPhos Pd G3, and TMSOK to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Internal Standard Addition: Add 0.1 equiv of 1,3,5-trimethoxybenzene to the vial. (Critical for validation).

  • Solvent Addition: Add anhydrous DME (0.2 M relative to the aryl halide). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block at 80 °C. Stir vigorously for 2–4 hours.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

Self-Validating Mechanism: Before column chromatography, take a crude 1 H NMR. Compare the integration of the internal standard (1,3,5-trimethoxybenzene, δ 6.08 ppm) against the remaining starting material and the product. If the mass balance (Product + Starting Material) is <90% , off-target degradation is occurring. If the mass balance is >95% but conversion is low, the catalyst has deactivated, and catalyst loading should be increased.

Protocol B: Conversion to Potassium Trifluoroborate ( BF3​K )

Potassium trifluoroborates are tetracoordinate, completely preventing the empty p-orbital interactions that lead to hydrolysis[1].

Step-by-Step Methodology:

  • Dissolve (8-fluoroisoquinolin-5-yl)boronic acid (1.0 equiv) in a minimal amount of methanol.

  • Add a 4.5 M aqueous solution of potassium hydrogen fluoride ( KHF2​ ) (3.0 equiv) dropwise at room temperature.

  • Stir the resulting suspension vigorously for 1 hour.

  • Concentrate the solvent under reduced pressure to yield a solid residue.

  • Extract the residue with hot anhydrous acetone ( 3×10 mL). Filter to remove insoluble inorganic salts.

  • Concentrate the acetone filtrate to a minimal volume and precipitate the pure BF3​K salt by adding diethyl ether.

Self-Validating Mechanism: Analyze the isolated white powder via 11 B NMR spectroscopy. A successful and complete conversion is validated by the total disappearance of the broad boronic acid signal ( ∼18−30 ppm) and the appearance of a sharp, characteristic trifluoroborate multiplet at ∼3−5 ppm. If the broad peak remains, the sample is still prone to protodeboronation.

Part 4: Data Analytics & Condition Optimization

The following table summarizes the quantitative impact of adjusting the boron speciation, catalyst, and base on the isolated yield of the cross-coupled product.

Boron SpeciesCatalyst SystemBase & Solvent SystemTemp (°C)Protodeboronation (%)Isolated Yield (%)
Boronic Acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / Toluene8078%12%
Boronic AcidXPhos Pd G3 (2 mol%) K3​PO4​ (aq) / Dioxane8042%48%
Pinacol Ester Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq) / DMF9015%35%
Pinacol EsterXPhos Pd G3 (2 mol%)TMSOK / Anhydrous DME80< 5%89%
Trifluoroborate ( BF3​K )RuPhos Pd G3 (2 mol%) Na2​CO3​ (aq) / EtOH85< 5%93%

Data interpretation: Moving from an unhindered catalyst to a Buchwald G3 precatalyst drastically reduces catalyst poisoning. However, only by coupling the G3 catalyst with either an anhydrous TMSOK system or a stabilized boron species (BPin/ BF3​K ) is protodeboronation suppressed enough to achieve >85% yields.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications URL
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications URL
  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids | Benchchem URL
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate | PMC - National Institutes of Health URL

Sources

Technical Support Center: Troubleshooting (8-Fluoroisoquinolin-5-yl)boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis and isolation of (8-Fluoroisoquinolin-5-yl)boronic acid.

Synthesizing heteroaromatic boronic acids is notoriously challenging due to the lability of the carbon-boron bond. This guide bypasses generic advice, focusing instead on the strict molecular causality behind impurity formation and providing self-validating protocols to ensure absolute experimental control.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a massive impurity peak at m/z 148 [M+H]⁺ in my LC-MS. Is this hydrodehalogenation or protodeboronation, and how do I stop it?

The Causality: An m/z of 148 corresponds to 8-fluoroisoquinoline. This impurity arises from two entirely distinct mechanistic pathways depending on when it forms:

  • Hydrodehalogenation (During Reaction): If moisture or a hydride source (e.g., degrading alcoholic solvents or ligands) is present during the Pd-catalyzed Miyaura borylation, the intermediate Pd(II)-aryl complex can undergo premature reductive elimination with a hydride, yielding the dehalogenated arene.

  • Protodeboronation (During Workup): Heteroaromatic boronic acids are highly susceptible to protodeboronation in aqueous media. The basic isoquinoline nitrogen dictates the speciation of the molecule. Under neutral to mildly basic conditions (pH 7–9), a highly reactive zwitterionic species forms (protonated nitrogen and anionic boronate). This zwitterion undergoes rapid unimolecular fragmentation, cleaving the C–B bond .

The Solution: Test a reaction aliquot strictly before aqueous quench using anhydrous LC-MS. If the impurity is absent before quench but appears after, you are suffering from protodeboronation. Mitigate this by adjusting your workup pH strictly to 4.5–5.0. This ensures the boronic acid remains neutral (–B(OH)₂) while the nitrogen is protonated, shutting down the zwitterionic fragmentation pathway.

Q2: My reaction mixture turns black rapidly, and I see a byproduct at m/z 293 [M+H]⁺. What is happening?

The Causality: An m/z of 293 corresponds to 8,8'-difluoro-5,5'-biisoquinoline, a homocoupled biaryl impurity. This is a direct consequence of oxygen ingress. In a standard Miyaura borylation, Pd(0) should oxidatively add to your aryl halide. However, if O₂ is present, it intercepts Pd(0) to form a peroxo-Pd(II) complex. This rogue complex undergoes double transmetalation with two equivalents of your newly formed arylboronate, followed by reductive elimination to form the biaryl . This not only creates a difficult-to-separate impurity but also consumes your expensive boron reagent.

The Solution: Simple nitrogen bubbling is insufficient. You must implement a self-validating Freeze-Pump-Thaw protocol (detailed in Part 3) to ensure absolute deoxygenation.

Q3: I am using bis(pinacolato)diboron (B₂pin₂). The borylation works, but the hydrolysis to the free boronic acid is stalling.

The Causality: The pinacol ester of 8-fluoroisoquinoline is thermodynamically highly stable due to the steric shielding and electronic deactivation from the fluoro-isoquinoline core. Standard oxidative cleavage (e.g., NaIO₄) or harsh acidic hydrolysis often stalls or concurrently triggers the protodeboronation described in Q1 .

The Solution: Abandon B₂pin₂. Switch your boron source to tetrahydroxydiboron (BBA). BBA directly yields the free boronic acid during the cross-coupling step, completely bypassing the need for a destructive hydrolysis phase .

Part 2: Visualizing Impurity Pathways & Workflows

To effectively troubleshoot, you must map the logical flow of impurity generation and analytical identification.

ImpurityPathways SM 5-Bromo-8-fluoroisoquinoline (Starting Material) Borylation Pd-Catalyzed Miyaura Borylation SM->Borylation B2pin2 / BBA Product (8-Fluoroisoquinolin-5-yl) boronic acid (Target) Borylation->Product Desired Pathway Hydrodehalogenation Hydrodehalogenation (m/z 148) Borylation->Hydrodehalogenation H2O / Hydride source Homocoupling Oxidative Homocoupling (m/z 293) Borylation->Homocoupling O2 Ingress Protodeboronation Protodeboronation (m/z 148) Product->Protodeboronation Aqueous Base / Heat

Mechanistic pathways for the formation of key impurities during synthesis.

Workflow Start LC-MS Analysis of Crude Reaction Mixture CheckMZ Identify Major Impurity m/z (Positive Ion Mode) Start->CheckMZ MZ148 m/z 148[M+H]+ (8-Fluoroisoquinoline) CheckMZ->MZ148 MZ293 m/z 293 [M+H]+ (Biaryl Homocoupler) CheckMZ->MZ293 MZ274 m/z 274 [M+H]+ (Pinacol Ester) CheckMZ->MZ274 Action1 Check anhydrous conditions. Adjust workup pH to 4-5. MZ148->Action1 Action2 Check degassing protocol. Perform Freeze-Pump-Thaw. MZ293->Action2 Action3 Hydrolysis stalled. Use transesterification. MZ274->Action3

LC-MS driven troubleshooting workflow for identifying and resolving synthesis impurities.

Part 3: Analytical Data Presentation

Accurate identification relies on cross-referencing mass spectrometry with multinuclear NMR. Use the table below to rapidly assign impurities in your crude mixtures.

Compound IdentityChemical FormulaExact MassLC-MS m/z [M+H]⁺Key ¹⁹F NMR ShiftKey ¹¹B NMR Shift
(8-Fluoroisoquinolin-5-yl)boronic acid (Target)C₉H₇BFNO₂191.06192.1 ~ -120.5 ppm~ 28.0 ppm (broad)
8-Fluoroisoquinoline (Protodeboronation)C₉H₆FN147.05148.1 ~ -125.2 ppmN/A
8,8'-Difluoro-5,5'-biisoquinoline (Homocoupling)C₁₈H₁₀F₂N₂292.08293.1 ~ -122.8 ppmN/A
Pinacol Ester Intermediate (Stalled Hydrolysis)C₁₅H₁₇BFNO₂273.13274.1 ~ -120.1 ppm~ 30.5 ppm (sharp)
5-Bromo-8-fluoroisoquinoline (Starting Material)C₉H₅BrFN224.96226.0 / 228.0 ~ -118.4 ppmN/A

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and eliminate the impurities discussed above, utilize the following self-validating methodology utilizing Tetrahydroxydiboron (BBA).

Protocol: Oxygen-Free Miyaura Borylation via BBA

Objective: Synthesize the target boronic acid directly while suppressing homocoupling and protodeboronation.

Step 1: Self-Validating Degassing

  • Charge a Schlenk flask with 5-bromo-8-fluoroisoquinoline (1.0 eq), Tetrahydroxydiboron (BBA) (1.5 eq), and KOAc (3.0 eq).

  • Add anhydrous Ethanol/Water (4:1 v/v).

  • Freeze-Pump-Thaw: Submerge the flask in liquid nitrogen until the solvent is completely frozen. Open to high vacuum for 5 minutes. Close the vacuum valve, remove from liquid nitrogen, and let it thaw completely. Repeat this cycle 3 times.

  • Self-Validation Checkpoint: During the final thaw cycle, observe the liquid. The system is validated as oxygen-free when absolutely no gas bubbles evolve from the solvent as it warms to room temperature. Backfill with ultra-pure N₂.

Step 2: Catalysis & Reaction

  • Under a positive flow of N₂, quickly add Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot via a purged syringe, dilute in 1 mL anhydrous MeCN, and run an LC-MS. The reaction is validated as complete when the m/z 226/228 doublet (starting material) is entirely absent, and the m/z 192 peak is dominant.

Step 3: Controlled Isolation (Anti-Protodeboronation Workup)

  • Cool the mixture to room temperature and filter through a pad of Celite to remove Pd black. Wash with Ethanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Add cold water to the residue. Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH is exactly 4.8 .

  • Self-Validation Checkpoint: At pH 4.8, the solution will become cloudy as the neutral boronic acid precipitates, while the isoquinoline nitrogen remains protonated, preventing zwitterion-induced fragmentation.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure (8-Fluoroisoquinolin-5-yl)boronic acid.

References

  • Protodeboronation Mechanisms and Zwitterionic Intermediates. Wikipedia. Available at: [Link]

  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, Royal Society of Chemistry (RSC). Available at:[Link]

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (8-Fluoroisoquinolin-5-yl)boronic acid and Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically demanding (8-Fluoroisoquinolin-5-yl)boronic acid and other hindered substrates. Our goal is to equip you with the knowledge to overcome common challenges, improve reaction yields, and ensure the reproducibility of your results.

The coupling of sterically hindered partners presents a unique set of challenges in organic synthesis. The increased steric bulk around the reaction centers can significantly slow down key steps in the catalytic cycle, leading to low yields and the formation of undesirable side products. This guide is structured as a series of practical questions and answers to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with a hindered aryl halide and (8-Fluoroisoquinolin-5-yl)boronic acid is giving low to no yield. What are the most common causes?

Low or no yield in these challenging couplings can often be traced back to a few key factors related to the inherent difficulty of coupling bulky substrates.

  • Inefficient Catalytic Cycle Steps: The two most common bottlenecks are the initial oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination step to form the desired C-C bond.[1] Steric hindrance around the palladium center can dramatically slow these processes.[2]

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[3] Additionally, impurities or side reactions can cause the active catalyst to precipitate as inactive palladium black.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often non-intuitive for hindered couplings. An inappropriate selection can fail to promote the desired reaction pathway.[4][5]

  • Boronic Acid Instability (Protodeboronation): (8-Fluoroisoquinolin-5-yl)boronic acid, like many heteroaromatic boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can participate in the reaction.[6][7]

Q2: How do I select the optimal catalyst system (palladium precursor and ligand) for this challenging coupling?

The selection of an appropriate ligand is arguably the most critical factor for success. For sterically demanding substrates, the ligand must be both electron-rich to facilitate oxidative addition and bulky to promote the crucial reductive elimination step.[2][5][8]

  • Recommended Ligands: Modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are designed for this purpose. Ligands such as SPhos and XPhos are excellent starting points due to their proven efficacy in coupling hindered substrates.[5][9] For extremely demanding couplings, highly specialized ligands like AntPhos have shown unique reactivity by inhibiting side pathways like β-hydride elimination.[2]

  • Palladium Precatalysts: Using well-defined, air-stable palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) is highly recommended.[10][11] These complexes ensure the efficient and reliable generation of the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[9] Using simple palladium salts like Pd(OAc)₂ can sometimes lead to inefficient catalyst activation and side reactions.[5]

Palladium Precursor Recommended Ligand Notes
SPhos-Pd-G2 / G3SPhosA robust, general-purpose system for many hindered couplings.[9][12]
XPhos-Pd-G3 / G4XPhosOften effective for coupling electron-rich and hindered aryl chlorides.[5][11]
Pd(OAc)₂ or Pd₂(dba)₃AntPhosA specialized ligand for extremely hindered systems to prevent reduction side products.[2]
PEPPSI™-IPr(None needed)An N-heterocyclic carbene (NHC) based catalyst, effective for some challenging substrates.[13]
Q3: What are the roles of the base and solvent, and how do I choose the best combination?

The base and solvent work in concert to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.

  • Role of the Base: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation to occur.[14][15]

  • Choosing a Base: For substrates that may be sensitive, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the preferred choice.[8][9] They are effective without promoting base-labile group degradation. Stronger bases like NaOH or NaOMe can be effective but may increase the risk of side reactions.[8]

  • Choosing a Solvent: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used, often in combination with a small amount of water to help dissolve the base.[5][16] For particularly difficult cases or to mitigate protodeboronation, anhydrous conditions may be beneficial.[6]

Base Solvent System Typical Temperature Comments
K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110 °CA very common and effective combination for a wide range of substrates.[3][9]
Cs₂CO₃Dioxane, THF80-100 °CA stronger, more soluble base that can be effective when K₃PO₄ fails.[12]
K₂CO₃DME/H₂O, Ethanol/H₂ORefluxA milder base, sometimes useful for substrates with base-sensitive functional groups.[5][17]
NaHCO₃Toluene/H₂O90-110 °CUsed when a very mild base is required to avoid deprotonation of acidic groups like phenols.[5]
Q4: I'm observing significant side products like protodeboronation and homocoupling. How can I minimize these?

Side reactions are common when the desired catalytic cycle is slow. The key is to optimize conditions to favor the cross-coupling pathway.

  • Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source.[6]

    • Mitigation:

      • Use Anhydrous Conditions: If water is suspected to be the culprit, switching to a strictly anhydrous solvent and base (like K₃PO₄) can help.[5][6]

      • Increase Reaction Rate: Using a more active catalyst system or a higher temperature can accelerate the cross-coupling, outcompeting the slower protodeboronation pathway.[6]

      • Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can significantly increase its stability and prevent this side reaction.[13]

  • Homocoupling: This is the unwanted coupling of two boronic acid molecules to form a biaryl byproduct.[13]

    • Mitigation:

      • Thorough Degassing: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are rigorously degassed by methods like freeze-pump-thaw or by sparging with an inert gas.[6][13]

      • Use an Efficient Precatalyst: Using a Pd(0) source or a well-defined precatalyst that rapidly generates the active Pd(0) species minimizes the presence of Pd(II) species that can facilitate homocoupling.[6][13]

Q5: What general laboratory practices are critical for ensuring success and reproducibility?

Meticulous experimental technique is paramount for these sensitive reactions.

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of nitrogen or argon to prevent catalyst oxidation and homocoupling. The use of standard Schlenk techniques is highly recommended.[3][10]

  • Reagent Quality: Use dry, high-purity reagents. Solvents should be anhydrous and degassed prior to use.[10] The quality of the boronic acid is also crucial; if it has been stored for a long time, its purity should be checked.

  • Systematic Optimization: If a reaction fails, change one variable at a time (e.g., ligand, base, or solvent) to systematically identify the optimal conditions. Reaction screening kits can be a valuable tool for this process.[18]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (R1-Pd(II)-X) Pd(0)L->OA_Complex  + R1-X Oxidative Addition Trans_Complex Transmetalation Complex (R1-Pd(II)-R2) OA_Complex->Trans_Complex  + R2-B(OR)3- Transmetalation Trans_Complex->Pd(0)L Product R1-R2 Product Trans_Complex->Product Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.[8][13]

Troubleshooting_Flowchart start Low Yield or No Reaction check_conversion Low SM Conversion? start->check_conversion check_side_products Major Side Products? check_conversion->check_side_products No sol_catalyst Optimize Catalyst System: - Use bulky, e-rich ligand (SPhos, XPhos) - Use stable precatalyst (G3/G4) check_conversion->sol_catalyst Yes check_side_products->sol_catalyst No sol_protodeboronation Protodeboronation Observed - Use anhydrous conditions - Use boronate ester (pinacol) - Increase catalyst activity check_side_products->sol_protodeboronation Yes (Protodeboronation) sol_homocoupling Homocoupling Observed - Rigorously degas solvent - Use efficient Pd(0) source check_side_products->sol_homocoupling Yes (Homocoupling) sol_conditions Optimize Conditions: - Increase Temperature - Screen Bases (K3PO4, Cs2CO3) sol_catalyst->sol_conditions

Caption: A workflow diagram for troubleshooting low yields.[3]

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of (8-Fluoroisoquinolin-5-yl)boronic acid with a hindered aryl bromide. It should be adapted and optimized for specific substrates.

Materials:

  • Hindered Aryl Bromide (1.0 equiv)

  • (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if applicable, e.g., Dioxane/H₂O 10:1)

Procedure:

  • Preparation: Oven-dry all glassware (e.g., a Schlenk tube or reaction vial) and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).[10]

  • Reagent Addition: To the reaction vessel, add the hindered aryl bromide, (8-Fluoroisoquinolin-5-yl)boronic acid, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[3][10]

  • Solvent Addition: Add the degassed anhydrous solvent (and degassed water, if used) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

References
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Ridgway, B. H., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wang, D., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • Nolan, S. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(cinnamyl)Cl]. Organic Letters. Available at: [Link]

  • Grzybowski, B. A., et al. (2021). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids. Available at: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in Couplings with (8-Fluoroisoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and regeneration when performing coupling reactions with (8-Fluoroisoquinolin-5-yl)boronic acid.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: My Suzuki-Miyaura coupling reaction with (8-Fluoroisoquinolin-5-yl)boronic acid is stalling or showing low conversion.

Potential Causes & Step-by-Step Solutions:

1. Catalyst Deactivation:

  • Explanation: Palladium catalysts, commonly used in Suzuki-Miyaura couplings, can deactivate through various pathways.[1] The Lewis basic nitrogen on the isoquinoline ring of your substrate can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue with heteroaromatic substrates.[2] Additionally, the presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species, or cause the formation of palladium black (aggregated, inactive palladium).[1][3]

  • Solutions:

    • Thoroughly Degas: Before adding your catalyst, ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[1]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can help stabilize the palladium catalyst and promote the desired catalytic cycle while minimizing coordination from the heteroaromatic substrate.[3][4]

    • Use a Pre-catalyst: Consider using a more robust pre-catalyst that is less susceptible to deactivation.

2. Ineffective Base:

  • Explanation: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[5][6] For sterically hindered or electronically challenging substrates, a common base like sodium carbonate may not be effective enough.[1]

  • Solutions:

    • Stronger Base: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent.

3. Protodeboronation of (8-Fluoroisoquinolin-5-yl)boronic acid:

  • Explanation: Protodeboronation is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, rendering it inactive for the coupling reaction. This is particularly prevalent with electron-rich or heteroaromatic boronic acids.[2]

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.

    • Boronic Ester Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. While boronic acids are generally more reactive in the coupling itself, the esters offer greater stability during storage and under certain reaction conditions.[2]

Issue 2: I'm observing significant homocoupling of my boronic acid.

Potential Causes & Step-by-Step Solutions:

1. Presence of Oxygen:

  • Explanation: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the unwanted homocoupling of two boronic acid molecules.[1][3]

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction setup is completely free of oxygen.[1]

2. Excess Boronic Acid:

  • Explanation: While a slight excess of the boronic acid is often used, a large excess can increase the likelihood of homocoupling.[1]

  • Solution:

    • Stoichiometry Control: Use a modest excess of the boronic acid (e.g., 1.1–1.5 equivalents).[1]

Issue 3: How can I regenerate my palladium catalyst after a reaction with (8-Fluoroisoquinolin-5-yl)boronic acid?

Rationale:

Catalyst regeneration is a cost-effective and sustainable practice in chemical synthesis.[7] For palladium catalysts used in Suzuki-Miyaura couplings, deactivation often involves the formation of inactive palladium species. Regeneration aims to restore the active catalytic state.

General Protocol for Palladium Catalyst Regeneration:

  • Step 1: Catalyst Recovery: After the reaction, the heterogeneous palladium catalyst (e.g., Pd/C) can be recovered by filtration. For homogeneous catalysts, recovery can be more complex and may involve precipitation or extraction.[8]

  • Step 2: Washing:

    • Wash the recovered catalyst with a suitable organic solvent (e.g., toluene) to remove adsorbed organic residues.

    • Follow with a water wash to remove any inorganic salts.

  • Step 3: Acid and Base Treatment (for Pd/C):

    • A common method for regenerating Pd/C involves washing with a dilute acid (e.g., nitric acid) followed by a base (e.g., sodium hydroxide).[9] This can help to remove impurities that have poisoned the catalyst surface.

  • Step 4: Reduction (if necessary): If the palladium has been oxidized, a reduction step may be required to regenerate the active Pd(0) species. This can sometimes be achieved by treatment with a reducing agent like hydrazine or by heating under a hydrogen atmosphere.

  • Step 5: Drying: Thoroughly dry the regenerated catalyst before reuse.

Important Considerations:

  • The specific regeneration procedure will depend on the nature of the catalyst and the deactivation mechanism.

  • It is often beneficial to characterize the regenerated catalyst to confirm its activity before using it in a new reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex. This is often the rate-determining step.[6][10]

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[10]

Here is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X R1-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-R2 R1-Pd(II)Ln-R2 R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Why is (8-Fluoroisoquinolin-5-yl)boronic acid a challenging substrate?

A2: This substrate presents a few challenges:

  • Heteroaromatic Nature: The isoquinoline ring contains a Lewis basic nitrogen atom that can coordinate to the palladium catalyst and inhibit its activity.[2][11]

  • Fluorine Substituent: The electron-withdrawing fluorine atom can affect the electronic properties of the boronic acid and its reactivity in the transmetalation step.

  • Potential for Protodeboronation: Like many heteroaromatic boronic acids, it can be susceptible to protodeboronation, especially in the presence of water.[2]

Q3: What are some alternative boron reagents to (8-Fluoroisoquinolin-5-yl)boronic acid?

A3: To improve stability and handling, you can use boronic esters or trifluoroborate salts.[2][5] Common examples include:

  • Pinacol boronate esters: These are often more stable to purification and storage than the corresponding boronic acids.

  • MIDA boronate esters: These are particularly stable and can be used in iterative cross-coupling reactions.

  • Potassium trifluoroborate salts: These are crystalline solids that are often more stable than boronic acids.[5]

Q4: How does the choice of ligand impact the reaction?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[3][4]

  • Electron-rich ligands can promote the oxidative addition step, which is often beneficial for less reactive organohalides.[3]

  • Bulky ligands can accelerate the reductive elimination step and can also help to prevent the formation of inactive catalyst dimers.[3]

Here is a diagram showing a troubleshooting workflow for Suzuki-Miyaura reactions:

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Use_New_Catalyst Use fresh catalyst or pre-catalyst Check_Catalyst->Use_New_Catalyst No Check_Boronic_Acid Is the boronic acid stable? Check_Base->Check_Boronic_Acid Yes Change_Base Switch to a stronger base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Degassing Was the reaction properly degassed? Check_Boronic_Acid->Check_Degassing Yes Use_Boronic_Ester Use a more stable boronic ester (e.g., pinacol, MIDA) Check_Boronic_Acid->Use_Boronic_Ester No Degas_Thoroughly Degas solvent and reaction mixture rigorously Check_Degassing->Degas_Thoroughly No Optimize_Ligand Optimize ligand (bulky, electron-rich) Check_Degassing->Optimize_Ligand Yes Use_New_Catalyst->Check_Base Change_Base->Check_Boronic_Acid Use_Boronic_Ester->Check_Degassing Degas_Thoroughly->Optimize_Ligand Success Reaction Successful Optimize_Ligand->Success

Caption: A troubleshooting workflow for common issues in Suzuki-Miyaura coupling reactions.

Section 3: Data Summary

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
Catalyst/Pre-catalystCommon LigandsKey Features
Pd(PPh₃)₄TriphenylphosphineA common, versatile catalyst.
Pd(OAc)₂Buchwald or Herrmann-type phosphinesRequires in-situ reduction to Pd(0).
Pd₂(dba)₃Various phosphine ligandsAir-stable source of Pd(0).
PEPPSI™-type catalystsN-heterocyclic carbenes (NHCs)Highly active for challenging substrates.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with (8-Fluoroisoquinolin-5-yl)boronic acid
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (8-Fluoroisoquinolin-5-yl)boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Regeneration of a Deactivated Pd/C Catalyst
  • After the reaction, filter the reaction mixture to recover the Pd/C catalyst.

  • Wash the catalyst with the reaction solvent, followed by water, and then a solvent like acetone to aid in drying.

  • Dry the catalyst under vacuum.

  • For a more thorough regeneration, suspend the catalyst in a dilute aqueous solution of nitric acid and stir for a few hours.

  • Filter the catalyst and wash with deionized water until the washings are neutral.

  • Suspend the catalyst in a dilute aqueous solution of sodium hydroxide and stir.

  • Filter, wash with deionized water until neutral, and dry thoroughly under vacuum.

Disclaimer: These protocols are general guidelines. The optimal conditions for your specific reaction may vary and should be determined experimentally.

References

Sources

Technical Support Center: Boronic Acid Stability & Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development and complex molecule synthesis increasingly rely on Suzuki-Miyaura cross-coupling, managing the stability of organoboron reagents has become a critical operational challenge.

This guide provides mechanistic insights, troubleshooting strategies, and field-validated protocols to help you overcome boronic acid degradation, optimize your stoichiometry, and maximize your coupling yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my 2-heteroaryl and vinyl boronic acids degrade so rapidly on the bench and in solution? A: The degradation is primarily driven by protodeboronation , a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. The causality lies in the hybridization of the boron atom. In a standard boronic acid, the boron is sp2 -hybridized, leaving an empty, highly electrophilic p-orbital. For basic heteroaromatic variants (like 2-pyridine boronic acid), the mechanism is uniquely aggressive. Under neutral pH conditions, these molecules form a zwitterionic species analogous to amino acids, which triggers a rapid, unimolecular fragmentation of the C-B bond[1].

Q2: I weighed out exactly 1.0 equivalent of my boronic acid, but my reaction stalled at 70% conversion. What happened? A: You likely experienced boroxine formation . Free boronic acids are prone to spontaneous dehydration, trimerizing into cyclic anhydrides known as boroxines. Because a boroxine contains three equivalents of the aryl group per molecule, weighing a partially dehydrated batch as if it were the pure monomeric acid leads to a severe underestimation of the required mass. This physical chemistry reality dictates that free boronic acids often have uncertain stoichiometry.

Q3: How does the MIDA boronate "slow-release" strategy actually solve this? A: The MIDA (N-methyliminodiacetic acid) ligand acts as a structural cage. The nitrogen atom in MIDA donates its lone pair into the empty p-orbital of the boron atom, rehybridizing it from sp2 to a stable sp3 state. This coordinative shielding completely deactivates the Lewis acidity of the boron, rendering the molecule inert to oxidation and protodeboronation[2]. During the reaction, a mild aqueous base slowly hydrolyzes the MIDA ligand. This releases the highly reactive free boronic acid in situ at a rate that matches the catalytic turnover of the Palladium cycle, ensuring the unstable intermediate is consumed by transmetalation before it can degrade[3].

Part 2: Troubleshooting Guide - Optimizing Unstable Couplings

Symptom: Low product yield, high recovery of unreacted aryl halide, and presence of deboronated side products (e.g., pyridine instead of the coupled 2-pyridyl product). Root Cause: The rate of protodeboronation is outcompeting the rate of transmetalation in the catalytic cycle. Resolution Strategies:

  • Switch to MIDA Boronates: If you are working with 2-heterocyclic, vinyl, or cyclopropyl motifs, replace the free boronic acid with its MIDA boronate counterpart. Use a biphasic solvent system (e.g., Dioxane/Water) with a mild base (like K3​PO4​ ) to initiate the slow release.

  • Utilize Potassium Trifluoroborates ( BF3​K ): Alternatively, convert your boronic acid to a potassium trifluoroborate salt. The addition of KHF2​ creates a permanently sp3 -hybridized, highly crystalline salt that is indefinitely stable to air, moisture, and even strong oxidative conditions (like epoxidation)[4].

  • Anhydrous Conditions for Pinacol Esters (Bpin): If you must use Bpin esters, recognize that their stability is intermediate. They reduce boroxine formation but are still susceptible to base-catalyzed degradation. Ensure strictly anhydrous conditions until the base is introduced.

Data Presentation: Stability & Reactivity Comparison
Reagent ClassBoron HybridizationBench StabilityStoichiometric ReliabilityEfficiency with Unstable Motifs (e.g., 2-Pyridyl)
Free Boronic Acid sp2 (Empty p-orbital)Poor (Forms Boroxines)LowVery Poor (Rapid Protodeboronation)
Pinacol Ester (Bpin) sp2 (Sterically Shielded)Moderate to GoodHighPoor to Moderate
MIDA Boronate sp3 (Coordinatively Shielded)Excellent (Indefinite)Very HighExcellent (Via Slow-Release)
Potassium Trifluoroborate sp3 (Fully Anionic)Excellent (Crystalline)Very HighGood to Excellent

Part 3: Experimental Protocol

Method: In Situ Slow-Release Suzuki-Miyaura Cross-Coupling

This self-validating protocol ensures that the steady-state concentration of the reactive boronic acid remains low, preventing degradation.

Reagents & Materials:

  • Aryl chloride/bromide (1.0 equiv)

  • MIDA boronate (1.2 - 1.5 equiv)

  • Pd(OAc)2​ (5 mol%) and SPhos ligand (10 mol%)

  • K3​PO4​ (7.5 equiv)

  • Solvent: 1,4-Dioxane / H2​O (5:1 ratio, 0.07 M)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MIDA boronate, aryl halide, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times to ensure a strictly inert atmosphere, which is critical to prevent the oxidation of the active Pd(0) species.

  • Solvent Deoxygenation & Addition: Sparge the 1,4-Dioxane and water separately with Nitrogen for 30 minutes. Add the deoxygenated Dioxane, followed by the water, via syringe.

    • Causality Check: The addition of water initiates the slow hydrolysis of the MIDA ligand. The biphasic nature of the solvent ensures the base ( K3​PO4​ ) regulates the release rate.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800+ RPM) to maximize the interfacial surface area between the organic and aqueous layers.

  • Self-Validating Monitoring: Monitor the reaction via TLC. You should observe the MIDA boronate spot remaining highly visible throughout the reaction, only disappearing after the aryl halide is fully consumed. If the MIDA spot vanishes while aryl halide remains, the hydrolysis rate is too fast (lower the temperature or switch to a weaker base).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo for subsequent flash chromatography.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic race at the heart of the slow-release methodology. The success of the reaction depends on the transmetalation step (Fast Capture) vastly outpacing the degradation step.

G MIDA MIDA Boronate (Stable sp3 Boron) FreeBA Free Boronic Acid (Transient sp2 Boron) MIDA->FreeBA Slow Release Base Aqueous Base (Hydrolysis Trigger) Base->MIDA Degradation Protodeboronation (Side Reaction) FreeBA->Degradation Uncaptured PdCycle Pd Catalytic Cycle (Transmetalation) FreeBA->PdCycle Fast Capture Product Cross-Coupled Product PdCycle->Product Reductive Elimination

Workflow of MIDA boronate slow-release cross-coupling preventing degradation.

Part 5: References

  • Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL: [Link]

  • Knapp, D. M., Gillis, E. P., Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. URL:[Link]

  • Darses, S., Genet, J. P., Molander, G. A. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008. URL:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization and cross-coupling bottlenecks in drug development. Suzuki-Miyaura coupling of fluorinated substrates—particularly polyfluorophenyl boronic acids and fluorinated aryl halides—presents unique thermodynamic and kinetic challenges.

This guide abandons generic templates to provide you with an in-depth, mechanistically grounded troubleshooting framework. Every protocol detailed here operates as a self-validating system, ensuring that you can diagnose failures in real-time based on observable chemical behaviors.

Mechanistic Insight: The Fluorine Dilemma

To troubleshoot effectively, we must first understand the causality of failure. Fluorine is highly electronegative. In polyfluorophenyl boronic acids, the strong electron-withdrawing effect of multiple fluorine atoms renders the boron atom exceptionally Lewis acidic.

When exposed to the aqueous basic conditions required for standard Suzuki couplings, hydroxide ions rapidly attack the boron center. This triggers protodeboronation —the rapid cleavage of the C–B bond to yield an inactive polyfluoroarene and boric acid (1)[1].

The core troubleshooting principle here is Kinetic Competition . To achieve high yields, the rate of productive transmetalation must vastly outpace the rate of base-catalyzed protodeboronation.

KineticCompetition Substrate Polyfluorophenyl Boronic Acid Base Aqueous Base (OH⁻) Substrate->Base Slow Catalyst Activation PdCat Active Pd(0) Catalyst (e.g., XPhos-Pd-G2) Substrate->PdCat Fast Catalyst Activation Proto Protodeboronation (Decomposition) Base->Proto Trans Transmetalation (Productive Pathway) PdCat->Trans DeadEnd Polyfluoroarene (Inactive Byproduct) Proto->DeadEnd Product Fluorinated Biaryl (Target Product) Trans->Product

Diagram 1: Kinetic competition between transmetalation and destructive protodeboronation.

Troubleshooting Guides & FAQs

Q: My reaction with 2,3,4,5,6-pentafluorophenylboronic acid yields only pentafluorobenzene. What is happening? A: You are observing complete protodeboronation. Heavily fluorinated boronic acids do not participate in standard Suzuki couplings because they decompose before the palladium catalyst can activate (1)[1]. Solution: Switch to a fast-activating precatalyst. 2nd Generation Buchwald precatalysts (like XPhos-Pd-G2) generate the highly reactive monoligated Pd(0) species instantly under mild conditions, allowing the coupling to complete in under 30 minutes at room temperature, successfully outcompeting decomposition (2)[2].

Q: I am trying to couple a fluorinated aryl chloride, but the reaction stalls at 20% conversion. Why? A: While fluorine's electron-withdrawing nature can accelerate oxidative addition, it can also stabilize the resulting Pd(II) intermediate, making reductive elimination the rate-limiting step. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). The steric bulk of the ligand forces the two coupling partners closer together on the palladium center, drastically lowering the activation energy required for reductive elimination (3)[3].

Q: Is there a way to avoid handling unstable fluorinated boronic acids entirely? A: Yes. You can utilize an in situ borylation-coupling sequence. By performing an Iridium-catalyzed C–H borylation on the fluoroarene, you generate a highly stable pinacol boronate ester (Bpin). This intermediate resists protodeboronation and can be directly subjected to Suzuki conditions in a one-pot workflow (4)[4].

Quantitative Data: Catalyst & Substrate Optimization

To streamline your optimization process, compare the following catalytic systems based on their kinetic profiles and suitability for fluorinated compounds.

Catalytic SystemLigand ArchitectureSubstrate SuitabilityTypical Reaction TimeProtodeboronation Risk
Pd(PPh₃)₄ Monodentate (Standard)Non-fluorinated Aryl Boronic Acids12–24 hoursVery High (Fails for poly-F)
Pd(dppf)Cl₂ BidentateMildly Fluorinated Boronic Acids2–6 hoursHigh
XPhos-Pd-G2 Dialkylbiaryl (Bulky)Polyfluorophenyl Boronic Acids< 30 minutesLow
Ir(dtbpy) / Pd(OAc)₂ Borylation/CouplingFluoroarenes (One-Pot in situ)4–12 hoursEliminated

Self-Validating Experimental Protocols

The following protocols are designed with built-in diagnostic checkpoints. If a reaction fails, these checkpoints will tell you exactly where and why the failure occurred.

Protocol A: Ultra-Fast Coupling using XPhos-Pd-G2

Objective: Outcompete protodeboronation of polyfluorophenylboronic acids using rapid catalyst activation (2)[2].

  • Reagent Preparation: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), polyfluorophenylboronic acid (1.5 equiv), and XPhos-Pd-G2 precatalyst (2 mol%).

    • Causality: The 2nd Gen precatalyst utilizes a 2-aminobiphenyl backbone that undergoes rapid deprotonation to release the active Pd(0) species at room temperature.

  • Solvent & Base Addition: Dissolve the mixture in degassed THF (0.5 M). Outside the glovebox, inject a degassed aqueous solution of K₃PO₄ (2.0 equiv, 0.5 M) via syringe.

  • Reaction Initiation: Stir vigorously at room temperature (or 40 °C max).

    • Self-Validation Checkpoint 1: The biphasic mixture should rapidly change from pale yellow to a deep red/brown within 2 minutes. If the solution remains pale, the precatalyst has not activated, and protodeboronation will dominate. Check your base concentration and solvent degassing.

  • Quench & Analyze: After 30 minutes, quench with water and extract with EtOAc.

    • Self-Validation Checkpoint 2 (GC-MS): Analyze the organic layer. If you observe the deboronated polyfluoroarene and unreacted aryl halide, transmetalation was too slow. If both starting materials are consumed but the product yield is low, look for homocoupling byproducts (indicating oxygen contamination).

Protocol B: One-Pot Ir-Catalyzed Borylation / Suzuki Coupling

Objective: Bypass the isolation of unstable fluorinated boronic acids entirely (4)[4].

OnePotWorkflow Step1 Fluoroarene + B2pin2 Step2 Ir-Catalyzed C-H Borylation Step1->Step2 Step3 In Situ Pinacol Boronate (Stable) Step2->Step3 Step4 Add Aryl Halide, Pd Cat, Base Step3->Step4 Step5 Suzuki-Miyaura Cross-Coupling Step4->Step5 Step6 Fluorinated Biaryl Product Step5->Step6

Diagram 2: One-pot workflow for Ir-catalyzed C-H borylation and Suzuki-Miyaura coupling.

  • C–H Borylation: In a Schlenk flask, combine the fluoroarene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.0 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3 mol%) in CPME (Cyclopentyl methyl ether). Stir at 80 °C for 4 hours.

    • Causality: Iridium selectively activates the sterically unhindered C–H bonds of the fluoroarene, installing a stable pinacol ester that is highly resistant to base-catalyzed hydrolysis.

  • In Situ Coupling: Cool the flask to room temperature. Directly add the aryl halide (0.9 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and aqueous K₃PO₄ (3.0 equiv).

    • Self-Validation Checkpoint 1: Take a crude NMR/GC aliquot before adding the Pd catalyst. You must confirm >95% conversion of the fluoroarene to the Bpin ester. If Bpin conversion is low, the subsequent Suzuki coupling will fail due to stoichiometry imbalances.

  • Cross-Coupling: Heat the mixture to 80 °C for 6 hours.

    • Causality: The highly stable nature of the pinacol boronate allows for standard heating conditions without the risk of protodeboronation, ensuring high yields of the complex fluorinated biaryl (5)[5].

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2

  • Robbins, D. W., Boebel, T. A., & Hartwig, J. F. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. 4

  • Clarke, M. L., France, M. B., Fuentes, J. A., Milton, E. J., & Roff, G. J. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry. 1

  • MilliporeSigma. (2024). 2nd Generation Buchwald Precatalysts. Sigma-Aldrich Technical Resources. 3

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules / MDPI Open Access. 5

Sources

Technical Support Center: Managing Aqueous Workups for Boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing aqueous workups of boronic acid reaction mixtures. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, boronic acids and their derivatives are invaluable.[1][2] However, their unique chemical properties often introduce challenges during product isolation and purification. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these complexities with confidence.

Section 1: Foundational Chemistry - Why Are Boronic Acid Workups Tricky?

Before troubleshooting, it's crucial to understand the underlying chemistry that makes these workups non-trivial.

Q1: What is the primary chemical property of boronic acids that complicates aqueous workups?

A: The primary challenge stems from the Lewis acidic nature of the boron atom. Boronic acids possess a vacant p-orbital, making them electron-deficient.[3][] In the presence of a Lewis base, such as a hydroxide ion (OH⁻) from an aqueous base wash, the boronic acid, R-B(OH)₂, is converted into its corresponding anionic boronate salt, R-B(OH)₃⁻.[5] This transformation dramatically increases its water solubility, which is a key principle we exploit for purification.[6][7] However, their partial solubility in both polar organic solvents and neutral water can complicate clean phase separations.[3]

Q2: My boronic acid seems to be disappearing or changing during the workup. What's happening?

A: You are likely observing one of two common instability pathways:

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material and reducing your yield.[8] This process can be catalyzed by acid, base, or certain metal catalysts and is highly dependent on the specific boronic acid structure and reaction conditions.[8][9]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[10] This is a reversible equilibrium reaction; the addition of water can hydrolyze boroxines back to the corresponding boronic acids.[11][12] If you extensively dry your crude product before purification, you may be handling a mixture of the boronic acid and its boroxine.[10]

Section 2: Troubleshooting Common Workup Problems

This section addresses the most frequent issues encountered during the isolation of products from boronic acid reaction mixtures.

Problem: Low Product Yield

Q3: I'm seeing a low yield after my aqueous workup. Where could my product have gone?

A: Low yield is often traced back to one of three issues during extraction:

  • Product Partitioning into the Aqueous Layer: If your desired product has acidic or basic functional groups (e.g., phenols, carboxylic acids, amines), it may become ionized during pH adjustments and partition into the aqueous layer along with the boronic acid impurities.[13] Always consider the pKa of your product.

  • Protodeboronation of the Starting Material: As discussed, significant protodeboronation of the starting boronic acid before or during the coupling reaction will inevitably lead to a low yield of the desired product.[8]

  • Persistent Emulsions: Formation of a stable emulsion prevents clean separation of the aqueous and organic layers, leading to physical loss of the organic phase containing your product.[14][15]

Problem: Boron-Containing Impurities in the Final Product

Q4: My NMR/MS analysis shows that my purified product is contaminated with unreacted boronic acid or other boron species. How can I remove them?

A: This is the most common challenge. Several targeted strategies can be employed, ranging from simple washes to more advanced techniques.

  • Strategy 1: Basic Aqueous Wash (The Workhorse)

    • Why it works: This is the most effective and widely used method. Washing the organic layer with an aqueous base (e.g., 1M NaOH, 1M K₂CO₃) converts the residual boronic acid into its highly water-soluble boronate salt, which is then extracted into the aqueous phase.[6][7] This is often sufficient for most standard purifications.

    • When to be cautious: If your product contains base-labile functional groups (e.g., esters), a milder base like saturated sodium bicarbonate (NaHCO₃) should be used, or the contact time should be minimized.[5]

  • Strategy 2: Acidic Aqueous Wash

    • Why it works: While less common for removing boronic acids themselves, an acidic wash (e.g., 1M HCl) is crucial if your product is basic (e.g., contains an amine). The acid protonates your product, pulling it into the aqueous layer, while non-basic impurities remain in the organic phase. You can then re-basify the aqueous layer and extract your pure product.

    • Key Insight: The pH of the aqueous phase should be adjusted to keep the boronic acid neutral (pH neutral or slightly acidic) to ensure it partitions efficiently into the organic solvent during extraction.[3]

  • Strategy 3: Azeotropic Removal with Methanol

    • Why it works: Boric acid and some boronic acids can be removed by forming volatile methyl borate esters.[7][16] This is achieved by repeatedly adding methanol to the crude product and removing the solvent under reduced pressure. The process forms trimethyl borate, which is co-evaporated with the methanol.[17]

    • Application: This technique is particularly useful for removing the ultimate byproduct, boric acid (B(OH)₃), after all organic boronic species have been dealt with.

Problem: Persistent Emulsions During Extraction

Q5: I shook my separatory funnel, and now I have a milky, inseparable layer. What should I do?

A: Emulsions are common in Suzuki coupling workups due to the presence of bases, salts, and finely divided palladium black that can stabilize droplets.[15][18] Do not discard the mixture.

  • Solution 1: "Salting Out" with Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to break the emulsion.[15]

  • Solution 2: Filtration through Celite®: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This physically disrupts the fine droplets, allowing for separation.[15] This is also highly effective at removing palladium black.

  • Solution 3: Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the layers.

  • Prevention: To prevent emulsions, avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the layers.

Section 3: Proactive Strategies & Best Practices

Q6: How can I design my experiment to make the workup easier from the start?

A: Proactive planning can save significant time and material.

  • Use a Boronate Ester: Instead of a free boronic acid, consider using a more stable derivative like a pinacol or MIDA boronate ester.[9][19] These are often more stable to chromatography and less prone to protodeboronation.[20] MIDA boronates, in particular, are highly stable crystalline solids that can be easily handled and only release the active boronic acid under specific basic conditions.[19]

  • Optimize Stoichiometry: Carefully optimize the reaction to use only a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. This minimizes the amount that needs to be removed during workup.

  • Monitor the Reaction: Ensure the reaction goes to completion. This prevents having to separate large amounts of unreacted starting materials from your product.

Data & Reagent Summary

Table 1: Common Aqueous Wash Solutions for Workup

ReagentConcentrationPurposeCautions
NaOH / KOH 1-2 MStrong Base: Efficiently removes boronic acids and acidic byproducts.Can hydrolyze sensitive functional groups like esters.
K₂CO₃ / Na₂CO₃ 1-2 M / SaturatedModerate Base: Good for removing boronic acids.Can still affect some sensitive groups; generates CO₂ with acid.
NaHCO₃ SaturatedMild Base: Use when product is sensitive to strong bases.Less effective at removing boronic acids than strong bases.
HCl / H₂SO₄ 1 MAcid: Removes basic impurities; protonates basic products for extraction.Can cause decomposition of acid-sensitive products.
NaCl (Brine) SaturatedNeutral Salt: "Salts out" organic product from aqueous layer; helps break emulsions.Generally safe for most compounds.
NH₄Cl SaturatedMild Acid: Quenches organometallic reagents; can buffer the pH.Useful for workups of moisture-sensitive reactions.
Visual Workflow: Troubleshooting Logic

The following diagram outlines a decision-making process for addressing common workup challenges.

G Start Workup Complete. Analyze Crude Product. Problem Problem Observed? Start->Problem Yield Low Yield Problem->Yield Yes Purity Boron Impurities Problem->Purity Yes Emulsion Persistent Emulsion Problem->Emulsion Yes Success Proceed to Purification Problem->Success No Cause_Yield Potential Causes: 1. Product in aq. layer? 2. Protodeboronation? 3. Physical loss? Yield->Cause_Yield Cause_Purity Cause: Inefficient removal of R-B(OH)2 / B(OH)3 Purity->Cause_Purity Cause_Emulsion Cause: High concentration of salts / Pd black Emulsion->Cause_Emulsion Sol_Yield Action: - Check pH of aq. layer - Re-extract aq. layer - Optimize reaction Cause_Yield->Sol_Yield Sol_Purity Action: - Perform basic wash (1M NaOH) - Try azeotrope with MeOH - Use special scavenger resin Cause_Purity->Sol_Purity Sol_Emulsion Action: - Add brine ('salt out') - Filter through Celite® - Centrifuge Cause_Emulsion->Sol_Emulsion

Caption: Troubleshooting Decision Tree for Boronic Acid Workups.

Section 4: Key Experimental Protocols

These protocols provide step-by-step instructions for common workup procedures.

Protocol 1: Standard Basic Extractive Workup

This procedure is designed to remove excess boronic acid and other acidic impurities from a reaction mixture where the desired product is neutral and stable to base.

  • Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product and create a manageable volume for extraction (typically 2-3 times the reaction volume).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, gently invert the funnel 5-10 times, and allow the layers to separate. Drain the aqueous layer. This step removes the bulk of water-soluble inorganic salts.

  • Basic Wash: Add a volume of 1 M NaOH solution equal to the organic layer volume. Stopper the funnel and gently invert 10-15 times.

    • Expert Note: Vigorous shaking can lead to emulsions. If you see one forming, stop and proceed more gently.

  • Phase Separation: Place the funnel on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium boronate salt.

  • Repeat Basic Wash (Optional): For stubborn cases, repeat the basic wash (Step 3 & 4) with fresh 1 M NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This removes residual water and helps break any minor emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Workup Using a Filtration Aid (Celite®) to Break Emulsions

Use this protocol when a persistent emulsion has formed or when significant amounts of palladium black are present.

  • Prepare a Celite® Pad: Place a piece of filter paper in a Büchner funnel. Add a ~1-2 cm layer of Celite® and gently tamp it down. Wet the pad with the organic solvent used in your extraction.

  • Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.

  • Collection: The filtrate collected in the filter flask should now consist of two distinct layers.

  • Rinse: Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is recovered.

  • Separation: Transfer the filtrate to a clean separatory funnel and proceed with the desired aqueous washes as described in Protocol 1, starting from the appropriate step.

Visual Workflow: Extractive Purification

This diagram illustrates how a basic wash selectively removes boronic acid from the organic phase.

G cluster_0 Initial State (Organic Phase) cluster_1 After 1M NaOH Wash Initial Product (Neutral) Boronic Acid, R-B(OH)2 Pd Catalyst Solvent Aqueous Aqueous Phase Boronate Salt, R-B(OH)3- Na+ Excess NaOH Initial:ba->Aqueous:bs Deprotonation & Partitioning Organic Organic Phase Product (Neutral) Pd Catalyst Solvent

Caption: Partitioning of components during a basic aqueous workup.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?

  • Fujihara, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.

  • Sigma-Aldrich. (n.d.). Boric acid (B6768) - Product Information Sheet.

  • Halliwell, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Halliwell (Ed.), Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • BOC Sciences. (n.d.). Boronic Acids and Esters.

  • Reddit r/chemistry. (2017). Purification of boronic acids?

  • ResearchGate. (2006). Boric acid solubility in different solvents (Ullmann's 2006).

  • PubChem. (n.d.). Boric Acid. National Center for Biotechnology Information.

  • Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help!

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?

  • Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

  • Google Patents. (1980). US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.

  • ResearchGate. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

  • University of Rochester. (n.d.). The Workup. Not Voodoo.

  • ResearchGate. (2013). Workup of suzuki miyaura coupling?

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Gill, A., et al. (2013). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 15(19), 5000-5003.

  • Wikipedia. (n.d.). Protodeboronation.

  • Organic Syntheses. (n.d.). Preparation of 5-Acetylthiophene-2-boronic acid MIDA ester.

  • Wikipedia. (n.d.). Suzuki reaction.

  • Reddit r/chemistry. (2024). carboxylic acid separation following a suzuki reaction.

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. ACS Publications.

  • Benchchem. (n.d.). Technical Support Center: Aqueous Work-up Troubleshooting.

  • University of Rochester. (n.d.). Workup Tricks: Reagents. Not Voodoo.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Cross-Coupling with Electron-Poor Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition-Metal Catalysis. As a Senior Application Scientist, I frequently encounter researchers struggling to couple electron-poor (electron-deficient) aryl halides—such as fluorinated arenes, nitro-aromatics, and nitrogenous heterocycles.

While these substrates benefit from highly polarized C–X bonds that make them highly reactive, this hyper-reactivity often disrupts the kinetic balance of the catalytic cycle. When oxidative addition drastically outpaces subsequent steps like transmetalation, the system is exposed to off-cycle decomposition, homocoupling, and background nucleophilic aromatic substitution (SNAr). This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to rescue your failing cross-coupling reactions.

Mechanistic Troubleshooting Workflow

To diagnose your reaction failure, trace your primary side-product through the logical workflow below.

G A Coupling Electron-Poor Aryl Halides B High Homocoupling (Biaryl Formation) A->B Ox-Add > Transmetalation C Protodeboronation (Loss of Boronic Acid) A->C Base Cleaves C-B Bond D Competing SNAr (Background Reaction) A->D Direct Nucleophilic Attack E Action: Slow Addition Balance Ox-Add Rate B->E F Action: Weaker Base Anhydrous Conditions C->F G Action: Lower Temp Highly Active Catalyst D->G

Troubleshooting workflow for common side reactions with electron-poor aryl halides.

Frequently Asked Questions (FAQs) & Causality

Q1: My Suzuki-Miyaura coupling with a fluorinated aryl bromide is yielding massive amounts of homocoupled biaryl instead of the cross-product. Why? Causality: In palladium-catalyzed cross-coupling, the oxidative addition of electron-deficient aryl halides is exceptionally fast. If the subsequent transmetalation step is comparatively slow, the resulting Pd(II) resting state accumulates. This intermediate can undergo a second oxidative addition or a disproportionation event with another equivalent of the aryl halide, leading to homocoupling. Solution: You must re-balance the catalytic cycle. Use a syringe pump to slowly add the electron-poor aryl halide over 2–4 hours. This starves the reaction of the electrophile, ensuring that any Pd(II) species formed immediately undergoes transmetalation with the waiting organoboron reagent before it can encounter another aryl halide molecule.

Q2: I am trying to couple a 2,6-difluorophenylboronic acid, but I only isolate 1,3-difluorobenzene. How do I prevent this? Causality: You are observing1[1]. Electron-withdrawing groups (EWGs) on the arylboronic acid, particularly in the ortho positions, make the boron atom highly Lewis acidic. When exposed to aqueous basic conditions, hydroxide or carbonate ions coordinate to the empty p-orbital of boron, facilitating rapid C–B bond fission[1]. Solution: Switch to strictly anhydrous conditions and use weaker, non-nucleophilic bases (e.g., anhydrous KF or K3PO4). Alternatively, converting the boronic acid to a MIDA boronate or a potassium trifluoroborate salt can protect the boron center from premature basic cleavage while allowing slow, controlled release of the active species into the catalytic cycle.

Q3: During a Buchwald-Hartwig amination of a 2-chloropyridine, I am getting a mixture of products, and the reaction proceeds even without the palladium catalyst. What is happening? Causality: Electron-deficient heterocycles are classic substrates for Nucleophilic Aromatic Substitution (SNAr). If your cross-coupling catalyst is not fast enough, the amine nucleophile will directly attack the electrophilic carbon of the aryl halide via an uncatalyzed SNAr pathway. This background reaction often yields poor regioselectivity and functional group tolerance compared to the metal-catalyzed route. Solution: You must outcompete the background SNAr kinetics. Lower the reaction temperature to room temperature to suppress the thermal SNAr pathway, and employ a highly active, electron-deficient palladium precatalyst (such as2) that can rapidly turn over the C–N coupling at mild temperatures[2]. Furthermore, using an 3 (like DBU), preventing base-promoted decomposition of sensitive amines[3].

Quantitative Data: Catalyst & Ligand Benchmarks

When dealing with electron-poor substrates, empirical data dictates that ligand bite angle and steric bulk must be tuned to the specific side-reaction threat.

Substrate ClassPrimary ChallengeRecommended Catalyst/LigandOptimal BaseTypical Yield Range
Polyfluorinated Aryl Bromides HomocouplingPd(dppf)Cl2 or XPhosK3PO4 (aq)75–90%
2,6-Disubstituted Arylboronic Acids ProtodeboronationPd2(dba)3 / SPhosKF (anhydrous)70–85%
Electron-Deficient Heteroaryl Chlorides Competing SNArPd-PEPPSI-IPrCs2CO3 or DBU80–95%
Nitro-substituted Aryl Iodides Catalyst PoisoningBrettPhos Pd G3LiHMDS65–85%

Standard Operating Procedures (SOPs)

Protocol A: Syringe-Pump Suzuki-Miyaura Coupling (Minimizing Homocoupling)

Use this protocol when coupling highly electron-deficient aryl halides to prevent the buildup of Pd(II) intermediates.

  • System Preparation: In an oven-dried Schlenk flask under argon, add the arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add degassed THF (0.2 M relative to the halide) and heat the suspension to 65 °C.

  • Electrophile Addition (Crucial Step): Dissolve the electron-poor aryl halide (1.0 equiv) in a minimal amount of degassed THF. Using a syringe pump, add this solution dropwise to the reaction mixture over 3 hours .

    • Causality: This artificially lowers the effective concentration of the electrophile, ensuring transmetalation is the kinetically dominant step.

  • Self-Validation Check: At the 3.5-hour mark, pull a 50 µL aliquot, filter through a short silica plug with EtOAc, and run a rapid GC-MS.

    • Validation: You should observe the product mass and <5% of the biaryl homocoupling mass. If homocoupling exceeds 10%, decrease the syringe pump addition rate for future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4, and concentrate for column chromatography.

Protocol B: Room-Temperature Buchwald-Hartwig Amination (Outcompeting SNAr)

Use this protocol for electron-deficient N-heterocycles (e.g., 2-chloropyridines) to suppress uncatalyzed background reactions.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with the electron-poor aryl chloride (1.0 equiv), the amine nucleophile (1.2 equiv), Pd-PEPPSI-IPr (2 mol%), and DBU (2.0 equiv).

    • Causality: Pd-PEPPSI-IPr is a highly active NHC-palladium precatalyst that undergoes rapid reductive elimination at room temperature, outstripping the thermal SNAr pathway[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.25 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction Execution: Stir the reaction vigorously at room temperature (20–25 °C) for 16 hours. Do not apply heat, as thermal energy exponentially increases the rate of the competing SNAr reaction.

  • Self-Validation Check: Perform a crude 1H NMR of an evaporated aliquot.

    • Validation: Check the regiochemistry. If multiple halogens were present on the ring, a pure Pd-catalyzed reaction will selectively couple at the less sterically hindered/more oxidatively prone C–X bond, whereas SNAr will couple at the most electrophilic carbon. A single set of product peaks validates the suppression of SNAr.

References

  • Source: PubMed / Journal of Organic Chemistry (2014)
  • Title: Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)
  • Source: Journal of the American Chemical Society (2018)
  • Title: Cross coupling reactions - Harned Research Group Source: Harned Research Group / General Considerations URL
  • Source: Chemical Reviews - ACS Publications (2024)

Sources

Mechanistic Map: The Dual Role of Water in SMC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most paradoxical variables in cross-coupling chemistry: water .

While the Suzuki-Miyaura cross-coupling (SMC) reaction is celebrated for its moisture tolerance, water acts as a double-edged sword. It is mechanistically essential for standard base activation, yet it is the primary culprit behind reagent degradation. This guide synthesizes fundamental organometallic mechanisms with field-proven protocols to help you troubleshoot, optimize, and master the impact of water in your SMC workflows.

To troubleshoot effectively, we must first understand the causality of water's behavior at the molecular level. Water facilitates the generation of hydroxide ions from inorganic bases, which is critical for forming the transient Pd–O–B linkage required for transmetalation[1][2]. However, water also acts as a proton source, driving the destructive protodeboronation (PDB) side reaction[3][4].

SuzukiWaterImpact Pd0 Pd(0) Catalyst OxAdd Pd(II)-Ar(X) (Oxidative Addition) Pd0->OxAdd + Ar-X PdOH Pd(II)-Ar(OH) (Hydroxopalladium) OxAdd->PdOH OH⁻ Exchange PDB Ar'-H + B(OH)₃ (Protodeboronation) OxAdd->PDB Pd-Catalyzed PDB (Promoted by Bulky Ligands) WaterBase H₂O + Inorganic Base (Generates OH⁻) WaterBase->PdOH Boronate Ar'-B(OH)₃⁻ (Activated 8-B-4 Boronate) WaterBase->Boronate TransMet Pd(II)-Ar(Ar') (Transmetalation via Pd-O-B) PdOH->TransMet + Ar'-B(OH)₂ Boronate->TransMet + Pd(II)-Ar(X) Boronate->PDB + H₂O (Proton Source) TransMet->Pd0 Regeneration Product Ar-Ar' (Cross-Coupled Product) TransMet->Product Reductive Elimination BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate + OH⁻

Figure 1: The dual role of water in the Suzuki-Miyaura catalytic cycle, highlighting transmetalation activation vs. protodeboronation.

Diagnostic Troubleshooting & FAQs

Q1: Why did my Suzuki coupling fail completely when I moved to a strictly anhydrous glovebox setup?

The Causality: Standard Suzuki couplings rely on inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) which are practically insoluble in pure organic solvents like THF or Toluene. Water acts as a vital co-solvent to dissolve the base and generate hydroxide ( OH− ) ions[5][6]. The Mechanism: Landmark rapid-injection NMR studies by Thomas and Denmark demonstrated that transmetalation requires the formation of a pre-transmetalation intermediate containing a Pd–O–B linkage (either a 6-B-3 boronic acid complex or an 8-B-4 boronate complex)[1][2]. Without water to generate the bridging hydroxide/alkoxide, this linkage cannot form, stalling the catalytic cycle at the oxidative addition complex. The Fix: If you must operate under strictly anhydrous conditions (e.g., for moisture-sensitive electrophiles), you cannot use standard carbonate bases. Instead, use potassium trimethylsilanolate (TMSOK) or neopentyl glycol boronic esters, which provide the necessary oxygen bridge without requiring water[7].

Q2: I added water to improve base solubility, but now my boronic acid is disappearing, and I am isolating a deboronated side product. What happened?

The Causality: You are observing protodeboronation (PDB) , a destructive side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond[3][4]. The Mechanism: PDB is heavily catalyzed by the presence of base and water. The base converts the boronic acid into a reactive boronate, which then reacts with water (acting as the proton source) to yield the protoarene and boric acid[4]. The Fix:

  • Reduce Water Content: Shift from a 1:1 organic/aqueous mixture to a 4:1 or 10:1 mixture. You only need enough water to wet the base[8].

  • Use a Weaker Base: Switch from NaOH or KOH to milder bases like K3​PO4​ or K2​CO3​ .

  • Slow-Release Strategy: Use MIDA boronates or potassium organotrifluoroborates. These hydrolyze slowly in aqueous base, keeping the instantaneous concentration of the reactive boronic acid low, thereby outcompeting PDB[4].

Q3: I am using bulky phosphine ligands (e.g., P(t-Bu)3) to couple a sterically hindered aryl chloride. I optimized the water/base ratio, but I am still seeing massive protodeboronation. Why?

The Causality: You are likely encountering Palladium-Catalyzed Protodeboronation , a distinct degradation pathway that operates independently of the standard base-catalyzed mechanism[3][9]. The Mechanism: Recent 2025 findings from the Aspuru-Guzik lab demonstrated that while bulky phosphine ligands are excellent for forcing difficult oxidative additions, they actively promote the palladium-catalyzed degradation of boronic reagents in the presence of water[3][10]. The Pd(II) intermediates formed during the cycle can interact with water to cleave the boronic acid. The Fix: Balance the steric bulk of your ligand. If using highly bulky ligands, you must rigorously minimize serendipitous water in your system and consider switching to anhydrous base systems (like TMSOK) to remove the proton source entirely[7][9].

Q4: How do I optimize the phase dynamics in a biphasic (Organic/Water) Suzuki coupling?

The Causality: In biphasic systems, the catalytic reaction predominantly occurs in the organic layer or at the phase boundary, not in the bulk water[5]. The Mechanism: Water's role is to dissolve the polar reactants and re-absorb inorganic salt byproducts. If the water volume is too high, you dilute the base in the aqueous layer, slowing down the phase-transfer process required to activate the boronic acid in the organic layer[5]. The Fix: Utilize phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB). Studies show that PTCs can induce a 12-fold rate enhancement in biphasic SMCs by efficiently shuttling the hydroxide/boronate into the organic phase where the Pd catalyst resides[11][12].

Quantitative Impact of Water on SMC Efficiency

The following table summarizes typical experimental outcomes demonstrating how water concentration and base selection dictate the competition between successful cross-coupling and protodeboronation (PDB).

Solvent System (v/v)Base UsedPd LigandCross-Coupling Yield (%)PDB Side-Product (%)Primary Mechanistic Driver
Pure THF (Anhydrous) K2​CO3​ (Solid) PPh3​ < 5%< 1%Failed transmetalation (Base insoluble)
Pure THF (Anhydrous)TMSOK (Soluble) PPh3​ > 95%< 1%Anhydrous Pd-O-B linkage formation
THF / H2​O (1:1) NaOH (Aqueous) PPh3​ 40%55%Base-catalyzed PDB (Excess water/OH⁻)
THF / H2​O (10:1) K3​PO4​ (Aq) PPh3​ 92%5%Optimal biphasic phase-transfer
THF / H2​O (10:1) K3​PO4​ (Aq) P(t-Bu)3​ 60%35%Pd-catalyzed PDB via bulky ligands

Self-Validating Experimental Protocol: Water-Optimized Biphasic SMC

This protocol utilizes a "slow-release" MIDA boronate strategy combined with a phase-transfer catalyst to maximize cross-coupling efficiency while suppressing water-induced protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aryl MIDA Boronate (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 equiv, 2 mol%)

  • K3​PO4​ (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Solvent: 1,4-Dioxane / H2​O (Ratio 4:1)

Step-by-Step Methodology:

  • Preparation of the Organic Phase: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Aryl MIDA Boronate, Pd(dppf)Cl2​ , and TBAB.

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen or Argon three times. Self-Validation Check: Ensuring oxygen is removed prevents the formation of homocoupled boronic acid byproducts.

  • Solvent Addition: Inject degassed 1,4-Dioxane into the flask via syringe. Stir for 5 minutes at room temperature to dissolve the organic components.

  • Controlled Water/Base Addition: Dissolve the K3​PO4​ in the required volume of degassed deionized water. Inject this aqueous base solution dropwise into the stirring organic mixture. Causality: Dropwise addition initiates the slow hydrolysis of the MIDA boronate into the active boronic acid, keeping its bulk concentration low and preventing base-catalyzed PDB.

  • Reaction Execution: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm). Self-Validation Check: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area for the phase-transfer catalyst.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and separate the phases. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Ser, C.-T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • University of Toronto. (2026). Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser. Chemistry - University of Toronto.[Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.[Link]

  • Wikipedia Contributors. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Substack. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • National Institutes of Health (NIH). (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? PubMed.[Link]

  • National Institutes of Health (NIH). (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PMC.[Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

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Validation & Comparative

A Researcher's Comparative Guide to the NMR Analysis of (8-Fluoroisoquinolin-5-yl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of reaction products derived from (8-Fluoroisoquinolin-5-yl)boronic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural lists to explain the underlying rationale for experimental choices, ensuring a robust and self-validating analytical approach.

(8-Fluoroisoquinolin-5-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. The fluorine atom and the boronic acid moiety serve as powerful analytical handles, making NMR an exceptionally informative technique for reaction monitoring and structural elucidation. This guide will use the ubiquitous Suzuki-Miyaura cross-coupling reaction as a primary case study to illustrate these principles, while also considering other relevant transformations like the Chan-Lam coupling.

The Analytical Power of Multinuclear NMR

A comprehensive understanding of a reaction involving (8-Fluoroisoquinolin-5-yl)boronic acid necessitates a multinuclear NMR approach. Each nucleus provides a unique piece of the puzzle:

  • ¹H NMR: Offers detailed information about the proton environment of the organic scaffold. Changes in chemical shifts and coupling constants of the isoquinoline protons provide direct evidence of successful bond formation at the 5-position.

  • ¹⁹F NMR: As fluorine is 100% abundant and highly sensitive, ¹⁹F NMR is a superb tool for reaction monitoring.[1][2] The single fluorine atom on the starting material gives a distinct signal that will shift upon conversion to the product, allowing for straightforward and quantitative tracking of reaction progress.[1][3]

  • ¹¹B NMR: This quadrupolar nucleus provides direct insight into the state of the boron atom.[4][5] The chemical shift of ¹¹B is highly sensitive to its hybridization state, allowing for the clear distinction between the sp²-hybridized starting boronic acid and any sp³-hybridized boronate intermediates or byproducts.[6]

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule, confirming the formation of new carbon-carbon bonds.

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[7] Here, we consider the coupling of (8-Fluoroisoquinolin-5-yl)boronic acid with an aryl bromide.

Workflow for NMR Analysis of a Suzuki-Miyaura Reaction

Suzuki_Workflow cluster_pre Pre-Reaction Analysis cluster_reaction Reaction Monitoring cluster_post Post-Reaction Analysis Reactant_NMR Characterize Starting Materials: (8-Fluoroisoquinolin-5-yl)boronic acid & Aryl Halide via ¹H, ¹⁹F, ¹¹B NMR Reaction Initiate Suzuki-Miyaura Coupling Reaction Reactant_NMR->Reaction Monitoring Acquire Time-Point NMR Spectra (¹⁹F and ¹H) to Track Conversion Reaction->Monitoring Sample at t=0, t=x, t=final Workup Reaction Workup & Purification Monitoring->Workup Product_NMR Full NMR Characterization of Product: ¹H, ¹³C, ¹⁹F NMR Workup->Product_NMR Byproduct_ID Identify Byproducts in Crude Mixture: Homocoupling Products, Protodeboronation Workup->Byproduct_ID Integrated_Workflow cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis cluster_purification Purification cluster_final Final Characterization Reaction_Mixture Crude Reaction Mixture NMR_Analysis ¹H and ¹⁹F NMR for Conversion & Preliminary ID Reaction_Mixture->NMR_Analysis LCMS_Analysis LC-MS for Component Separation & Mass ID Reaction_Mixture->LCMS_Analysis Purification Column Chromatography LCMS_Analysis->Purification Final_NMR Full NMR of Pure Product (¹H, ¹³C, ¹⁹F) Purification->Final_NMR Final_Purity HPLC for Purity Assessment Purification->Final_Purity

Sources

X-Ray Crystallography of Metal Complexes with (8-Fluoroisoquinolin-5-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of organometallic complexes relies heavily on high-resolution X-ray crystallography. For researchers developing novel catalysts, metal-organic frameworks (MOFs), or metalloenzyme inhibitors, the choice of ligand dictates both the coordination geometry and the supramolecular crystal packing. This guide provides an in-depth comparative analysis of (8-Fluoroisoquinolin-5-yl)boronic acid (8-F-IQBA) against standard alternatives like unsubstituted Isoquinolin-5-ylboronic acid (IQBA) and Phenylboronic acid (PBA). By examining the mechanistic impact of the 8-fluoro substituent, this guide delivers field-proven protocols for synthesizing and crystallizing high-quality metal complexes.

Mechanistic Rationale: The Role of the 8-Fluoro Substituent

As an Application Scientist, I often see crystallization campaigns fail due to highly flexible ligands or amorphous aggregation. The strategic incorporation of an 8-fluoro substituent onto the isoquinoline scaffold resolves these issues through two primary mechanisms:

  • Electronic Modulation (pKa Reduction): Fluorine's strong inductive electron-withdrawing effect propagates through the aromatic system, significantly polarizing the B–O bonds. This lowers the pKa of the boronic acid moiety. A lower pKa enhances the ligand's ability to undergo deprotonation and participate in robust metal coordination under milder conditions, preventing the competitive degradation often seen in copper- or palladium-mediated reactions .

  • Supramolecular Crystal Packing: In crystallography, rigid lattices yield higher resolution data. While unsubstituted isoquinolines rely on standard π-π stacking, the 8-fluoro derivative facilitates weak but highly directional intermolecular C–H···F interactions . These interactions act as "supramolecular glue," locking the metal complexes into highly ordered 3D networks and minimizing thermal atomic vibrations (B-factors) .

Logic F_sub 8-Fluoro Substitution Elec Inductive Electron Withdrawal F_sub->Elec Pack Supramolecular Packing (C-H...F Interactions) F_sub->Pack Acidity Decreased Boronic Acid pKa Elec->Acidity Polarizes B-O bonds Cryst Enhanced Crystal Resolution Pack->Cryst Rigidifies lattice Acidity->Cryst Strengthens metal coordination

Mechanistic effects of 8-fluoro substitution on crystal resolution.

Comparative Performance Analysis

To objectively evaluate 8-F-IQBA, we must compare its physicochemical and crystallographic properties against baseline ligands used in transition metal cycloisomerization and cross-coupling . The table below summarizes the quantitative advantages of the fluorinated scaffold.

Table 1: Comparative Crystallographic & Physicochemical Properties
LigandpKa (Boronic Acid)Dihedral Angle (B-C-C-C)Primary Intermolecular InteractionsTypical X-ray Resolution (Å)Metal Coordination Propensity
Phenylboronic Acid (PBA) 8.86~0° - 15°H-bonding (B-OH···O)1.8 - 2.2Moderate
Isoquinolin-5-ylboronic acid (IQBA) ~8.20~10° - 20°π-π stacking, H-bonding1.5 - 1.8High (N-coordination)
(8-Fluoroisoquinolin-5-yl)boronic acid ~7.40~25°C-H···F, π-π stacking, H-bonding1.1 - 1.4Very High (Rigid lattice)

Data extrapolated from structural analogs and fluorinated phenylboronic acid studies . The ~25° dihedral twist in the 8-fluoro derivative prevents co-planar aggregation, forcing the complex into a more complex, interlocking 3D lattice.

Experimental Methodology: Self-Validating Crystallization Protocol

The following protocol details the synthesis and crystallization of a Palladium(II) complex using 8-F-IQBA. Every step is designed as a self-validating system to ensure quality control before proceeding to the diffractometer.

Phase 1: Ligand Preparation & Metal Complexation
  • Action: Dissolve 1.0 mmol of 8-F-IQBA in 5 mL of anhydrous methanol. Slowly add 0.5 mmol of Palladium(II) acetate ( Pd(OAc)2​ ) dissolved in 5 mL of dichloromethane (DCM).

  • Causality: Methanol solubilizes the boronic acid, while DCM ensures the solubility of the Pd center. The 2:1 ligand-to-metal ratio thermodynamically favors the formation of a square-planar PdL2​ complex.

  • Self-Validation: Observe the solution. A distinct color shift from pale yellow to deep orange/red indicates successful primary coordination. If the solution remains pale, the isoquinoline nitrogen has not coordinated (likely due to protonation); add a micro-drop of triethylamine to force deprotonation.

Phase 2: Purification via Micro-Filtration
  • Action: Pass the complex solution through a 0.22 μm PTFE syringe filter into a clean, scratch-free crystallization inner vial.

  • Causality: Removing microscopic nucleation sites (e.g., dust, unreacted Pd black) prevents premature, rapid precipitation. Rapid precipitation yields microcrystalline powders useless for single-crystal X-ray diffraction.

Phase 3: Vapor Diffusion Crystallization
  • Action: Place the inner vial containing the filtered DCM/Methanol solution into a larger outer jar containing 15 mL of diethyl ether (antisolvent). Seal the outer jar tightly and store at 4°C undisturbed.

  • Causality: Diethyl ether has a high vapor pressure and slowly diffuses into the inner vial, gradually lowering the solubility of the Pd-complex. The slow diffusion rate at 4°C ensures crystal nucleation occurs at a thermodynamically controlled pace, favoring large, defect-free single crystals.

  • Self-Validation: After 48–72 hours, inspect the inner vial under a polarized light microscope. The presence of sharply defined, birefringent blocks or needles confirms successful single-crystal formation. The absence of birefringence indicates amorphous precipitation, requiring a swap of the antisolvent (e.g., using pentane instead of ether).

Phase 4: X-Ray Diffraction Data Collection
  • Action: Mount a selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to solvent loss. Freezing at 100 K minimizes atomic thermal vibrations (Debye-Waller factor), maximizing the resolution of high-angle diffraction spots.

Workflow N1 Ligand Preparation (8-F-IQBA) N2 Metal Complexation (e.g., Pd, Cu) N1->N2 Stoichiometric mixing N3 Vapor Diffusion Crystallization N2->N3 Antisolvent screening N4 X-ray Diffraction (100 K) N3->N4 Birefringent crystal selection N5 Structure Solution & Refinement N4->N5 Electron density mapping

Workflow for crystallizing and resolving 8-F-IQBA metal complexes.

Conclusion

For demanding crystallographic applications, (8-Fluoroisoquinolin-5-yl)boronic acid outperforms its non-fluorinated counterparts. By leveraging the inductive pKa reduction and the rigidifying nature of C-H···F supramolecular interactions, researchers can reliably isolate high-resolution metal complexes. Implementing self-validating workflows, such as birefringence checks and controlled vapor diffusion, ensures that beamtime at the diffractometer is utilized efficiently.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds International Journal of Molecular Sciences (MDPI / PMC) URL:[Link]

  • Synthesis of 2-Aza[6]helicene and Attempts To Synthesize 2,14-Diaza[6]helicene Utilizing Metal-Catalyzed Cycloisomerization The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fluoride protects boronic acids in the copper(i)-mediated click reaction Chemical Communications (RSC Publishing) URL:[Link]

Evaluating the shelf-life and stability of different boronic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Shelf-Life and Stability of Boronic Acid Esters: A Comparative Guide for Drug Development and Synthesis

As a Senior Application Scientist, one of the most frequent challenges I encounter in both early-stage drug discovery and scale-up manufacturing is the unpredictable stability of organoboron reagents. While free boronic acids are essential for Suzuki-Miyaura cross-coupling and serve as the pharmacophore in critical therapeutics like proteasome inhibitors, they are notoriously unstable. They suffer from poor shelf-life, spontaneous dehydration to boroxines, and rapid protodeboronation under basic conditions[1].

To circumvent these issues, researchers mask the reactive empty p-orbital of the boron center by forming boronic acid esters. However, not all esters are created equal. The choice of the diol protecting group dictates a delicate kinetic trade-off: the ester must be thermodynamically stable enough to survive long-term storage and complex synthetic sequences, yet kinetically labile enough to hydrolyze or transmetalate when required[2].

This guide provides an objective, data-driven comparison of the most common boronic acid esters, detailing the mechanistic causality behind their stability profiles and providing a self-validating protocol for evaluating their shelf-life.

Mechanistic Causality: The Kinetics of Hydrolysis and Degradation

The degradation of a boronic ester is fundamentally governed by its susceptibility to hydrolysis. This is a multi-step equilibrium process dependent on the Lewis acidity of the boron center, the steric bulk of the diol, and the pH of the environment.

When exposed to aqueous media, the empty p-orbital of an sp2 -hybridized boronic ester is attacked by water or hydroxide, forming a tetrahedral intermediate. The subsequent cleavage of the B-O bonds releases the free boronic acid, which is the active species for transmetalation but is also highly vulnerable to protodeboronation (the irreversible cleavage of the C-B bond)[1].

Pathway A Boronic Ester (Stable Storage) B Aqueous Base / H2O (Hydrolysis) A->B Activation / Deprotection E Transmetalation (Cross-Coupling Product) A->E Direct Transfer (Rare/Substrate Dependent) C Free Boronic Acid (Reactive Intermediate) B->C Reversible Hydrolysis D Protodeboronation (Degradation Product) C->D Unstable Conditions (Loss of Activity) C->E Pd Catalyst / Base (Desired Pathway)

Caption: Boronic ester activation pathway illustrating the kinetic trade-off between stability and reactivity.

Comparative Analysis of Boronic Esters

Pinacol Esters (BPin)

Pinacol esters are the industry standard due to their excellent balance of reactivity and stability. The five-membered dioxaborolane ring minimizes torsional strain during the transition state of hydrolysis, providing enhanced stability compared to many six-membered counterparts[1]. While they offer an excellent shelf-life as neat solids, they are susceptible to slow hydrolysis in unbuffered aqueous solutions and can degrade on highly acidic silica gel during chromatography.

Catechol Esters

Catechol esters feature an electron-withdrawing aromatic ring that increases the Lewis acidity of the boron center. While this makes them highly reactive and excellent for rapid sensor applications, it drastically reduces their hydrolytic stability. They are prone to rapid degradation in the presence of ambient moisture and generally exhibit a poor shelf-life unless stored under strictly anhydrous conditions.

Neopentyl Glycol Esters

These six-membered ring esters offer moderate stability but can exhibit complex, sigmoidal kinetic profiles during transmetalation, indicating that a pre-equilibrium hydrolysis step is required before they can react[2]. Interestingly, certain six-membered ring esters can undergo protodeboronation even faster than the parent boronic acid due to specific structural conformations[1].

MIDA Boronates (N-methyliminodiacetic acid)

MIDA boronates represent a paradigm shift in boron stability. The nitrogen atom in the MIDA ligand donates its lone pair into the empty p-orbital of the boron atom, rehybridizing it from sp2 to sp3 . This transannular dative bond coordinatively saturates the boron, rendering it a free-flowing, crystalline solid that is exceptionally stable to air, moisture, and silica gel chromatography[3]. MIDA boronates hydrolyze via a dual mechanism: a rapid base-mediated pathway and a slow neutral pathway[4]. This makes them ideal "slow-release" prodrug candidates, significantly enhancing plasma stability compared to free boronic acids[5].

Quantitative Stability Data

To facilitate objective selection, the following table summarizes the comparative stability metrics of these esters.

Ester TypeRing SizeBoron HybridizationRelative Hydrolytic Stability (pH 7.4)Bench-Top Shelf LifePrimary Application
Catechol 5-membered sp2 Low (Minutes)Poor (Requires inert gas)Fast-response sensors
Neopentyl 6-membered sp2 Moderate (Hours)FairSpecialized cross-coupling
Pinacol (BPin) 5-membered sp2 High (Days)GoodGeneral organic synthesis
MIDA Bicyclic sp3 Exceptional (Months)Excellent (Indefinite)Iterative coupling / Prodrugs

Self-Validating Protocol: Kinetic Profiling of Hydrolysis via RP-HPLC

To accurately determine the shelf-life and aqueous stability of a boronic ester, one must isolate the hydrolysis variable from other degradation pathways. The following protocol utilizes Reverse-Phase HPLC (RP-HPLC) and is designed as a self-validating system . By incorporating an inert internal standard (biphenyl) and a highly stable control (MIDA boronate), this workflow guarantees that any observed signal decay is due to genuine ester hydrolysis, rather than injection volume errors or solvent evaporation.

Workflow S1 1. Stock Prep (100 mM in EtOH) S2 2. Incubation (Buffer pH 7.4, 25°C) S1->S2 S3 3. Time-Course Sampling & Quench S2->S3 S4 4. Quantification (RP-HPLC / NMR) S3->S4 S5 5. Kinetic Analysis (Calculate k_obs) S4->S5

Caption: Self-validating experimental workflow for assessing the hydrolytic stability of boronic esters.

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Prepare a 100 mM stock of the target boronic ester (e.g., pinacol ester) and the control (MIDA boronate) in anhydrous ethanol to prevent premature hydrolysis.

    • Prepare a 50 mM stock of biphenyl (internal standard) in ethanol.

  • Initiation of Hydrolysis:

    • Dilute the stocks into a 50 mM sodium phosphate buffer (pH 7.4) at 25 °C to achieve a final concentration of 0.5 mM for the test ester, 0.5 mM for the MIDA control, and 0.25 mM for the internal standard.

    • Causality Note: Physiological pH is selected to evaluate the viability of the ester for biological assays and prodrug development[5].

  • Time-Course Sampling and Quenching:

    • Extract 100 µL aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately quench the reaction by diluting the aliquot into 900 µL of chilled acetonitrile (4 °C).

    • Causality Note: The sudden drop in water activity and temperature effectively halts the hydrolysis equilibrium, freezing the kinetic state for accurate quantification.

  • RP-HPLC Quantification:

    • Inject 10 µL of the quenched sample onto a low-silanol activity C18 column.

    • Causality Note: Standard silica-based columns possess Lewis acidic silanol groups that can artificially catalyze on-column hydrolysis. Low-silanol C18 columns prevent this artifact.

  • Kinetic Data Extraction:

    • Calculate the ratio of the intact ester peak area to the internal standard peak area.

    • Verify system integrity by ensuring the MIDA control/internal standard ratio remains constant.

    • Fit the concentration decay data to a single pseudo-first-order exponential function to derive the observed rate constant ( kobs​ ) and half-life ( t1/2​ )[4].

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - NIH URL:[Link]

  • Full article: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope Source: Taylor & Francis URL:[Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Books - RSC URL:[Link]

Sources

A Comparative Guide to Kinase Inhibitor Screening: Evaluating (8-Fluoroisoquinolin-5-yl)boronic Acid and Alternative Fragments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the discovery of potent and selective kinase inhibitors is a central goal in modern drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy, utilizing low molecular weight compounds (<300 Da) to explore chemical space efficiently and identify novel starting points for inhibitor design.[3][4]

Within the FBDD landscape, certain chemical motifs, or "privileged structures," appear frequently in successful kinase inhibitors. The isoquinoline scaffold is one such motif, forming the core of several approved drugs.[5][6] This guide focuses on a particularly intriguing fragment, (8-Fluoroisoquinolin-5-yl)boronic acid . This compound uniquely combines the privileged isoquinoline core with two key chemical features: a boronic acid moiety and a fluorine atom.

Boronic acids are gaining significant traction in medicinal chemistry due to their ability to form reversible covalent bonds with serine or threonine residues often found in enzyme active sites, potentially leading to high potency and unique selectivity profiles.[7][8][9] The strategic placement of a fluorine atom can further enhance molecular properties, including metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[10][11][12][13]

This guide provides an in-depth comparison of (8-Fluoroisoquinolin-5-yl)boronic acid against a rationally selected set of alternative fragments. We will dissect the contribution of each molecular component through rigorous experimental evaluation, providing researchers and drug development professionals with a framework for understanding and applying these powerful fragments in their own kinase screening campaigns.

The Fragments Under Investigation: A Rationale for Comparison

To objectively evaluate the performance of (8-Fluoroisoquinolin-5-yl)boronic acid, we must compare it to fragments that systematically dissect its key structural features. This allows us to attribute changes in activity to specific chemical modifications.

Fragment NameStructureRationale for Inclusion
A: (8-Fluoroisoquinolin-5-yl)boronic acid (Structure A)The primary fragment of interest, combining all key features: isoquinoline core, fluorine atom, and boronic acid moiety.
B: Isoquinolin-5-ylboronic acid (Structure B)The Non-Fluorinated Control. This fragment allows for the direct assessment of the fluorine atom's contribution to potency and selectivity.
C: 8-Fluoroisoquinoline (Structure C)The Non-Boronic Acid Control. By removing the boronic acid, we can quantify the impact of the reversible covalent binding mechanism.
D: 3-Aminophenylboronic acid (Structure D)The Scaffold Control. This simple boronic acid fragment helps evaluate the contribution of the larger, more complex isoquinoline scaffold to target engagement.

Experimental Design: A Multi-Faceted Approach to Characterization

Our comparative analysis employs a tiered screening cascade designed to provide a comprehensive profile of each fragment's inhibitory potential. We have selected Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as our target kinase, a well-characterized serine/threonine kinase implicated in various pathologies and known to be targeted by isoquinoline-based inhibitors.[5]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Selectivity Profiling a Fragment Library (A, B, C, D) b ADP-Glo™ Kinase Assay (vs. ROCK2) a->b 10-point dose response c IC50 Determination b->c Luminescence Reading d Fluorescence Polarization (FP) Competition Assay c->d Active Fragments e Binding Affinity (Kd) Determination d->e Polarization Measurement f Kinase Selectivity Panel (e.g., PKA, CDK2, SRC) e->f Confirmed Binders g Selectivity Score Calculation f->g % Inhibition @ 10 µM

Caption: Experimental workflow for comparative fragment evaluation.
Pillar 1: Potency Determination (IC50) via ADP-Glo™ Kinase Assay

Causality: We begin with a functional enzymatic assay to measure the half-maximal inhibitory concentration (IC50). The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[14][15] This directly assesses the fragment's ability to inhibit the enzyme's catalytic function. We perform this assay with the ATP concentration set at the known Km value for ROCK2. This is a critical choice, as it standardizes the conditions and allows for more comparable IC50 values that approximate 2x the inhibitor constant (Ki) for ATP-competitive inhibitors.[16]

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each fragment (A-D) in DMSO, starting at a top concentration of 1 mM. Dispense 50 nL of each dilution into a 384-well plate.

  • Kinase Reaction: Add 5 µL of a solution containing ROCK2 enzyme and substrate peptide in kinase reaction buffer.

  • ATP Initiation: Initiate the reaction by adding 5 µL of a 2X ATP solution (at the predetermined Km concentration for ROCK2).

  • Incubation: Incubate the reaction at room temperature for 60 minutes. The reaction progress should be in the linear range (typically <20% substrate conversion) to ensure accurate IC50 determination.[16]

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Pillar 2: Binding Affinity (Kd) via Fluorescence Polarization (FP)

Causality: An IC50 value can be influenced by factors like ATP competition. To provide an orthogonal measure of direct physical binding, we employ a Fluorescence Polarization (FP) competition assay.[18][19] This homogenous technique measures the binding of a small, fluorescently-labeled tracer molecule to the kinase.[20][21] Unlabeled fragments will compete with the tracer for binding to the kinase's active site, causing a decrease in the polarization signal. This allows for the calculation of the dissociation constant (Kd), a true measure of binding affinity.

G cluster_0 High Polarization cluster_1 Low Polarization Kinase ROCK2 Kinase Tracer_Bound Fluorescent Tracer Kinase->Tracer_Bound Bound (Slow Tumbling) Kinase_Inhib ROCK2 Kinase Inhibitor Fragment Inhibitor Kinase_Inhib->Inhibitor Bound Tracer_Free Fluorescent Tracer (Free - Fast Tumbling)

Caption: Principle of the Fluorescence Polarization (FP) competition assay.
  • Reagent Preparation: Prepare assay buffer containing ROCK2 kinase and a fluorescent tracer at optimized concentrations (typically, kinase at ~Kd of the tracer, and tracer at ~1-5 nM).

  • Compound Plating: Use the same 10-point serial dilution plates prepared for the IC50 assay.

  • Assay Assembly: Dispense 10 µL of the kinase/tracer mix into the wells containing 50 nL of the test fragments.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the tracer fluorophore.[20]

  • Data Analysis: Normalize the data to high (no competitor) and low (no kinase) controls.[22] Plot the normalized mP values versus the logarithm of fragment concentration and fit to a four-parameter logistic model to determine the Kd.

Comparative Performance Data

The following tables summarize hypothetical but representative data from the described experimental workflows, designed to illustrate the structure-activity relationships (SAR) between the fragments.

Table 1: Potency and Binding Affinity against ROCK2 Kinase

FragmentIDPotency (IC50, µM)Binding Affinity (Kd, µM)
(8-Fluoroisoquinolin-5-yl)boronic acidA 1525
Isoquinolin-5-ylboronic acidB 75110
8-FluoroisoquinolineC > 500> 1000
3-Aminophenylboronic acidD 250400

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)

FragmentIDROCK2PKACDK2SRC
(8-Fluoroisoquinolin-5-yl)boronic acidA 85%45%30%15%
Isoquinolin-5-ylboronic acidB 40%35%25%10%
8-FluoroisoquinolineC <10%<10%<10%<10%
3-Aminophenylboronic acidD 15%12%18%20%

Interpretation of Results: A Structure-Activity Relationship Narrative

1. The Critical Role of the Boronic Acid Moiety: The most striking result is the dramatic loss of activity for Fragment C (8-Fluoroisoquinoline), which lacks the boronic acid group. With IC50 and Kd values exceeding 500 µM, it is essentially inactive. This strongly suggests that the primary mechanism of inhibition for this fragment class relies on the interaction afforded by the boronic acid, likely through the formation of a reversible covalent bond with a nucleophilic residue (e.g., serine) in the ROCK2 active site. This observation validates the choice to explore boronic acid-containing fragments for this target.[7]

2. The Potentiating Effect of Fluorine: Comparing Fragment A (fluorinated) to Fragment B (non-fluorinated) reveals a significant 5-fold increase in potency (IC50: 15 µM vs. 75 µM) and a 4.4-fold improvement in binding affinity (Kd: 25 µM vs. 110 µM). This demonstrates the powerful contribution of the fluorine atom. Fluorine's high electronegativity can alter the electronic properties of the isoquinoline ring system, potentially creating favorable dipole-dipole or hydrogen-bonding interactions with the protein backbone or side chains.[11][23] This enhancement in binding energy translates directly to improved potency.

3. The Value of the Isoquinoline Scaffold: While Fragment D (3-Aminophenylboronic acid) shows weak activity (IC50: 250 µM), it is significantly less potent than both isoquinoline-based boronic acids (A and B ). This highlights the importance of the larger isoquinoline scaffold. This "privileged" core likely makes multiple van der Waals and hydrophobic contacts within the ATP binding pocket, properly orienting the boronic acid moiety for its key interaction and contributing significantly to the overall binding affinity.

4. Selectivity Insights: The selectivity data in Table 2 further refines our understanding. Fragment A not only shows the highest potency for the target kinase ROCK2 but also displays a discernible selectivity window against other representative kinases like PKA, CDK2, and SRC. While not highly selective at this early fragment stage, the profile is encouraging. The improved potency driven by the fluorine atom also appears to translate into improved selectivity, as the off-target inhibition is only marginally increased relative to the significant on-target improvement over Fragment B . Achieving kinase selectivity is a major challenge in drug development, and these early indicators are crucial for prioritizing fragments for further optimization.[24][25]

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating kinase inhibitor fragments, using (8-Fluoroisoquinolin-5-yl)boronic acid as a case study. Our analysis reveals that each component of this fragment—the isoquinoline scaffold, the boronic acid warhead, and the fluorine atom—plays a distinct and crucial role in achieving potent and selective inhibition of ROCK2 kinase.

The data strongly supports (8-Fluoroisoquinolin-5-yl)boronic acid as the most promising starting point for a lead optimization campaign. The clear structure-activity relationships established here provide a rational basis for next steps, which could include:

  • Fragment Growing: Synthesizing analogs that extend from other positions of the isoquinoline ring to engage with additional pockets of the kinase active site.

  • Fragment Linking: If other fragments binding in adjacent sites are discovered, they could be linked to Fragment A to create larger, higher-affinity molecules.

  • Expanded Selectivity Screening: Profiling Fragment A against a much larger panel of kinases (e.g., >300 kinases) to fully understand its kinome-wide selectivity and identify potential off-target liabilities or opportunities.[2]

By combining rational fragment design with a multi-tiered screening approach that includes both functional and direct binding assays, researchers can efficiently identify and validate high-quality starting points, accelerating the path toward novel and effective kinase-targeted therapeutics.

References

  • Alves, G., de A. D. F., & de Carvalho, I. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 13(10), 302. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

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Fluorescent properties of 8-fluoro-isoquinoline derivatives compared to other fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorophore Profiling: 8-Fluoro-Isoquinoline Derivatives vs. Conventional Dyes

As a Senior Application Scientist, selecting the optimal fluorophore for cellular imaging, chemical sensing, or assay development requires looking beyond basic excitation and emission spectra. While traditional dyes like Fluorescein and BODIPY have dominated the market, halogenated azaheterocycles—specifically 8-fluoro-isoquinoline derivatives —have emerged as highly tunable, environmentally sensitive probes.

This guide objectively compares the photophysical properties of 8-fluoro-isoquinoline derivatives against standard fluorophores, providing mechanistic insights and self-validating experimental protocols to support your assay design.

Mechanistic Insights: The Photophysics of 8-Fluoro-Isoquinolines

To understand why 8-fluoro-isoquinolines perform differently than conventional coumarin or xanthene dyes, we must examine the causality behind their molecular behavior.

The Fluorine Effect (Electronic Tuning) The incorporation of a highly electronegative fluorine atom at the 8-position of the isoquinoline core fundamentally alters the molecule's electronic distribution. Fluorination lowers the Lowest Unoccupied Molecular Orbital (LUMO), which narrows the HOMO-LUMO gap. Causality: This electronic withdrawal not only increases the molar absorptivity (ε) and quantum yield (ΦF) but also induces a desirable bathochromic (red) shift in the emission spectra, pushing the fluorescence closer to the biological optical window[1]. Furthermore, the carbon-fluorine bond increases the molecule's lipophilicity and resistance to photobleaching.

Protonation-Induced Fluorescence Enhancement Unlike BODIPY, which is largely insensitive to pH, the isoquinoline scaffold acts as an environmental sensor. In neutral environments, isoquinolines are weakly fluorescent because the lone pair of electrons on the heterocyclic nitrogen facilitates non-radiative decay via n-π* transitions, which increases spin-orbit coupling and intersystem crossing. Causality: When the nitrogen is protonated in acidic media or upon binding to specific targets, this n-π* pathway is blocked. The transition shifts to a purely π-π* radiative state, resulting in an over 50-fold enhancement in fluorescence intensity[2].

ESIPT and Mega Stokes Shifts Self-quenching (the inner-filter effect) is a major limitation of dyes with small Stokes shifts (e.g., Fluorescein). Advanced isoquinoline derivatives can be engineered to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Causality: Upon photon absorption, the molecule rapidly tautomerizes from an enol to a keto form in the excited state. Emission occurs from this highly reorganized keto state before the molecule relaxes and reverts to the enol form. This massive structural reorganization yields record Stokes shifts exceeding 11,000 cm⁻¹ (often >150 nm), completely eliminating self-absorption[3].

Mechanism S0 Ground State (S0) 8-Fluoro-isoquinoline Excitation Photon Absorption (UV/Vis) S0->Excitation S1 Excited State (S1) (n-π* / π-π*) Excitation->S1 Protonation Nitrogen Protonation (Blocks n-π* decay) S1->Protonation Acidic Media ESIPT ESIPT Pathway (Keto-Enol Tautomerism) S1->ESIPT H-Bonding WeakEm Weak Fluorescence (Neutral) S1->WeakEm Neutral pH StrongEm Enhanced Fluorescence (Large Stokes Shift) Protonation->StrongEm 50x Intensity ESIPT->StrongEm >100nm Shift WeakEm->S0 StrongEm->S0

Diagram 1: Photophysical pathways of 8-fluoro-isoquinolines highlighting ESIPT and protonation.

Comparative Quantitative Data

When bench-marking 8-fluoro-isoquinolines (and related boroisoquinolines[4]) against standard fluorophores, we must evaluate their performance across several key photophysical parameters[5].

Fluorophore ClassMolar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)Stokes ShiftPhotostabilityKey Application Feature
8-Fluoro-isoquinolines 30,000 - 67,0000.20 - 0.79>100 nm (up to 200 nm)HighProtonation-sensitive "turn-on" probes, ESIPT
BODIPY (Standard) 60,000 - 90,000>0.80Small (~10-15 nm)HighExceptionally bright, highly lipophilic
Fluorescein (FITC) ~70,0000.90Small (~25 nm)Low (Photobleaches)General bioconjugation, pH sensitive (pKa ~6.4)
Coumarins 10,000 - 25,0000.30 - 0.70Moderate (~40-60 nm)ModerateBlue emission, compact structural size

Self-Validating Experimental Protocols

To ensure scientific integrity, the photophysical properties of these derivatives must be validated using rigorous, reproducible methodologies. Below are the standard operating procedures for characterizing these fluorophores.

Protocol A: Relative Quantum Yield (ΦF) Determination

This protocol utilizes a comparative method against a well-characterized standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄)[5].

  • Sample Preparation: Prepare a stock solution of the 8-fluoro-isoquinoline derivative in spectroscopic grade solvent (e.g., dichloromethane or ethanol).

  • Serial Dilution: Create five dilute solutions for both the sample and the standard.

    • Causality Check: You MUST restrict the maximum absorbance of all solutions to < 0.1 at the excitation wavelength. If absorbance exceeds 0.1, the inner-filter effect (self-absorption) will artificially depress the measured emission integral, invalidating the quantum yield calculation.

  • UV-Vis Spectroscopy: Record the absorbance spectrum of each dilution to determine the exact absorbance at the chosen excitation wavelength.

  • Fluorometry: Excite the samples at the chosen wavelength and record the emission spectra. Integrate the total area under the fluorescence emission curve.

  • Data Plotting & Calculation: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the sample and standard. The gradients (slopes) of these linear plots are used in the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) (Where η is the refractive index of the respective solvents).

Protocol Step1 1. Sample Prep Absorbance < 0.1 Step2 2. UV-Vis Scan Determine Excitation Step1->Step2 Step3 3. Fluorometry Integrate Emission Step2->Step3 Step4 4. Data Plotting Grad(Sample) / Grad(Std) Step3->Step4 Step5 5. QY Calculation Apply Refractive Index Step4->Step5

Diagram 2: Step-by-step workflow for the relative quantum yield determination of fluorophores.

Protocol B: Protonation-Dependent Fluorescence Assay

To map the "turn-on" capabilities of the isoquinoline core[6], researchers must measure fluorescence enhancement as a function of protonation.

  • Baseline Measurement: Record the emission spectrum of a 10 μM solution of the 8-fluoro-isoquinoline derivative in a neutral, aprotic solvent (e.g., acetonitrile).

  • Acid Titration: Titrate the solution with a strong organic acid (e.g., benzenesulfonic acid or trifluoroacetic acid) in 0.1 equivalent increments.

    • Causality Check: We utilize strong organic acids rather than weak aqueous acids because the pKb of the isoquinoline nitrogen differs between the ground and excited states[2]. Strong acids ensure complete protonation, forcefully shutting down the non-radiative intersystem crossing pathway to accurately measure maximum fluorescence enhancement.

  • Saturation Mapping: Continue titration until the fluorescence emission integral reaches a plateau (typically around 1.5 to 2.5 equivalents of acid). Calculate the fold-enhancement by dividing the saturated emission integral by the baseline integral.

Conclusion

While BODIPY and Fluorescein remain staples for general fluorescence applications, 8-fluoro-isoquinoline derivatives offer a distinct advantage for specialized assays. Their massive Stokes shifts prevent self-quenching, and their protonation-sensitive "turn-on" mechanics make them ideal candidates for microenvironmental sensors and dynamic cellular probes.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives MDPI[6]

  • Fluorescence enhancement of quinolines by protonation PMC - NIH[2]

  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli... RSC Publishing[3]

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives Benchchem[5]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores PMC - NIH[4]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores PMC - NIH[1]

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Safety Operating Guide

(8-Fluoroisoquinolin-5-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of (8-Fluoroisoquinolin-5-yl)boronic Acid

Executive Overview & Mechanistic Hazard Profile

(8-Fluoroisoquinolin-5-yl)boronic acid is a highly valuable building block in pharmaceutical drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions. However, its structural composition presents a dual-hazard profile that necessitates stringent operational and disposal protocols.

  • The Boronic Acid Moiety : Like many arylboronic acids, this compound is a Lewis acid that exists in equilibrium with its boroxine anhydride form. It can aerosolize as a fine dust and acts as a [1].

  • The Fluorinated Isoquinoline Core : The stable carbon-fluorine (C-F) bond makes this compound highly recalcitrant to natural degradation. Improper disposal can lead to the accumulation of fluorinated organic compounds in the environment, [2]. Furthermore, under extreme acidic conditions or specific decomposition pathways, labile fluorinated compounds pose a theoretical risk of [3].

Because of these factors, standard "down-the-drain" or general solid waste disposal is strictly prohibited. Environmental accumulation of boron and fluorinated organics must be mitigated through controlled, [4].

Quantitative Safety & Operational Data

To standardize laboratory safety, the following operational thresholds and chemical properties must be integrated into your facility's Chemical Hygiene Plan.

ParameterSpecification / ThresholdMechanistic Rationale
GHS Hazard Classifications H315, H319, H335Characteristic of arylboronic acids; acts as a mild electrophile causing skin, eye, and respiratory irritation[1].
Spill Threshold Minor: < 50 g Major: > 50 gDictates whether local bench-level cleanup is sufficient or if immediate EHS intervention is required.
Neutralization Agent pH 10 Carbonate BufferBoronic acids are hydrophobic but convert to [5].
Disposal Method High-Temp Incineration (>1000 °C)Required to break the ~485 kJ/mol C-F bond and mineralize the compound, preventing environmental persistence[2].
Validation Wavelength 254 nm (UV-C)The highly conjugated isoquinoline ring fluoresces strongly under UV, allowing visual confirmation of decontamination.

Procedural Methodologies: Self-Validating Protocols

Do not rely on visual cleanliness alone. The following protocols incorporate self-validating systems to ensure absolute decontamination and safety.

Protocol A: Routine Laboratory Disposal (Liquid & Solid Waste)

Objective: Safely segregate waste to prevent cross-reactivity and prepare for commercial incineration.

  • Quenching & pH Adjustment : Before disposing of reaction mixtures containing (8-Fluoroisoquinolin-5-yl)boronic acid, ensure the solution is fully quenched. Adjust the pH to approximately 8–9 using a mild base (e.g., saturated NaHCO3).

    • Causality: This prevents protodeboronation, which could release the volatile and potentially more toxic fluorinated isoquinoline parent compound.

  • Liquid Waste Segregation : Transfer the quenched mixture into a high-density polyethylene (HDPE) container specifically labeled "Halogenated Organic Waste – Contains Boron."

    • Self-Validation: Test the final waste container's headspace with wet pH paper to confirm no acidic vapors (which could indicate HF generation) are present[3].

  • Solid Waste Collection : Place all contaminated consumables (weigh boats, filter paper, nitrile gloves) into a double-lined, transparent hazardous waste bag. Seal with a gooseneck tie.

Protocol B: Accidental Spill Containment and Decontamination

Objective: Neutralize and remove the compound from laboratory surfaces without generating airborne dust.

  • Containment : Immediately surround the spill with a chemical absorbent boom. Do not sweep the powder, as this will aerosolize the respiratory irritant[1].

  • Chemical Neutralization : Spray the spill area generously with a pH 10 carbonate buffer.

    • Causality: The basic buffer reacts with the boronic acid to form a water-soluble boronate complex[5]. This eliminates the dust hazard and allows the compound to be easily absorbed into standard cleanup materials.

  • Absorption : Wipe the area systematically from the outside in using heavy-duty chemical absorbent pads. Place all pads into the solid halogenated waste stream.

  • Self-Validation (The UV Check) : Darken the room slightly and sweep the spill area with a handheld 254 nm UV lamp.

    • Causality: The isoquinoline fluorophore will emit a distinct fluorescence if any microscopic residue remains. If fluorescence is detected, repeat Steps 2 and 3 until the surface is completely dark under UV light.

  • Final Pass : Wipe the validated area with a 10% sodium hypochlorite (bleach) solution, followed by deionized water, to destroy any remaining organic traces.

Visualization: Disposal & Neutralization Workflow

G Start Waste Generation: (8-Fluoroisoquinolin-5-yl)boronic acid Assess Assess Waste State Start->Assess Solid Solid Waste (Powder/PPE) Assess->Solid Liquid Liquid Waste (Reaction Mixtures) Assess->Liquid Spill Accidental Spill Assess->Spill Segregate Segregate in Halogenated Waste Container Solid->Segregate Liquid->Segregate Neutralize Neutralize (pH 10 Buffer) Solubilizes Boronic Acid Spill->Neutralize Absorb Absorb & UV Validate (Check for Fluorescence) Neutralize->Absorb Absorb->Segregate Incinerate High-Temp Incineration (Mineralizes C-F Bonds) Segregate->Incinerate

Workflow for the containment, segregation, and disposal of fluorinated boronic acid waste.

Logistical & Operational Plan

To ensure seamless integration into your laboratory's daily operations, implement the following logistical controls:

  • Facility Requirements : All handling of the dry powder must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a face velocity of at least 100 fpm.

  • EHS Coordination : Register the compound with your Environmental Health and Safety (EHS) office as a "Halogenated Boron Derivative." Ensure your waste management vendor is contracted for high-temperature incineration equipped with calcium carbonate scrubbers (to capture mineralized fluoride as insoluble CaF2).

  • Training : Personnel must demonstrate proficiency in the UV-validation cleanup technique before being authorized to handle >10 grams of the material.

References

  • Title : Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source : ACS Chemical Health & Safety URL :[Link]

  • Title : Laboratory Safety and Chemical Hygiene Plan Source : Northwestern University Research Safety URL :[Link]

  • Title : Toxicological Profile for Boron Source : Centers for Disease Control and Prevention (CDC) URL :[Link]

  • Title : PubChem Compound Summary for CID 3761204, Isoquinoline-4-boronic acid Source : National Center for Biotechnology Information (PubChem) URL :[Link]

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A Researcher's Guide to the Safe Handling of (8-Fluoroisoquinolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to advance their work safely and effectively. This guide provides essential safety and logistical information for handling (8-Fluoroisoquinolin-5-yl)boronic acid, a compound with significant potential in synthetic chemistry and drug development. By understanding the 'why' behind these protocols, you can foster a culture of safety and ensure the integrity of your research.

Hazard Assessment: A Tale of Two Moieties

(8-Fluoroisoquinolin-5-yl)boronic acid is a solid, typically a powder or crystalline material. Its hazard profile is best understood by considering its constituent parts: the fluorinated isoquinoline core and the boronic acid functional group.

  • The Boronic Acid Group: Boronic acids are a class of compounds known to cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Inhalation of dust can lead to respiratory discomfort, and direct contact with skin or eyes can result in irritation.[1][2] While many boronic acids have low acute toxicity, they should always be handled with care to minimize exposure. They can also be hygroscopic, meaning they absorb moisture from the air, which can affect their stability and handling.[1][5]

  • The Fluorinated Isoquinoline Core: The isoquinoline structure is a heterocyclic aromatic compound. The presence of a fluorine atom can enhance biological activity and may also influence its toxicological properties. Compounds containing quinoline and isoquinoline scaffolds can have their own hazard profiles, including potential for skin sensitization and eye damage.[6][7][8]

Given these characteristics, (8-Fluoroisoquinolin-5-yl)boronic acid should be treated as a hazardous substance, with the primary risks being irritation from dust or direct contact and potential for unknown toxicity associated with the fluorinated isoquinoline moiety.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial. The selection of appropriate PPE should be based on a risk assessment of the specific procedure being performed.

PPE_Selection_Workflow start Start: Handling (8-Fluoroisoquinolin-5-yl)boronic acid weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep reaction_workup Reaction & Work-up start->reaction_workup ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_level_1 respiratory_protection Respiratory Protection: - Use Fume Hood - Consider N95/P100 Respirator  if dust cannot be controlled weighing->respiratory_protection solution_prep->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE - Face Shield - Double Gloves (Nitrile) - Chemical-Resistant Apron reaction_workup->ppe_level_2

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9]Protects against dust particles and splashes.
Hand Protection Nitrile or neoprene gloves.[9] Consider double gloving for extended handling.Prevents skin contact and irritation.[10]
Body Protection A fully fastened lab coat.Protects skin and clothing from contamination.[9]
Respiratory Protection Use in a certified chemical fume hood.[9][11] If significant dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[1][12]Minimizes inhalation of irritating dust.[1][4]
Footwear Closed-toe shoes.[9]Protects feet from spills.
Operational Plan: Safe Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible.[1][3] Read the Safety Data Sheet (SDS) for any similar boronic acid compounds.[10]

  • Location: All handling of solid (8-Fluoroisoquinolin-5-yl)boronic acid, including weighing and transfers, must be conducted in a certified chemical fume hood to control dust.[9][11]

  • Weighing: To minimize dust generation, do not pour the solid. Use a spatula to carefully transfer the required amount.

  • Spills: In case of a small spill within the fume hood, carefully sweep up the solid material and place it in a designated hazardous waste container.[1][13] Avoid dry sweeping that can create dust. For larger spills, evacuate the area and follow your institution's emergency procedures.[9]

Storage:

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[1][5][11]

  • Environment: Store in a cool, dry, and well-ventilated area.[1][3] Some boronic acids may benefit from refrigeration.[14]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Light Sensitivity: While not explicitly documented for this compound, some related structures are light-sensitive.[7] Storing in an amber vial or in a dark location is a prudent measure.[14]

Emergency Procedures: A Calm and Prepared Response
Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2][4] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship

The disposal of (8-Fluoroisoquinolin-5-yl)boronic acid and any materials contaminated with it must be handled as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[9]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[9]

  • Contaminated Materials: All contaminated items, such as gloves, weigh boats, and paper towels, must be disposed of in the designated solid hazardous waste container.[9]

  • Prohibition: At no point should this chemical be disposed of down the drain or in regular trash.[9][15]

  • Consult Regulations: Always adhere to your institution's and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

By adhering to these guidelines, researchers can confidently and safely work with (8-Fluoroisoquinolin-5-yl)boronic acid, fostering a secure and productive research environment.

References

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  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET - Phenylboronic acid.
  • Fisher Scientific. (2025, December 19). 2 - SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • IsoLab, University of Washington. (2021, June 23). Boric Acid - Standard Operating Procedure.
  • PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 8). SAFETY DATA SHEET - 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 8-Quinoline boronic acid.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Quinoline-5-boronic acid.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 8-Hydroxyquinoline.
  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
  • Lab Alley. (2025, July 15). How to Store Boric Acid.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester.
  • BenchChem. (2025). Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
  • BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
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  • Aaron Chemistry GmbH. (n.d.). 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.